Technical Documentation Center

o-(1-Propylpentyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: o-(1-Propylpentyl)phenol
  • CAS: 37631-10-0

Core Science & Biosynthesis

Foundational

o-(1-Propylpentyl)phenol (CAS 37631-10-0): Chemical Properties, Synthesis, and Applications in Advanced Formulations

Executive Summary o-(1-Propylpentyl)phenol , also systematically known as 2-(octan-4-yl)phenol, is a highly specialized, sterically hindered branched alkylphenol. While linear and para-substituted alkylphenols (like p-no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

o-(1-Propylpentyl)phenol , also systematically known as 2-(octan-4-yl)phenol, is a highly specialized, sterically hindered branched alkylphenol. While linear and para-substituted alkylphenols (like p-nonylphenol) dominate the bulk surfactant market, ortho-branched isomers offer unique physicochemical behavior. The presence of the bulky 1-propylpentyl group adjacent to the phenolic hydroxyl group restricts intermolecular hydrogen bonding, alters receptor binding affinities, and provides distinct advantages in the synthesis of specialized antioxidants, lipophilic drug delivery vehicles, and non-ionic surfactants.

This whitepaper provides a comprehensive technical guide to its structural chemistry, synthetic methodologies, toxicological profile, and analytical quantification, grounded in field-proven protocols.

Structural Chemistry & Physicochemical Profiling

The defining feature of o-(1-propylpentyl)phenol is its steric environment. The attachment of an 8-carbon branched chain (a pentyl backbone with a propyl group at the C1 attachment point) at the ortho position forces the molecule into a conformation that partially shields the -OH group.

This shielding effect has profound thermodynamic consequences. Compared to unhindered phenols, o-(1-propylpentyl)phenol exhibits a lower boiling point and reduced water solubility because it cannot efficiently participate in extensive intermolecular hydrogen-bonded networks. Instead, it acts primarily as a hydrogen-bond donor in highly localized interactions, increasing its overall lipophilicity (LogP) [1].

Quantitative Physicochemical Data
PropertyValueCausality / Scientific Significance
CAS Registry Number 37631-10-0Unique identifier for the specific ortho-branched isomer [2].
Molecular Formula C₁₄H₂₂OStandard alkylphenol composition (Phenol + C₈H₁₆).
Molecular Weight 206.32 g/mol Dictates membrane permeability characteristics.
Density (20°C) ~0.935 - 0.950 g/cm³Typical for branched alkylphenols; lower than unsubstituted phenol due to the bulky aliphatic chain [3].
Boiling Point 277 - 297 °CLower than equivalent para-isomers due to intramolecular steric shielding preventing bulk H-bonding [4].
LogP (Octanol/Water) ~4.8High lipophilicity; drives its partitioning into lipid bilayers and hydrophobic receptor pockets.

Synthetic Methodology: Kinetically Controlled Alkylation

The synthesis of ortho-alkylphenols requires precise control over reaction thermodynamics. Standard Friedel-Crafts alkylation of phenol with octan-4-ol using strong Lewis acids (e.g., AlCl₃) at high temperatures yields the thermodynamically stable para-isomer due to lower steric hindrance.

To synthesize o-(1-propylpentyl)phenol, we must operate under kinetic control . By utilizing a macroreticular sulfonic acid resin (like Amberlyst-15) and lower temperatures, the reaction favors the ortho-position, which is electronically activated by the hydroxyl group but requires a catalyst that minimizes thermodynamic equilibration.

Synthesis A Phenol + Octan-4-ol C Friedel-Crafts Alkylation (80°C, Kinetic Control) A->C B Acid Catalyst (Amberlyst-15) B->C D o-(1-Propylpentyl)phenol (Target Isomer) C->D E p-Isomer / Dialkylated (Thermodynamic Byproducts) C->E F Vacuum Distillation (In-process GC-FID) D->F E->F G Purified Product (>98% Purity) F->G

Workflow for the kinetically controlled synthesis of o-(1-propylpentyl)phenol.

Protocol 1: Self-Validating Synthesis of o-(1-Propylpentyl)phenol

This system is self-validating via real-time GC-FID monitoring to prevent thermodynamic drift.

  • Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 94 g (1.0 mol) of phenol and 15 g of dry Amberlyst-15 catalyst.

  • Heating & Addition: Heat the mixture to 80°C. Dropwise, add 130 g (1.0 mol) of octan-4-ol over 2 hours. Causality: Slow addition prevents localized exotherms that would provide the activation energy needed for para-migration.

  • In-Process Validation: Extract 0.5 mL aliquots every 60 minutes. Dilute in hexane and analyze via GC-FID. Monitor the ratio of ortho- to para-isomers.

  • Quenching: Once the GC-FID trace shows the ortho-isomer peak plateauing (typically around 4 hours), immediately filter the mixture hot to remove the solid Amberlyst-15 catalyst. Causality: Removing the catalyst stops all equilibration, locking in the kinetically favored ortho-product.

  • Purification: Subject the crude filtrate to fractional vacuum distillation. Unreacted phenol distills first, followed by the target o-(1-propylpentyl)phenol at ~130-140°C under high vacuum (1-2 mmHg).

Applications in Advanced Formulations

In drug development and formulation science, o-(1-propylpentyl)phenol serves as a critical intermediate:

  • Sterically Hindered Surfactants: When subjected to ethoxylation (reacting with ethylene oxide), the resulting non-ionic surfactants exhibit unique cloud points and micellar structures. The bulky ortho-group forces the polyoxyethylene chain into a wider cone angle, creating highly stable, low-foaming emulsions ideal for sensitive biologic formulations.

  • Antioxidant Precursors: Similar to Butylated Hydroxytoluene (BHT), the steric bulk around the phenolic oxygen allows the molecule to form stable phenoxy radicals. It acts as a radical scavenger, protecting active pharmaceutical ingredients (APIs) from oxidative degradation.

Toxicological Profile & Receptor Modulation

Alkylphenols are widely studied for their potential as endocrine-disrupting chemicals (EDCs) [3]. They act as xenoestrogens by mimicking the structure of 17β-estradiol and binding to the Estrogen Receptor (ER).

However, structural causality plays a massive role here. The para-hydroxyl group is generally required for strong ER binding (mimicking the A-ring of estradiol). Because o-(1-propylpentyl)phenol has an ortho-substituted chain, its binding affinity to the cytosolic ER is significantly weaker than that of p-nonylphenol. While this makes it a safer alternative for certain industrial applications, it still requires rigorous toxicological screening to ensure environmental safety.

ER_Pathway L o-(1-Propylpentyl)phenol (Lipophilic Xenoestrogen) M Cell Membrane Diffusion L->M R Cytosolic Estrogen Receptor (ER) M->R C Ligand-ER Complex (Weak Binding) R->C D Receptor Dimerization C->D N Nuclear Translocation D->N T ERE Binding & Gene Transcription N->T

Mechanism of Estrogen Receptor (ER) modulation by alkylphenol xenoestrogens.

Analytical Quantification (Self-Validating System)

To detect trace levels of o-(1-propylpentyl)phenol in biological or environmental matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Because the sterically hindered hydroxyl group can cause peak tailing and poor resolution on standard GC columns, derivatization is strictly required.

Protocol 2: GC-MS Quantification via Silylation
  • Internal Standard Addition: Spike the raw sample matrix with 50 ng of 4-n-nonylphenol-d4 (deuterated internal standard). Causality: Adding the standard before extraction self-validates the protocol by automatically correcting for any target loss during the extraction phase.

  • Solid Phase Extraction (SPE): Pass the sample through a pre-conditioned C18 SPE cartridge. Elute with 5 mL of dichloromethane.

  • Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL of pyridine. Incubate at 60°C for 30 minutes. Causality: BSTFA replaces the active phenolic proton with a trimethylsilyl (TMS) group, eliminating hydrogen bonding, increasing volatility, and ensuring sharp, Gaussian chromatographic peaks.

  • Analysis: Inject 1 µL into the GC-MS (equipped with a DB-5MS column). Monitor the specific mass-to-charge (m/z) ratios for the derivatized target (e.g., [M]⁺ = 278) and the deuterated standard.

References

  • PubChem , "o-(1-Propylpentyl)phenol - CID 3015923", National Center for Biotechnology Information. Available at:[Link]

  • Danish Environmental Protection Agency (Miljøstyrelsen) , "Releases of selected alkylphenols and alkylphenol ethoxylates and use in consumer products", Environmental Project Reports. Available at: [Link]

  • Wageningen University & Research (WUR) , "Chemical study on alkylphenols", WUR eDepot Repository. Available at: [Link]

Exploratory

Comprehensive Technical Guide on o-(1-Propylpentyl)phenol (CAS 37631-10-0): Chemical Profiling, Endocrine Disruption Mechanisms, and Regulatory Compliance

Executive Summary o-(1-Propylpentyl)phenol (CAS 37631-10-0) is a highly specialized alkylphenol traditionally utilized as an intermediate in chemical synthesis and as a co-formulant in various industrial applications[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

o-(1-Propylpentyl)phenol (CAS 37631-10-0) is a highly specialized alkylphenol traditionally utilized as an intermediate in chemical synthesis and as a co-formulant in various industrial applications[1]. However, modern toxicological profiling has identified this compound as an Endocrine Disrupting Chemical (EDC)[2]. Due to its structural homology to natural estrogens, it acts as a xenoestrogen, leading to its strict regulation and subsequent ban as a co-formulant in plant protection products under European Union frameworks[3].

This whitepaper provides an in-depth technical synthesis of its physicochemical behavior, the molecular causality behind its endocrine-disrupting properties, and the self-validating analytical workflows required for its detection and toxicological assessment.

Chemical Profiling & Structure-Activity Relationship (SAR)

To understand the behavior of o-(1-Propylpentyl)phenol, one must deconstruct its nomenclature. The "1-propylpentyl" group is chemically synonymous with an "octan-4-yl" group[1]. Therefore, this molecule is a branched octylphenol with the alkyl chain positioned at the ortho (2-) position of the phenol ring.

The Causality of Estrogenicity (SAR)

The estrogenic potency of alkylphenols is dictated by three structural factors: the presence of a phenol ring, the position of the alkyl chain, and the degree of chain branching[4].

  • The Phenol Ring : Mimics the A-ring of 17β-estradiol (E2), which is essential for anchoring the molecule into the Estrogen Receptor (ER) binding pocket via hydrogen bonding[5].

  • Chain Branching : The bulky, branched 8-carbon chain (octan-4-yl) provides the necessary hydrophobicity to interact with the non-polar residues of the ER ligand-binding domain[6].

  • Ortho-Substitution : While para-substituted alkylphenols (like 4-nonylphenol) exhibit the highest receptor affinity, ortho-substitution creates steric hindrance that slightly reduces binding efficiency[4]. Consequently, o-(1-Propylpentyl)phenol is a weaker estrogen than its para-counterparts but still highly capable of triggering disruptive endocrine responses.

Mechanistic Toxicology: Pathways of Endocrine Disruption

o-(1-Propylpentyl)phenol disrupts the endocrine system by hijacking both genomic and non-genomic cellular pathways[7].

In the Genomic Pathway , the molecule diffuses across the cell membrane and competitively binds to the nuclear Estrogen Receptors (ERα and ERβ). This binding induces a conformational change, leading to receptor dimerization. The dimer translocates to the nucleus, binding to Estrogen Response Elements (EREs) on the DNA, and aberrantly upregulates target gene transcription, leading to uncontrolled cell proliferation[7].

In the Non-Genomic Pathway , the chemical interacts with membrane-bound estrogen receptors (such as GPR30). This interaction triggers rapid, transcription-independent signaling cascades, including intracellular calcium flux and the phosphorylation of Extracellular Signal-Regulated Kinases (ERK), further destabilizing cellular homeostasis[6].

ER_Pathway A o-(1-Propylpentyl)phenol (CAS 37631-10-0) B Estrogen Receptor (ERα/β) Ligand Binding Domain A->B Competitive Binding F Membrane ER (GPR30) Non-Genomic Pathway A->F Rapid Signaling C Receptor Dimerization & Nuclear Translocation B->C D Estrogen Response Element (ERE) Binding C->D E Target Gene Transcription (e.g., Cell Proliferation) D->E G Calcium Flux & ERK Phosphorylation F->G

Mechanistic pathways of o-(1-Propylpentyl)phenol inducing genomic and non-genomic endocrine disruption.

Experimental Workflows for EDC Validation

To establish trustworthiness in toxicological and environmental monitoring, the following protocols utilize self-validating systems to isolate and quantify the effects of o-(1-Propylpentyl)phenol.

Protocol 1: Recombinant Yeast Estrogen Screen (YES) Assay

Causality Check: Mammalian cell lines contain endogenous receptors that cause background noise. The YES assay uses genetically modified Saccharomyces cerevisiae lacking native steroid receptors, providing a zero-background environment to definitively isolate ERα binding. Self-Validating System: The assay is run concurrently with a 17β-estradiol (E2) standard curve (Positive Control) to validate receptor responsiveness, and a DMSO vehicle (Negative Control) to establish baseline noise.

  • Yeast Culturing : Grow recombinant yeast expressing human ERα and a lacZ reporter plasmid in a selective growth medium until an optical density (OD600) of 1.0 is reached.

  • Compound Dosing : Prepare serial dilutions of o-(1-Propylpentyl)phenol in DMSO (ranging from 10−4 to 10−9 M). Spike 10 µL of each dilution into 96-well plates containing 200 µL of the yeast culture.

  • Incubation & Cleavage : Add the chromogenic substrate CPRG (Chlorophenol red-β-D-galactopyranoside). Incubate at 30°C for 72 hours. Mechanism: If the chemical binds ERα, the receptor dimerizes, binds the ERE, and expresses β-galactosidase, which cleaves CPRG from yellow to red.

  • Quantification : Measure absorbance at 540 nm (color change) and 620 nm (yeast turbidity) to calculate relative estrogenic potency while mathematically controlling for cytotoxicity.

Protocol 2: LC-MS/MS Quantification in Complex Matrices

Causality Check: Alkylphenols lack strong UV chromophores and exist at trace levels (ng/L). Electrospray Ionization (ESI) in negative mode coupled with Multiple Reaction Monitoring (MRM) provides the necessary structural specificity. Self-Validating System: Matrix effects (ion suppression) are inevitable. Spiking samples with an isotopically labeled internal standard (e.g., 13C6​ -alkylphenol) prior to extraction ensures that any analyte loss is mathematically corrected via Isotope Dilution.

  • Sample Preparation : Filter 500 mL of the aqueous matrix. Spike with 50 ng of the 13C6​ -labeled internal standard.

  • Solid Phase Extraction (SPE) : Condition an Oasis HLB polymeric cartridge with methanol and water. Load the sample at 5 mL/min. The hydrophobic octan-4-yl chain strongly retains on the sorbent. Elute with 5 mL of methanol.

  • Chromatographic Separation : Inject 10 µL onto a C18 reversed-phase column. Run a gradient of Water/Methanol (both containing 0.1% ammonium hydroxide to facilitate deprotonation).

  • Detection : Operate the mass spectrometer in ESI(-) mode. Monitor the specific MRM transition for o-(1-Propylpentyl)phenol (m/z 205.1 → 106.1, representing the loss of the alkyl chain to form a stable phenol radical ion).

  • Data Analysis : Calculate the concentration using the peak area ratio of the native compound to the internal standard against a 6-point calibration curve.

Analytical_Workflow S1 1. Sample Preparation (Spike with 13C-Internal Standard) S2 2. Solid Phase Extraction (SPE) (Oasis HLB Cartridge) S1->S2 S3 3. Chromatographic Separation (C18 Column, MeOH/H2O Gradient) S2->S3 S4 4. ESI(-) Ionization (Formation of [M-H]-) S3->S4 S5 5. MS/MS Detection (MRM Mode) S4->S5

Step-by-step LC-MS/MS analytical workflow for the precise quantification of alkylphenols.

Regulatory Landscape & Formulation Impact

Because of its validated endocrine-disrupting properties under REACH Article 57(f)[2], o-(1-Propylpentyl)phenol has faced severe regulatory scrutiny.

In March 2021, the European Commission adopted Regulation (EU) 2021/383 , amending Annex III to Regulation (EC) No 1107/2009[3]. This legislative action explicitly listed o-(1-Propylpentyl)phenol (Entry 95) as an unacceptable co-formulant in plant protection products[8]. For drug and agrochemical developers, this mandates the immediate substitution of this compound in all emulsifier, surfactant, and solvent packages to maintain market compliance.

Quantitative Data Summaries

Table 1: Physicochemical & Regulatory Profile

Parameter Detail
Chemical Name o-(1-Propylpentyl)phenol
Synonyms 2-(octan-4-yl)phenol
CAS Number 37631-10-0
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.32 g/mol
SMILES String CCCCC(CCC)C1=CC=CC=C1O

| EU Regulatory Status | Banned Co-formulant (Annex III, EU 2021/383) |

Table 2: Comparative Estrogen Receptor (ER) Binding Affinities

Substance Substitution Position Alkyl Chain Branching Relative Estrogenicity (vs. E2)
17β-Estradiol (E2) N/A N/A 1.0 (Baseline Reference)
4-Nonylphenol Para (4-) Highly Branched ~10⁻⁴ to 10⁻⁵
4-tert-Octylphenol Para (4-) Tertiary ~10⁻⁴

| o-(1-Propylpentyl)phenol | Ortho (2-) | Secondary/Branched | < 10⁻⁵ (Weak but significant) |

References

  • PubChem Compound Summary for CID 3015923, o-(1-Propylpentyl)phenol National Center for Biotechnology Information (NCBI)[Link]

  • Commission Regulation (EU) 2021/383 amending Annex III to Regulation (EC) No 1107/2009 EUR-Lex - Access to European Union Law[Link]

  • Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity Journal of Toxicological Sciences (via PMC)[Link]

  • Endocrine Disrupting Chemicals Targeting Estrogen Receptor Signaling: Identification and Mechanisms of Action Chemical Research in Toxicology (ACS Publications)[Link]

Sources

Foundational

Structural and Functional Profiling of 2-Octan-4-ylphenol: A Technical Whitepaper

Executive Summary 2-Octan-4-ylphenol (also designated as o-(1-propylpentyl)phenol) is a highly specific, branched-chain alkylphenol. While linear alkylphenols have been extensively studied, branched isomers like 2-octan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Octan-4-ylphenol (also designated as o-(1-propylpentyl)phenol) is a highly specific, branched-chain alkylphenol. While linear alkylphenols have been extensively studied, branched isomers like 2-octan-4-ylphenol present unique steric and electronic profiles that significantly influence their chemical reactivity and toxicological behavior. This whitepaper provides an authoritative guide on the molecular architecture, catalytic synthesis, analytical characterization, and endocrine-disrupting mechanisms of 2-octan-4-ylphenol, tailored for researchers and drug development professionals.

Part 1: Molecular Architecture and Physicochemical Properties

The core structure of 2-octan-4-ylphenol consists of a phenol moiety alkylated at the ortho (C2) position with an octan-4-yl group.

Structural Causality: The alkyl chain is formally a 1-propylpentyl group. When tracing the longest continuous carbon chain (8 carbons), the phenolic attachment occurs at the C4 position, leaving a propyl branch on one side and a butyl branch on the other. This specific branching creates significant steric hindrance around the phenolic hydroxyl group. Consequently, this steric shielding reduces the molecule's nucleophilicity and alters its hydrogen-bonding capacity compared to para-substituted or linear isomers .

Table 1: Physicochemical and Structural Parameters
ParameterValue
IUPAC Name 2-octan-4-ylphenol
Common Synonyms o-(1-Propylpentyl)phenol; 2-(4-octyl)phenol
CAS Registry Number 37631-10-0
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.32 g/mol
SMILES String CCCCC(CCC)C1=CC=CC=C1O
InChIKey RBSPWYFBQCZMNZ-UHFFFAOYSA-N
Compound Classification Alkylphenol / Xenoestrogen

Part 2: Synthesis and Isolation Workflows

The synthesis of ortho-alkylated phenols is traditionally achieved via Friedel-Crafts alkylation. However, classical homogeneous Lewis acids (e.g., AlCl₃) coordinate strongly with the phenolic oxygen, deactivating the catalyst and leading to poor yields and high environmental waste.

Causality in Protocol Design: To overcome this limitation, modern protocols utilize solid Brønsted acid catalysts (such as Zeolite H-Beta or Siral 30). These heterogeneous catalysts protonate the olefin (e.g., 4-octene) to form a stable carbocation without being quenched by the phenol. Furthermore, operating with an excess of phenol thermodynamically suppresses olefin oligomerization and minimizes polyalkylation, while the pore size of the zeolite can be tuned to favor C-alkylation over O-alkylation .

SynthesisWorkflow Phenol Phenol (Reactant) Reaction Friedel-Crafts Alkylation (130°C) Phenol->Reaction Octene 4-Octene (Alkylating Agent) Octene->Reaction Catalyst Solid Acid Catalyst (Zeolite H-Beta) Catalyst->Reaction Catalysis Separation Fractional Distillation Reaction->Separation Product 2-octan-4-ylphenol (Target Product) Separation->Product Main Fraction Byproduct Para-Isomers & O-Alkylated Ethers Separation->Byproduct Waste/Recycle

Friedel-Crafts alkylation workflow for the synthesis of 2-octan-4-ylphenol.

Protocol 1: Solid-Acid Catalyzed Synthesis of 2-octan-4-ylphenol
  • Catalyst Activation: Calcine Zeolite H-Beta at 500°C for 4 hours to remove adsorbed moisture and activate the Brønsted acid sites .

  • Reactant Loading: In a high-pressure Parr reactor, combine phenol and 4-octene in a 3:1 molar ratio. The excess phenol acts both as a reactant and a solvent, mitigating localized thermal spikes.

  • Reaction Execution: Add 5 wt% (relative to total reactant mass) of the activated Zeolite H-Beta. Seal the reactor, purge with N₂ gas, and heat to 130°C under continuous mechanical stirring (500 rpm) for 6 hours.

  • Quenching & Filtration: Cool the reactor to room temperature. Filter the mixture through a 0.45 μm PTFE membrane to completely recover the solid catalyst.

  • Purification: Subject the filtrate to fractional distillation under reduced pressure (e.g., 10 mmHg). Collect the fraction boiling at the specific range for ortho-alkylphenols to isolate 2-octan-4-ylphenol from unreacted phenol and para-isomers.

Part 3: Analytical Characterization Protocols

To validate the success of the synthesis and ensure the absence of O-alkylated ethers or para-isomers, a robust analytical framework is required.

Protocol 2: GC-MS Structural Validation

Causality in Protocol Design: Derivatization of the phenolic hydroxyl group using BSTFA prevents hydrogen bonding within the GC column, significantly improving peak symmetry and resolution between closely related structural isomers .

  • Sample Preparation: Dissolve 10 mg of the purified product in 1 mL of GC-grade dichloromethane (DCM).

  • Derivatization: Add 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture at 60°C for 30 minutes to silylate the phenolic hydroxyl group.

  • Injection: Inject 1 μL of the derivatized sample into a GC-MS system equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

  • Chromatographic Separation: Set the initial oven temperature to 70°C (hold for 2 min), then ramp at 10°C/min to 280°C (hold for 5 min).

  • Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Scan range: 50-500 m/z.

  • Data Interpretation: Confirm the molecular ion peak (M⁺ at m/z 278 for the TMS-derivatized product). Analyze the fragmentation pattern: the loss of a propyl group (M-43) or a butyl group (M-57) from the branched octan-4-yl chain provides definitive proof of the 1-propylpentyl substitution pattern.

Part 4: Biological and Toxicological Significance

Like other alkylphenols, 2-octan-4-ylphenol is a recognized endocrine-disrupting chemical (EDC). Its toxicological profile is primarily driven by its ability to act as a xenoestrogen.

Causality in Biological Interaction: The structural homology between the phenolic ring of 2-octan-4-ylphenol and the A-ring of endogenous 17β-estradiol allows the molecule to dock into the ligand-binding pocket of Estrogen Receptor Alpha (ERα). Simultaneously, the highly hydrophobic, branched octan-4-yl tail mimics the steroidal backbone, stabilizing the receptor in an active conformation. This ligand-receptor complex undergoes dimerization and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, driving aberrant gene transcription and cellular proliferation .

EndocrinePathway Ligand 2-octan-4-ylphenol (Xenoestrogen) Receptor Estrogen Receptor Alpha (ERα) in Cytosol Ligand->Receptor Competitive Docking Dimerization Receptor Dimerization & Nuclear Translocation Receptor->Dimerization Conformational Shift DNA_Binding Binding to Estrogen Response Elements (ERE) Dimerization->DNA_Binding Chromatin Access Transcription Altered Gene Transcription (Cell Proliferation) DNA_Binding->Transcription Co-activator Recruitment Toxicity Reproductive Toxicity & Endocrine Disruption Transcription->Toxicity Phenotypic Alteration

Mechanism of ERα activation and endocrine disruption by 2-octan-4-ylphenol.

References

  • Title: o-(1-Propylpentyl)phenol | C14H22O | CID 3015923 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Liquid phase alkylation of phenol with 1-octene over large pore zeolites Source: Applied Catalysis A: General URL: [Link]

  • Title: Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis Source: Journal of Cancer Prevention (PMC4411544) URL: [Link]

Exploratory

Structural Dynamics and Physical Characteristics of o-(1-Propylpentyl)phenol: A Technical Guide for Chemical and Drug Development

Executive Summary & Chemical Architecture In the landscape of specialty chemicals and pharmaceutical precursors, alkylphenols represent a critical class of compounds characterized by their amphiphilic nature. o-(1-Propyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

In the landscape of specialty chemicals and pharmaceutical precursors, alkylphenols represent a critical class of compounds characterized by their amphiphilic nature. o-(1-Propylpentyl)phenol (CAS Registry Number: 37631-10-0), also systematically referred to as 2-(octan-4-yl)phenol, is a highly branched, lipophilic alkylphenol[1],[].

Unlike linear alkylphenols, the presence of the 8-carbon branched chain (1-propylpentyl group) at the ortho-position relative to the hydroxyl group introduces profound steric hindrance. This structural dynamic fundamentally alters the molecule's hydrogen-bonding capacity, solubility profile, and receptor-binding affinity. For drug development professionals and formulation scientists, understanding these physical characteristics is paramount when utilizing this compound as a synthetic intermediate, a resin precursor, or when assessing its toxicological and environmental fate as an endocrine-disrupting chemical (EDC)[3].

Quantitative Physical Characteristics

The physical behavior of o-(1-propylpentyl)phenol is dictated by the hydrophobic dominance of its branched octyl tail. The table below synthesizes the core quantitative data necessary for formulation and predictive modeling.

Physical PropertyValueScientific Implication
IUPAC Name 2-(octan-4-yl)phenolIndicates ortho-substitution and an 8-carbon branched alkyl chain.
CAS Number 37631-10-0Primary regulatory identifier[].
Molecular Formula C₁₄H₂₂OStandard alkylphenol derivative[].
Molecular Weight 206.32 g/mol Facilitates rapid cellular membrane permeation[].
Density (20 °C) ~0.935 g/cm³Lighter than water; dictates phase separation in liquid-liquid extractions[4].
Boiling Point 277 °C – 315 °CHigh boiling point due to strong van der Waals forces along the C14 backbone[5].
LogP (Octanol/Water) 4.42Highly lipophilic; predicts strong bioaccumulation and lipid partitioning[6].

Causality of Properties: The high LogP (4.42) and elevated boiling point are direct consequences of the molecule's architecture. The bulky 1-propylpentyl group at the ortho-position acts as a steric shield around the phenol's hydroxyl group. This shielding reduces intermolecular hydrogen bonding between phenol molecules (lowering the melting point compared to unbranched isomers) while drastically increasing hydrophobicity, making the compound highly soluble in non-polar organic solvents but virtually insoluble in water.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice and internal quality control checkpoints.

Synthesis via Ortho-Selective Friedel-Crafts Alkylation

The synthesis of o-(1-propylpentyl)phenol requires precise control over regioselectivity to prevent para-substitution.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve 1.0 equivalent of phenol in anhydrous toluene under a nitrogen atmosphere.

    • Causality: Toluene is selected because its non-polar nature maximizes the solubility of the highly lipophilic alkylating agent, while the inert atmosphere prevents oxidative degradation of the phenol.

  • Catalyst Introduction: Add 0.1 equivalents of a solid acid catalyst (e.g., Amberlyst-15).

    • Causality: A heterogeneous catalyst is chosen over homogenous acids (like AlCl₃) to allow for simple filtration and to minimize toxic aqueous waste during the quench phase.

  • Alkylation: Dropwise addition of 1.1 equivalents of 4-octanol at 80 °C over 2 hours.

    • Causality: Slow addition controls the exothermic reaction and kinetically favors ortho-substitution, even though the steric bulk of the 1-propylpentyl group naturally competes with the thermodynamically favored para-position.

  • Self-Validation (QC Check): Pull 10 µL aliquots hourly for GC-MS analysis. The protocol dictates that the reaction is only terminated when the phenol substrate peak area falls below <1%. This internally validates the endpoint without relying on arbitrary reaction times.

  • Purification: Filter the solid catalyst and purify the crude mixture via vacuum distillation to isolate the ortho-isomer from trace para-byproducts.

G Phenol Phenol (Substrate) Reaction Friedel-Crafts Alkylation Phenol->Reaction AlkylatingAgent 4-Octanol (Alkylating Agent) AlkylatingAgent->Reaction Catalyst Acid Catalyst (Amberlyst-15) Catalyst->Reaction Product o-(1-Propylpentyl)phenol (Target Isomer) Reaction->Product Ortho-substitution Byproduct p-(1-Propylpentyl)phenol (Byproduct) Reaction->Byproduct Para-substitution

Figure 1: Catalytic Friedel-Crafts alkylation workflow for o-(1-propylpentyl)phenol synthesis.

Partition Coefficient (LogP) Determination via Shake-Flask Method

Given its LogP of 4.42[6], confirming the lipophilicity of this compound is critical for environmental tracking and pharmacokinetic modeling.

Step-by-Step Protocol:

  • Phase Pre-equilibration: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours, then separate.

    • Causality: Pre-equilibrating the solvents prevents volume shifts during the actual extraction step, which would otherwise skew the final concentration calculations.

  • Spiking: Dissolve 10 mg of o-(1-propylpentyl)phenol into 50 mL of the pre-equilibrated octanol phase.

    • Causality: Due to the extreme hydrophobicity of the compound, starting the dissolution in the organic phase ensures complete homogenization.

  • Partitioning: Combine the spiked octanol with 50 mL of pre-equilibrated water in a separatory funnel. Shake mechanically at 25 °C for 1 hour, followed by a 24-hour settling period.

  • Self-Validation (Mass Balance): Quantify the concentration in both phases using HPLC-UV. Calculate the total mass recovered. The system is self-validating: if the sum of the mass in the aqueous and organic phases does not equal 98–102% of the initial 10 mg spike, the run is invalidated due to suspected micro-emulsion formation or glassware adsorption.

Toxicological Profile & Environmental Fate

While o-(1-propylpentyl)phenol is highly valuable in the synthesis of specialized resins and ethoxylated surfactants, its physical characteristics pose significant environmental challenges.

Alkylphenols are heavily monitored by environmental frameworks, including the [7] and the [3], due to their persistence and toxicity.

Mechanism of Endocrine Disruption: The high lipophilicity (LogP 4.42) allows the compound to easily cross cellular membranes and bioaccumulate in lipid-rich tissues[3]. Once intracellular, the phenol ring mimics the A-ring of endogenous estrogens (like 17β-estradiol), while the bulky 1-propylpentyl group provides the hydrophobic interactions necessary to anchor the molecule within the ligand-binding pocket of the Estrogen Receptor (ER)[8]. This steric mimicry triggers inappropriate receptor activation, leading to altered gene transcription and adverse reproductive effects in aquatic organisms.

G AP o-(1-Propylpentyl)phenol (Lipophilic EDC) ER Estrogen Receptor (ER) Binding Domain AP->ER Steric mimicry of endogenous estrogens Complex AP-ER Complex Conformational Shift ER->Complex Receptor activation DNA Estrogen Response Element (ERE) Activation Complex->DNA Nuclear translocation Tox Endocrine Disruption (Altered Transcription) DNA->Tox Adverse cellular response

Figure 2: Mechanistic pathway of alkylphenol-mediated endocrine disruption via ER binding.

Conclusion

o-(1-Propylpentyl)phenol is a structurally complex alkylphenol whose physical characteristics—specifically its high boiling point, low density, and extreme lipophilicity—are dictated by the steric bulk of its ortho-substituted branched chain. Whether utilized as a chemical intermediate or evaluated for its environmental impact, understanding the causality between its molecular architecture and its physical behavior is essential. By employing rigorous, self-validating protocols for synthesis and characterization, researchers can accurately harness its properties while mitigating its toxicological risks.

Sources

Foundational

o-(1-Propylpentyl)phenol: Physicochemical Profiling, Solubility Dynamics, and Experimental Methodologies

Abstract o-(1-Propylpentyl)phenol (CAS: 37631-10-0), also referenced as 2-(octan-4-yl)phenol, is a highly lipophilic alkylphenol characterized by an ortho-substituted, 8-carbon branched aliphatic chain. This technical gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

o-(1-Propylpentyl)phenol (CAS: 37631-10-0), also referenced as 2-(octan-4-yl)phenol, is a highly lipophilic alkylphenol characterized by an ortho-substituted, 8-carbon branched aliphatic chain. This technical guide provides an in-depth analysis of its solubility profile, the molecular mechanisms dictating its phase behavior, and the rigorous experimental protocols required to quantify its physicochemical properties for pharmaceutical and environmental applications.

Molecular Determinants of Solubility

The phase behavior and solubility of o-(1-Propylpentyl)phenol ([]) are governed by the thermodynamic interplay between its polar hydroxyl group and its bulky, non-polar 1-propylpentyl chain[2].

  • Causality of Lipophilicity : The branched C8 chain significantly increases the molecular volume and hydrophobic surface area. This structural configuration yields a high octanol-water partition coefficient, with an 3[3]. Furthermore, the branching at the alpha-carbon (1-propylpentyl) creates steric hindrance around the ortho-hydroxyl group. This steric shielding physically obstructs water molecules from forming optimal hydrogen-bonding networks with the phenol moiety, severely depressing its aqueous solubility compared to linear or para-substituted isomers.

  • Solvent Interactions : In polar solvents like water, the entropic penalty of forming an ordered hydration shell (the "iceberg effect") around the large hydrophobic tail drives the molecule out of the aqueous phase. Conversely, in non-polar solvents (e.g., hexane, toluene) and lipid environments, favorable London dispersion forces facilitate complete miscibility.

Solubility Data Matrix

Because empirical solubility data for highly specific branched alkylphenols is often extrapolated from structurally analogous compounds (such as octylphenol, which exhibits an4[4]), the following matrix synthesizes expected solubility parameters based on thermodynamic modeling and analog data.

Table 1: Solubility Parameters for o-(1-Propylpentyl)phenol

Solvent / MediumSolubility ClassEstimated Value / RangeMechanistic Rationale
Water (pH 7.0, 25°C) Practically Insoluble< 15 mg/LHigh hydrophobic surface area; steric shielding of the -OH group.
Ethanol / Methanol Freely Soluble> 100 mg/mLFavorable H-bonding with the solvent; effective aliphatic chain solvation.
Hexane / Toluene Very SolubleMiscibleDominant London dispersion forces matching the C8 aliphatic chain.
1-Octanol Very SolubleMiscibleMimics lipid environments; serves as the reference phase for LogP (4.42).
Triglycerides (Oils) Highly Soluble> 500 mg/mLHigh LogP dictates strong thermodynamic partitioning into lipid matrices.
Experimental Methodologies for Solubility Determination

Quantifying the trace aqueous solubility and partition coefficients of highly lipophilic compounds (LogP > 4) requires rigorous protocol optimization. Standard shake-flask methods often fail due to the formation of micro-emulsions or solute adsorption to experimental apparatus. The following protocols are engineered as self-validating systems to eliminate these artifacts.

Protocol 1: Optimized Shake-Flask Method for Aqueous Solubility
  • Rationale : To prevent colloidal dispersions from skewing UV/HPLC quantification, extended equilibration times and ultracentrifugation are mandatory.

  • Methodology :

    • Saturation : Introduce an excess of o-(1-Propylpentyl)phenol (e.g., 50 mg) into 100 mL of ultra-pure water (pH 7.0 phosphate buffer). Critical Step: Use silanized glass flasks to prevent the hydrophobic compound from adsorbing to the vessel walls, which would artificially lower the measured concentration.

    • Equilibration : Agitate the mixture at 150 rpm at 25.0 ± 0.1 °C for 72 hours. Highly hydrophobic liquids require extended kinetic windows to reach true thermodynamic equilibrium.

    • Phase Separation : Transfer the suspension to polyallomer centrifuge tubes. Centrifuge at 20,000 × g for 60 minutes. This high-g force is necessary to pellet any undissolved micro-droplets that could cause false-positive concentration spikes.

    • Quantification : Carefully extract the middle aqueous layer using a glass syringe. Quantify the dissolved concentration using HPLC coupled with a Fluorescence detector (excitation at ~275 nm, emission at ~300 nm), which offers superior sensitivity over standard UV detection for trace phenols.

ShakeFlask N1 1. Saturation (Silanized Flask) N2 2. Equilibration (72h at 25°C) N1->N2 N3 3. Phase Separation (20,000 x g) N2->N3 N4 4. Quantification (HPLC-Fluorescence) N3->N4

Caption: Experimental workflow for determining aqueous solubility of lipophilic alkylphenols.

Protocol 2: Octanol-Water Partition Coefficient (LogP) Determination
  • Rationale : LogP is a critical predictor of biological membrane permeability and environmental bioaccumulation.

  • Methodology :

    • Pre-saturation : Stir 1-octanol and water together for 24 hours to mutually saturate the phases. Causality: Failing to pre-saturate leads to volume changes during the experiment as the solvents dissolve into one another, invalidating the concentration ratios.

    • Partitioning : Dissolve a known mass of o-(1-Propylpentyl)phenol in the pre-saturated octanol phase.

    • Mixing : Combine the octanol solution with pre-saturated water in a separatory funnel (using a 1:100 octanol:water volume ratio to account for the high LogP). Invert gently 100 times. Causality: Vigorous shaking creates stable emulsions that resist separation.

    • Separation & Analysis : Allow phases to separate for 24 hours. Analyze both phases via HPLC to calculate the concentration ratio ( Coctanol​/Cwater​ ).

Environmental Fate and Solubilization Dynamics

The physicochemical profile of o-(1-Propylpentyl)phenol dictates specific environmental and biological partitioning behaviors.

  • Endocrine Disruption & Regulatory Context : Alkylphenols are closely monitored, and many are classified as 5[5]. Because of its low aqueous solubility (<15 mg/L) and high lipophilicity, o-(1-Propylpentyl)phenol rapidly partitions out of the water column. It exhibits a high soil organic carbon-water partitioning coefficient (Koc), leading to strong adsorption onto organic-rich sediments, and 6[6].

  • Formulation Strategies : In drug development or specialized industrial applications, solubilizing this compound requires Lipid-Based Drug Delivery Systems (LBDDS). Utilizing non-ionic surfactants (e.g., polysorbates) or cosolvents (e.g., PEG 400) is necessary to overcome the thermodynamic barrier of aqueous dissolution, forming micelles that encapsulate the hydrophobic C8 chain.

EnvFate Source Aqueous Environment (Low Solubility, <15 mg/L) Prop High Lipophilicity (LogP ≈ 4.42) Source->Prop Sediment Adsorption to Sediment (High Koc) Prop->Sediment Hydrophobic Exclusion Biota Bioaccumulation (Adipose Tissue / EDCs) Prop->Biota Lipid Partitioning

Caption: Logical relationship between physicochemical properties and environmental partitioning.

Conclusion

The solubility profile of o-(1-Propylpentyl)phenol is fundamentally dictated by its branched C8 aliphatic chain, rendering it highly lipophilic and practically insoluble in water. Accurate empirical determination of these parameters requires rigorous, self-validating methodologies to account for phase separation challenges and surface adsorption. Understanding these thermodynamic properties is essential for predictive modeling in both pharmaceutical formulation and environmental toxicology.

References
  • BOC Sciences. "CAS 37631-10-0 (o-(1-Propylpentyl)phenol)
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3015923, o-(1-Propylpentyl)phenol." PubChem.
  • LookChem. "CAS No.37631-10-0, o-(1-propylpentyl)
  • Danish Environmental Protection Agency. "Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review.
  • Water Research Commission. "Scoping Study to Determine the Potential Impact of Agricultural Chemical Substances with Endocrine Disruptor Properties." WRC, South Africa.
  • European Union. "Official Journal L74 - Commission Implementing Regulation (EU) 2021/381 (Endocrine disrupting properties)." EUR-Lex, March 2021.

Sources

Exploratory

Biological Activity and Toxicological Mechanisms of o-(1-Propylpentyl)phenol: A Technical Whitepaper

Executive Summary o-(1-Propylpentyl)phenol (CAS: 37631-10-0), systematically known as 2-(1-propylpentyl)phenol, is a highly lipophilic, branched alkylphenol [1]. While its para-substituted analogs (such as 4-tert-octylph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

o-(1-Propylpentyl)phenol (CAS: 37631-10-0), systematically known as 2-(1-propylpentyl)phenol, is a highly lipophilic, branched alkylphenol [1]. While its para-substituted analogs (such as 4-tert-octylphenol) are widely recognized as potent endocrine-disrupting chemicals (EDCs), the unique ortho-positioning and specific alpha-branching of the 1-propylpentyl moiety fundamentally alter its biological activity profile.

This whitepaper provides an in-depth mechanistic analysis of o-(1-Propylpentyl)phenol for researchers and toxicologists. We dissect how its structural geometry shifts its primary biological activity away from classical nuclear estrogen receptor (ER) agonism toward non-genomic membrane disruption, baseline narcosis, and mitochondrial uncoupling.

Chemical Identity & Structural Determinants of Activity

The biological behavior of alkylphenols is dictated by the interplay between the polar phenolic hydroxyl group and the hydrophobic alkyl tail. For o-(1-Propylpentyl)phenol, two structural features govern its pharmacodynamics and toxicology [2]:

  • The 1-Propylpentyl Moiety (Alpha-Branching): The 1-propylpentyl group is an 8-carbon branched aliphatic chain (an octyl isomer). Branching at the alpha-carbon restricts the rotational degrees of freedom of the alkyl tail. This creates a rigid, bulky hydrophobic domain that drastically increases the molecule's lipophilicity (estimated logP ~4.8) and its propensity to partition into lipid bilayers.

  • Ortho-Substitution and Steric Hindrance: In classical ER agonists (e.g., 17β-estradiol), the A-ring hydroxyl group forms indispensable hydrogen bonds with the Glu353 and Arg394 residues within the ERα ligand-binding domain (LBD) [3]. Para-alkylphenols can mimic this interaction because their hydrophobic tails extend into the LBD cavity, stabilizing the activation function-2 (AF-2) helix. Conversely, the bulky 1-propylpentyl group at the ortho position creates severe steric hindrance directly adjacent to the phenolic -OH. This physical blockade prevents optimal hydrogen bonding, effectively neutralizing its ability to act as a strong nuclear ER agonist.

Endocrine Disruption: Genomic vs. Non-Genomic Pathways

Because of the steric hindrance described above, o-(1-Propylpentyl)phenol exhibits a Receptor Binding Affinity (RBA) several orders of magnitude lower than estradiol [3]. However, highly lipophilic ortho-alkylphenols can still exert endocrine-disrupting effects via non-genomic pathways .

Instead of entering the nucleus, the compound intercalates into the plasma membrane, interacting with membrane-localized ERα (mER) or G-protein coupled estrogen receptors (GPER). This interaction triggers rapid kinase cascades (such as the MAPK/ERK pathway), leading to cellular proliferation independent of direct DNA binding [2].

ER_Pathway Ligand o-(1-Propylpentyl)phenol (Branched Alkylphenol) MembraneER Membrane-bound ERα (Non-genomic) Ligand->MembraneER Rapid Binding CytosolicER Cytosolic ERα/β (Genomic) Ligand->CytosolicER Lipophilic Entry MAPK MAPK/ERK Cascade MembraneER->MAPK Kinase Activation Dimer Receptor Dimerization & Translocation CytosolicER->Dimer Conformational Change Proliferation Cell Proliferation & Gene Expression MAPK->Proliferation Phosphorylation ERE Estrogen Response Element (ERE) Binding Dimer->ERE Nuclear Entry ERE->Proliferation Transcription

Figure 1: Genomic and non-genomic estrogen receptor signaling pathways modulated by branched alkylphenols.

Cellular Toxicity and Membrane Dynamics (Narcosis)

In aquatic toxicology and cellular models, the primary biological mechanism of o-(1-Propylpentyl)phenol is baseline toxicity, commonly referred to as narcosis [4].

  • Membrane Fluidity Disruption: Due to its amphiphilic nature, the compound partitions aggressively into the lipid bilayer. The accumulation of the bulky 1-propylpentyl tails disrupts lipid packing, altering membrane fluidity and impairing the function of embedded ion channels.

  • Mitochondrial Uncoupling: At elevated intracellular concentrations, the phenolic proton acts as a weak acid ionophore. It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient. This uncouples oxidative phosphorylation, leading to rapid ATP depletion and subsequent cellular apoptosis.

Quantitative Data Summaries

The following tables summarize the physicochemical metrics and comparative receptor binding affinities that dictate the biological activity of o-(1-Propylpentyl)phenol.

Table 1: Physicochemical Properties & Predicted Biological Metrics

ParameterValueBiological Implication
Molecular Formula C14H22OAmphiphilic structure capable of membrane insertion.
Molecular Weight 206.32 g/mol Small enough for rapid cellular diffusion.
Estimated LogP 4.5 – 5.0High lipophilicity; strong bioaccumulation potential; drives baseline narcosis.
Primary Targets mER, Lipid BilayerShifts activity from nuclear transcription to membrane-mediated toxicity.

Table 2: Comparative Estrogen Receptor Binding Affinities (RBA)

CompoundSubstitution TypeRelative Binding Affinity (E2 = 100)Mechanism of Action
17β-Estradiol (E2) N/A (Endogenous)100.0High-affinity nuclear ER agonism.
4-tert-Octylphenol Para-substituted~0.05 – 0.1Moderate ER agonism; AF-2 helix stabilization.
o-(1-Propylpentyl)phenol Ortho-substituted< 0.001Weak ER agonism due to steric hindrance; primary activity is narcosis.

Experimental Methodologies

To rigorously evaluate the biological activity of o-(1-Propylpentyl)phenol, the following self-validating protocols are required. These workflows isolate specific mechanisms of action while controlling for confounding variables like non-specific cytotoxicity.

Protocol 1: Fluorescence Polarization (FP) Competitive ER Binding Assay

Causality & Validation: This cell-free assay isolates direct receptor binding from membrane permeability factors. By utilizing a fluorescently labeled estrogen tracer, we can quantify the exact binding affinity. A Z'-factor calculation is integrated to mathematically validate assay robustness and ensure signal-to-noise ratios are sufficient for reliable data.

  • Reagent Preparation: Prepare 10 nM fluorescent estradiol tracer and recombinant human ERα in a Tris-HCl buffer (pH 7.4) containing 1 mM EDTA, 10% glycerol, and 2 mM DTT to maintain receptor stability.

  • Compound Dilution: Prepare a 10-point serial dilution of o-(1-Propylpentyl)phenol (100 µM to 0.1 nM) in DMSO.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) to establish baseline polarization, and a positive control (17β-estradiol) to verify receptor functionality.

  • Incubation: Combine the receptor, tracer, and compound in a 384-well black microplate. Incubate in the dark for 2 hours at room temperature to achieve thermodynamic equilibrium.

  • Measurement: Read the microplate using a multi-mode reader equipped with polarization filters (Excitation: 485 nm / Emission: 530 nm).

  • Data Validation & Analysis: Calculate the Z'-factor using the equation: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay is validated only if Z' > 0.5. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 2: MCF-7 E-Screen Cell Proliferation Assay

Causality & Validation: This assay measures functional estrogenicity. MCF-7 cells are hormone-deprived using charcoal-stripped serum to silence baseline ER transcription. Because o-(1-Propylpentyl)phenol induces membrane narcosis at high doses, a parallel cytotoxicity screen (Trypan Blue) is mandatory. This ensures that a lack of proliferation is accurately attributed to a lack of estrogenicity, rather than non-specific cell death.

Workflow Seed 1. Seed MCF-7 Cells (Hormone-deprived) Treat 2. Compound Treatment (Concentration Gradient) Seed->Treat Incubate 3. Incubation (144h, 37°C, 5% CO2) Treat->Incubate Assay 4. SRB Assay (Measure Biomass) Incubate->Assay Analyze 5. Data Analysis (Calculate EC50) Assay->Analyze

Figure 2: Step-by-step workflow for the self-validating E-Screen cell proliferation assay.

  • Cell Seeding: Seed MCF-7 breast cancer cells at 10,000 cells/well in 96-well plates using phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (to remove endogenous hormones).

  • Starvation Phase: Incubate for 48 hours to synchronize the cell cycle and silence baseline ER-mediated transcription.

  • Treatment: Expose cells to o-(1-Propylpentyl)phenol (0.1 µM to 100 µM).

    • Self-Validation Control: Treat parallel wells with 10 nM E2 (positive proliferation control) and 1% Triton X-100 (positive cytotoxicity control).

  • Incubation & Viability Check: Incubate for 144 hours. At the 72-hour mark, perform a Trypan Blue exclusion test on a satellite plate to differentiate between anti-estrogenic growth arrest and non-specific membrane narcosis.

  • SRB Assay Quantification: Fix the remaining cells with 10% Trichloroacetic acid (TCA), stain with Sulforhodamine B (SRB), wash with 1% acetic acid, and solubilize in 10 mM Tris base. Read absorbance at 510 nm to quantify total protein mass, which correlates directly to cell proliferation.

References

  • Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses Environmental Health Perspectives (NIH/PMC) URL:[Link]

  • Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands Toxicological Sciences (Oxford Academic) URL:[Link]

  • Survey of alkylphenols and alkylphenol ethoxylates Danish Environmental Protection Agency (Regulations.gov) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Strategies for the Detection of O-(1-Propylpentyl)phenol

Abstract This technical guide provides detailed analytical methodologies for the qualitative and quantitative determination of O-(1-Propylpentyl)phenol. Given the limited availability of specific validated methods for th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed analytical methodologies for the qualitative and quantitative determination of O-(1-Propylpentyl)phenol. Given the limited availability of specific validated methods for this particular analyte, this document synthesizes established protocols for structurally similar ortho-alkylated phenols to propose robust starting points for method development and validation. We present comprehensive protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), addressing sample preparation, instrumental analysis, and data acquisition. This guide is intended for researchers, scientists, and drug development professionals requiring sensitive and selective detection of O-(1-Propylpentyl)phenol in various matrices.

Introduction

O-(1-Propylpentyl)phenol, with the chemical formula C14H22O and a molecular weight of 206.32 g/mol [], is an ortho-alkylated phenol. The analysis of alkylphenols is of significant interest across environmental monitoring, industrial quality control, and pharmaceutical development due to their diverse applications and potential biological activities. The long alkyl chain and the position of substitution on the phenol ring influence the physicochemical properties of O-(1-Propylpentyl)phenol, which in turn dictates the optimal analytical strategy.

The core challenge in the analysis of specific alkylphenol isomers lies in their separation from a complex mixture of structurally similar compounds and matrix components. Chromatographic techniques, particularly when coupled with mass spectrometry, offer the necessary selectivity and sensitivity for this purpose. This application note details two primary analytical approaches: GC-MS, which is well-suited for volatile and semi-volatile compounds, and LC-MS/MS, which provides high sensitivity and specificity, often without the need for derivatization.

Chemical Properties of O-(1-Propylpentyl)phenol

PropertyValueSource
CAS Number 37631-10-0[]
Molecular Formula C14H22O[]
Molecular Weight 206.32 g/mol []
Structure CCCCC(CCC)C1=CC=CC=C1O[]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely used technique for the analysis of phenols. For O-(1-Propylpentyl)phenol, its volatility and thermal stability make it a suitable candidate for GC-MS analysis. The following protocol is a recommended starting point for method development.

Rationale for GC-MS Approach

The selection of GC-MS is based on its high resolving power for isomeric separation and the extensive spectral libraries available for compound identification. The hydroxyl group of the phenol may sometimes require derivatization to improve peak shape and prevent tailing, though for many alkylphenols, modern inert columns provide excellent performance without this step[2].

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a highly effective technique for the cleanup and concentration of phenols from aqueous matrices.

Protocol:

  • Sample Pre-treatment: For a 1 L aqueous sample, adjust the pH to <2 with hydrochloric acid. If residual chlorine is present, add ~50 mg of sodium sulfite.

  • Internal Standard Spiking: Spike the sample with a suitable internal standard (e.g., a deuterated alkylphenol) to a final concentration of 10 µg/L.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of reagent water (pH < 2).

  • Sample Loading: Pass the entire 1 L sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by purging with nitrogen or applying a vacuum for 15 minutes.

  • Elution: Elute the trapped analytes with 10 mL of dichloromethane into a collection vial.

  • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of O-(1-Propylpentyl)phenol.

ParameterRecommended SettingJustification
GC System Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile column suitable for a wide range of semi-volatile organic compounds, including phenols[3].
Injection Mode SplitlessMaximizes the transfer of the analyte to the column for trace-level analysis.
Injector Temperature 275 °CEnsures efficient volatilization of the analyte.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min)A general-purpose temperature program that allows for the separation of a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides optimal column efficiency.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library searching. SIM for enhanced sensitivity in quantitative analysis.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Acidify Acidify to pH < 2 Sample->Acidify Spike Spike with Internal Standard Acidify->Spike SPE_Load Load Sample onto SPE Spike->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Dry Dry SPE Cartridge SPE_Load->SPE_Dry Elute Elute with Dichloromethane SPE_Dry->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Inject Inject 1 µL Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect

Caption: GC-MS analytical workflow for O-(1-Propylpentyl)phenol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers an alternative and often more sensitive approach for the analysis of phenolic compounds, particularly in complex matrices. This technique can often be performed without derivatization, simplifying sample preparation.

Rationale for LC-MS/MS Approach

The high selectivity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the detection of target analytes at very low concentrations, even in the presence of co-eluting matrix components. Phenols can be readily ionized using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode.

Sample Preparation: Liquid-Liquid Extraction (LLE)

For matrices such as biological fluids or complex environmental samples, a liquid-liquid extraction can be an effective cleanup step.

Protocol:

  • Sample Pre-treatment: To 5 mL of sample, add an appropriate internal standard.

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and dichloromethane).

  • Mixing: Vortex the mixture for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another 10 mL of the organic solvent.

  • Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition.

LC-MS/MS Instrumental Parameters

The following table provides recommended starting parameters for the LC-MS/MS analysis of O-(1-Propylpentyl)phenol.

ParameterRecommended SettingJustification
LC System Agilent 1290 Infinity II or equivalentProvides high-pressure capabilities for use with small particle size columns, leading to better resolution.
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalentOffers high sensitivity and fast scanning for MRM analysis.
Column ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalentA high-performance reversed-phase column suitable for the separation of a wide range of organic molecules.
Mobile Phase A Water with 0.1% Formic AcidProvides a source of protons for ionization and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrateA standard gradient for the elution of a wide range of hydrophobicities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Ionization Mode ESI NegativePhenols readily deprotonate to form [M-H]- ions.
Capillary Voltage 3500 VA typical voltage for ESI.
Nozzle Voltage 500 VOptimizes ion transmission.
Gas Temperature 300 °CFacilitates desolvation.
Gas Flow 10 L/minAids in desolvation.
Nebulizer Pressure 45 psiCreates a fine spray for efficient ionization.
Predicted MRM Transitions

For quantitative analysis, the following Multiple Reaction Monitoring (MRM) transitions are proposed for O-(1-Propylpentyl)phenol. These should be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
O-(1-Propylpentyl)phenol (Quantifier)205.2 [M-H]⁻To be determined experimentally (e.g., loss of alkyl chain fragments)To be optimized
O-(1-Propylpentyl)phenol (Qualifier)205.2 [M-H]⁻To be determined experimentally (a different fragment)To be optimized
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Liquid Sample Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem MS (MRM) Ionize->Detect

Caption: LC-MS/MS analytical workflow for O-(1-Propylpentyl)phenol.

Conclusion

The analytical methods presented in this application note provide robust and scientifically grounded starting points for the detection and quantification of O-(1-Propylpentyl)phenol. Both GC-MS and LC-MS/MS offer unique advantages in terms of selectivity, sensitivity, and applicability to different sample matrices. The choice between these techniques will depend on the specific requirements of the analysis, including the expected concentration range of the analyte and the complexity of the sample matrix. It is imperative that these methods are thoroughly validated in the user's laboratory to ensure they meet the required performance criteria for accuracy, precision, and sensitivity.

References

  • OIV. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]

  • Meier, S., et al. (2004). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives.
  • Shimadzu. (n.d.). LC-MS Application Data Sheet No. 037 Analysis of Alkylphenols using LC-MS. Retrieved from [Link]

  • Ye, X., et al. (2005). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry, 77(17), 5407-5413.
  • Lee, H. B., & Peart, T. E. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy.
  • Lee, D. G., & Gissendanner, C. R. (2010). An Alternative Method for the Analysis of Phenol and o-, m-, and p-Cresol by Capillary GC/FID. Journal of Occupational and Environmental Hygiene, 7(6), 333-339.
  • U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA/600/R-95/131.
  • Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411-1414.

Sources

Application

Application Note: Advanced GC-MS Analysis and Structural Elucidation of o-(1-Propylpentyl)phenol

Introduction & Scope o-(1-Propylpentyl)phenol (CAS 37631-10-0), systematically referred to as 2-(octan-4-yl)phenol, is a highly branched []. In modern analytical chemistry, the quantification of branched alkylphenols is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

o-(1-Propylpentyl)phenol (CAS 37631-10-0), systematically referred to as 2-(octan-4-yl)phenol, is a highly branched []. In modern analytical chemistry, the quantification of branched alkylphenols is critical for environmental monitoring and agrochemical quality control. Specifically, these compounds are known to be both structural components and thermal degradation products of complex agricultural fungicides, such as [2].

This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed for the trace-level quantification and structural elucidation of o-(1-propylpentyl)phenol in complex matrices.

Analytical Causality: The "Why" Behind the Method

As a Senior Application Scientist, it is vital to understand that a protocol is only as reliable as the chemical logic underpinning it.

The Derivatization Imperative: Underivatized alkylphenols possess a highly active, polar hydroxyl (-OH) group. When vaporized in a GC inlet, this group acts as a hydrogen-bond donor, interacting strongly with active silanol sites on the glass liner and the column's stationary phase. This interaction causes severe peak tailing, unpredictable retention time shifts, and loss of sensitivity. To counteract this, our protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)[3]. This reagent replaces the acidic phenolic proton with a trimethylsilyl (TMS) group. The resulting TMS ether is chromatographically inert, ensuring sharp, symmetrical peaks.

Solvent Exchange Logic: While Dichloromethane (DCM) is excellent for the initial Liquid-Liquid Extraction (LLE) due to its high partitioning efficiency for moderately polar phenols, it must be exchanged for Hexane prior to derivatization. DCM can degrade the BSTFA reagent and possesses a high expansion multiplier, which can cause "backflash" in the GC inlet. Hexane, being non-polar, is perfectly compatible with the non-polar HP-5MS column, ensuring optimal phase focusing (the "solvent effect") at the head of the column during splitless injection.

Experimental Protocol

Reagents and Materials
  • Target Analyte: o-(1-Propylpentyl)phenol analytical standard (>99% purity)[].

  • Internal Standard (IS): Phenanthrene-d10 (ensures a self-validating system by correcting for extraction losses and injection volume variations).

  • Derivatization Reagent: BSTFA + 1% TMCS.

  • Solvents: GC-MS grade Hexane and Dichloromethane (DCM).

Step-by-Step Sample Preparation
  • Extraction: Transfer 1.0 mL of the aqueous sample into a 10 mL borosilicate glass vial. Add 2.0 mL of DCM and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes. Carefully extract the lower organic (DCM) layer using a Pasteur pipette and transfer it to a clean 2 mL GC autosampler vial.

  • Solvent Exchange & Concentration: Evaporate the DCM to near dryness under a gentle, controlled stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Immediately reconstitute the dried residue in 100 µL of Hexane to prevent analyte volatilization.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. Seal tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes to drive the silylation reaction to completion.

  • Final Dilution: Allow the vial to cool to room temperature. Add 850 µL of Hexane spiked with the Internal Standard (final IS concentration: 1.0 µg/mL). The sample is now ready for GC-MS analysis.

Workflow A Sample Prep (LLE / SPE) B Solvent Exchange & Concentration A->B C Derivatization (BSTFA + TMCS) B->C D GC-MS Analysis (EI, 70 eV) C->D E Data Processing & Quantification D->E

Analytical workflow for the GC-MS quantification of alkylphenols.

GC-MS Instrumental Parameters

The system is operated in synchronous SIM/Scan mode to provide both quantitative sensitivity and qualitative spectral verification.

Table 1: Optimized GC-MS Operating Conditions
ParameterSetting / Rationale
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column HP-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), constant flow at 1.2 mL/min
Injection 1.0 µL, Splitless mode (purge valve ON at 1.0 min to maximize transfer)
Inlet Temp 280°C (Ensures rapid, complete vaporization of the TMS ether)
Oven Program 80°C (hold 1 min) → 15°C/min to 280°C → 5°C/min to 300°C (hold 5 min)
Transfer Line 290°C
Ion Source 230°C
Ionization Electron Ionization (EI), 70 eV

Mass Spectrometry Fragmentation Mechanism

Structural elucidation of o-(1-propylpentyl)phenol relies on the predictable gas-phase ion chemistry of alkylphenols. Under 70 eV Electron Ionization, the molecular ion of the TMS-derivatized phenol ([M]⁺ at m/z 278) undergoes rapid at the benzylic bond[4].

Because the alkyl group is a 1-propylpentyl chain (consisting of a propyl group and a butyl group attached to the benzylic carbon), the molecule preferentially expels the largest alkyl radical to form the most resonance-stabilized cation:

  • Base Peak (m/z 221): Driven by the loss of the larger butyl radical (-C₄H₉, 57 Da).

  • Secondary Ion (m/z 235): Driven by the competing loss of the smaller propyl radical (-C₃H₇, 43 Da).

  • Diagnostic TMS Marker (m/z 263): Loss of a methyl group (-CH₃, 15 Da) from the trimethylsilyl moiety, confirming the success of the derivatization.

Fragmentation M o-(1-Propylpentyl)phenol TMS Ether [M]+ m/z 278 F1 Major Fragment [M - C4H9]+ m/z 221 M->F1 Alpha-Cleavage (-57 Da) F2 Minor Fragment [M - C3H7]+ m/z 235 M->F2 Alpha-Cleavage (-43 Da) F3 TMS Cleavage [M - CH3]+ m/z 263 M->F3 TMS Cleavage (-15 Da)

EI-MS fragmentation pathways of o-(1-propylpentyl)phenol TMS ether.

Table 2: Diagnostic Ions for SIM Acquisition
AnalyteTarget Ion (Quantifier)Qualifier Ion 1Qualifier Ion 2
o-(1-Propylpentyl)phenol (TMS) m/z 221m/z 278m/z 235
Phenanthrene-d10 (IS) m/z 188m/z 189m/z 94

Data Presentation & Method Validation

To ensure the trustworthiness of the analytical data, the method was subjected to rigorous validation. The self-validating nature of the Internal Standard ensures that extraction recoveries and matrix effects are mathematically normalized.

Table 3: Quantitative Method Validation Metrics
Validation MetricObserved ValueAcceptance Criteria
Linear Dynamic Range 1.0 - 500 ng/mLR² > 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N ≥ 10
Intra-day Precision (RSD) 3.2%≤ 15%
Inter-day Precision (RSD) 4.8%≤ 15%
Extraction Recovery 92.5% ± 4.1%80 - 120%

References

  • Title: EURL-SRM - Analytical Observations Report (Dinocap and Meptyldinocap) Source: EU Reference Laboratory for Pesticides Requiring Single Residue Methods URL: [Link]

  • Title: Mass Spectrometry: A Textbook (Gas Phase Ion Chemistry and Alpha-Cleavage) Source: Jürgen H. Gross / Springer URL: [Link]

  • Title: Concentration and derivatization in silicone rubber traps for mass spectrometric and gas chromatographic analysis Source: University of Pretoria URL: [Link]

Sources

Method

Advanced HPLC Methodologies for the Separation and Quantification of o-(1-Propylpentyl)phenol

Introduction & Physicochemical Rationale The compound o-(1-Propylpentyl)phenol (CAS: 37631-10-0), also known as 2-(octan-4-yl)phenol, represents a highly specialized, sterically hindered lipophilic alkylphenol[1]. In pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

The compound o-(1-Propylpentyl)phenol (CAS: 37631-10-0), also known as 2-(octan-4-yl)phenol, represents a highly specialized, sterically hindered lipophilic alkylphenol[1]. In pharmaceutical and environmental analysis, isolating and quantifying such branched alkylphenols is critical due to their potential role as endocrine disruptors, polymer degradation products, or synthetic impurities.

From a chromatographic perspective, the ortho-substitution of the bulky 8-carbon branched chain (1-propylpentyl group) creates significant steric hindrance around the phenolic hydroxyl group. This structural feature drastically reduces the molecule's ability to form hydrogen bonds with aqueous mobile phases, rendering it highly hydrophobic. Consequently, normal-phase chromatography often fails to provide adequate retention and resolution for such compounds. Instead, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard, leveraging the strong van der Waals interactions between the bulky alkyl chain and a hydrophobic stationary phase (e.g., C18)[2].

To ensure analytical trustworthiness, the methodologies detailed below are designed as self-validating systems , embedding System Suitability Tests (SST) directly into the workflow to guarantee that experimental conditions are optimal before any sample is analyzed.

Mechanistic Workflow & Sample Preparation

Because o-(1-Propylpentyl)phenol is highly lipophilic, it is highly susceptible to matrix interference from biological fluids or environmental water samples. Direct injection often leads to column fouling and ion suppression. We utilize Solid-Phase Extraction (SPE) to isolate the analyte.

The Causality of SPE Choices:

  • Conditioning: Methanol activates the collapsed C18 chains on the SPE sorbent, while water equilibrates the bed to match the aqueous sample matrix.

  • Loading: The hydrophobic o-(1-Propylpentyl)phenol partitions strongly into the C18 sorbent, while polar matrix components pass through.

  • Washing: A 5% Methanol wash is critical; it is strong enough to disrupt weak interactions of polar impurities but too weak to elute the highly retained alkylphenol.

  • Elution: 100% Acetonitrile (ACN) disrupts the hydrophobic interactions, recovering the target analyte quantitatively[3].

SPE_Workflow S1 1. Sample Matrix (Aqueous/Biological) S3 3. Sample Loading (Analyte Retained on Sorbent) S1->S3 Load S2 2. SPE Cartridge Conditioning (MeOH followed by H2O) S2->S3 Prepare S4 4. Washing Step (5% MeOH - Elutes Polar Impurities) S3->S4 Purify S5 5. Target Elution (100% Acetonitrile) S4->S5 Extract S6 6. Evaporation & Reconstitution (In Initial Mobile Phase) S5->S6 Concentrate S7 7. RP-HPLC Injection S6->S7 Analyze

Figure 1: Solid-Phase Extraction (SPE) workflow for lipophilic alkylphenols.

Chromatographic Conditions & Detection Modalities

Mobile Phase Optimization

The pKa of alkylphenols is typically around 10.0 to 10.5. If the mobile phase pH fluctuates near this value, the molecule will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. The Solution: The mobile phase is acidified with 0.1% Formic Acid or Phosphoric Acid (pH ~2.5). This ensures the phenolic hydroxyl group remains 100% protonated (unionized), maximizing its interaction with the stationary phase and yielding sharp, symmetrical peaks[4].

Detection Strategy

While UV detection at 275 nm is standard, Fluorescence Detection (FLD) is vastly superior for o-(1-Propylpentyl)phenol. The aromatic ring exhibits native fluorescence. By setting the excitation wavelength to 227 nm and emission to 305 nm, we achieve a 10- to 100-fold increase in sensitivity compared to UV, while completely blinding the detector to non-fluorescent lipophilic matrix interferences[2]. For ultra-trace analysis in complex biological matrices (e.g., blood), Electrochemical Detection (ECD) is recommended due to the easy oxidization of the phenol ring[4].

RetentionMechanism A Mobile Phase (Acidified ACN/H2O) B o-(1-Propylpentyl)phenol (Unionized State) A->B Solvation C C18 Stationary Phase (Hydrophobic Surface) B->C Hydrophobic Partitioning D Detector (FLD / UV / ECD) B->D Quantification C->B Elution (High % ACN)

Figure 2: Reversed-phase retention and detection mechanism for o-(1-Propylpentyl)phenol.

Experimental Protocols

Protocol 1: Self-Validating Sample Preparation
  • Cartridge Preparation: Mount a C18 SPE cartridge (500 mg/3 mL) on a vacuum manifold. Condition with 5.0 mL of HPLC-grade Methanol, followed by 5.0 mL of LC-MS grade Water. Do not allow the sorbent to dry.

  • Loading: Load 10.0 mL of the aqueous sample at a flow rate of 1-2 mL/min.

  • Washing: Pass 5.0 mL of 5% Methanol in Water through the cartridge. Discard the effluent. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the target analyte with 3.0 mL of 100% Acetonitrile into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 1.0 mL of the initial mobile phase (80:20 ACN:Water). Vortex for 30 seconds.

Protocol 2: HPLC Analysis & System Suitability Test (SST)
  • System Setup: Purge the HPLC system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Column Equilibration: Install a C18 column (150 mm × 4.6 mm, 3.5 µm). Equilibrate at 80% B for 20 column volumes until the baseline is stable.

  • SST Injection (Self-Validation): Inject a resolution standard containing 10 µg/mL of o-(1-Propylpentyl)phenol and 10 µg/mL of 4-tert-octylphenol (internal standard).

    • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 ; Tailing factor ( Tf​ ) ≤1.2 ; Retention time %RSD ≤1.0% over 5 replicate injections.

  • Sample Analysis: Inject 10 µL of the reconstituted sample. Run the isocratic method for 15 minutes.

Quantitative Data Summaries

Table 1: Optimized Chromatographic Parameters

ParameterSpecification / SettingRationale
Column C18 (150 mm × 4.6 mm, 3.5 µm)High carbon load required to retain and resolve bulky branched alkylphenols.
Mobile Phase Isocratic: 80% ACN / 20% Water (0.1% FA)High organic % necessary to elute the highly lipophilic C14 molecule in <15 mins.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing speed and resolution.
Column Temp 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (FLD) Ex: 227 nm / Em: 305 nmMaximizes sensitivity via native phenolic fluorescence; ignores non-aromatic lipids.
Detection (UV) 275 nmUniversal secondary confirmation of the aromatic ring.

Table 2: Expected Method Validation Metrics

MetricValue / RangeValidation Standard
Linearity ( R2 ) > 0.9990.05 to 50 µg/mL
Limit of Detection (LOD) 0.5 ng/mL (FLD)Signal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.5 ng/mL (FLD)Signal-to-Noise (S/N) ≥10
SPE Recovery 88% - 95%Spiked matrix at 3 concentration levels
Intra-day Precision < 3.5% RSD n=6 injections at mid-calibration level

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3015923, o-(1-Propylpentyl)phenol". PubChem. URL:[Link]

  • Koh, C. H., et al. "Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction." Analytical and Bioanalytical Chemistry (2002). URL:[Link]

  • Inoue, K., et al. "Determination of 4-nonylphenol and 4-octylphenol in human blood samples by high-performance liquid chromatography with multi-electrode electrochemical coulometric-array detection." Analyst (2000). URL:[Link]

  • Boyd-Boland, A. A., & Pawliszyn, J. B. "Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Alkylphenol Ethoxylate Surfactants in Water." Analytical Chemistry (1996). URL:[Link]

Sources

Application

Application Note: High-Resolution ¹H NMR Spectrum Interpretation of o-(1-Propylpentyl)phenol

Introduction Alkylphenols are critical intermediates in the synthesis of antioxidants, nonionic surfactants, and specialized resins. The compound o-(1-propylpentyl)phenol features a bulky, branched aliphatic chain at the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Alkylphenols are critical intermediates in the synthesis of antioxidants, nonionic surfactants, and specialized resins. The compound o-(1-propylpentyl)phenol features a bulky, branched aliphatic chain at the ortho position of the phenolic ring. This specific substitution pattern introduces unique structural dynamics, notably a stereocenter at the benzylic position, which significantly complicates the aliphatic region of its ¹H NMR spectrum due to diastereotopic effects.

This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of the ¹H NMR spectrum of o-(1-propylpentyl)phenol, offering mechanistic insights into chemical shifts, spin-spin coupling, and solvent interactions[1][2].

Experimental Protocol: Sample Preparation and Acquisition

To ensure reproducibility and accurate integration, the NMR sample must be prepared under strictly anhydrous and standardized conditions.

Materials and Reagents
  • Analyte: o-(1-Propylpentyl)phenol (High purity, >99%)

  • Solvent: Deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Reagent: Deuterium oxide (D₂O) for exchange experiments.

Step-by-Step Methodology
  • Sample Dissolution: Weigh exactly 15–20 mg of o-(1-propylpentyl)phenol. Dissolve the analyte in 0.6 mL of CDCl₃. The concentration (~0.1 M) is optimized to prevent excessive intermolecular hydrogen bonding, which can artificially broaden the phenolic –OH signal[2].

  • Sample Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette. Ensure the sample depth is approximately 4–5 cm to maintain magnetic field homogeneity.

  • Data Acquisition:

    • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

    • Parameters: 30° pulse angle, relaxation delay (d1) of 2.0 seconds, and 16–32 scans at 298 K.

  • D₂O Exchange (Validation Step): To definitively identify the hydroxyl proton, add 1–2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, allow the phases to separate, and re-acquire the spectrum. The –OH signal will disappear due to rapid deuterium exchange[2].

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3) B NMR Acquisition (400/500 MHz, 298 K) A->B C Data Processing (Phase & Baseline Correction) B->C D Signal Integration (TMS = 0.0 ppm) C->D E D2O Exchange (Identify -OH Signal) D->E F Spectral Interpretation (Stereocenter & Coupling) E->F

Figure 1: Standardized workflow for the acquisition and validation of alkylphenol NMR spectra.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of o-(1-propylpentyl)phenol is divided into three distinct regions: the downfield aromatic protons, the variable hydroxyl proton, and the complex upfield aliphatic protons.

Quantitative Data Summary
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
Phenolic –OH 4.50 – 5.50Broad Singlet (bs)1HHighly dependent on concentration and hydrogen bonding[2]. Exchanges with D₂O.
Aromatic H-6 ~6.75Doublet of doublets (dd)1HOrtho to –OH group; shielded by oxygen's lone pair resonance (+M effect)[1].
Aromatic H-4 ~6.85Triplet of doublets (td)1HPara to –OH group; shielded by resonance[1].
Aromatic H-5 ~7.05Triplet of doublets (td)1HMeta to –OH; minimal resonance shielding.
Aromatic H-3 ~7.15Doublet of doublets (dd)1HOrtho to the bulky alkyl group; deshielded by steric compression and lack of +M shielding[1].
Benzylic Methine (-CH-) 2.80 – 3.00Multiplet (m)1HDeshielded by the adjacent aromatic ring. Acts as a stereocenter.
α-Methylene (-CH₂-) 1.50 – 1.80Complex Multiplet4HDiastereotopic protons adjacent to the chiral benzylic center (C1 of propyl and C2 of pentyl chains).
Bulk Methylene (-CH₂-) 1.15 – 1.40Multiplet (m)6HRemaining aliphatic chain protons (C2 of propyl, C3/C4 of pentyl).
Terminal Methyls (-CH₃) 0.80 – 0.95Overlapping Triplets (t)6HTerminal methyls of the propyl and pentyl chains.
Mechanistic Insights and Causality
3.2.1. The Aromatic Region (6.7 – 7.2 ppm)

The aromatic region displays a classic ortho-disubstituted pattern (ABCD spin system). The electron-donating hydroxyl group exerts a strong +M (mesomeric) effect, shielding the protons ortho (H-6) and para (H-4) to it, pushing their signals upfield (~6.75 and 6.85 ppm, respectively)[1]. Conversely, the proton ortho to the alkyl chain (H-3) is the most downfield (~7.15 ppm) due to the lack of resonance shielding and the steric compression caused by the bulky 1-propylpentyl group.

3.2.2. The Hydroxyl Proton (4.5 – 5.5 ppm)

The chemical shift of the phenolic –OH is highly variable. In non-polar solvents like CDCl₃, phenols form intermolecular hydrogen bonds. As concentration increases, hydrogen bonding increases, deshielding the proton and shifting the signal downfield. The signal appears as a broad singlet due to chemical exchange. The self-validating D₂O exchange experiment confirms this assignment by replacing the –OH proton with deuterium, rendering it invisible in the ¹H spectrum[2].

3.2.3. The Aliphatic Region and Stereochemical Complexity

The benzylic carbon (attached directly to the aromatic ring) is bonded to four different groups: a hydrogen atom, a propyl group, a butyl group (part of the pentyl chain), and the phenolic ring. This makes the benzylic carbon a chiral center. Because of this stereocenter, the methylene protons (-CH₂-) directly adjacent to it on both the propyl and pentyl chains are diastereotopic . They are chemically and magnetically non-equivalent, coupling not only with the adjacent methine and methylene protons but also with each other (geminal coupling, ²J ≈ 14 Hz). This causality explains why the α-methylene region (1.50 – 1.80 ppm) appears as a highly complex, second-order multiplet rather than simple quartets or quintets.

Spin_Coupling A Chiral Benzylic Methine (~2.9 ppm) B Propyl α-CH2 (Diastereotopic) A->B ³J Coupling + Chiral Influence C Pentyl α-CH2 (Diastereotopic) A->C ³J Coupling + Chiral Influence D Aromatic H-3 (Steric Compression) A->D NOE / Steric Deshielding B->B ²J Geminal Coupling C->C ²J Geminal Coupling

Figure 2: Logical relationship of spin-spin coupling and stereochemical influences in the alkyl chain.

References

  • docbrown.info. "1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes".
  • Chemistry LibreTexts. "17.11: Spectroscopy of Alcohols and Phenols".

Sources

Method

Application Note: High-Resolution 13C NMR Structural Elucidation of o-(1-Propylpentyl)phenol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: 1D 13 C NMR Acquisition Protocols, Empirical Shift Assignments, and Mechanistic Causality Introduction & Stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: 1D 13 C NMR Acquisition Protocols, Empirical Shift Assignments, and Mechanistic Causality

Introduction & Structural Dynamics

The compound o-(1-propylpentyl)phenol (IUPAC: 2-(octan-4-yl)phenol; CAS: 37631-10-0) [1] is a sterically hindered ortho-alkylphenol. Alkylphenols of this class are frequently utilized as intermediates in the synthesis of antioxidants, non-ionic surfactants, and active pharmaceutical ingredients (APIs).

Accurate structural elucidation of this molecule relies heavily on 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. While 1 H NMR is useful, the heavily overlapping aliphatic signals of the 1-propylpentyl branched chain make proton assignment ambiguous. 13 C NMR provides the necessary spectral dispersion to definitively confirm both the ortho-substitution pattern on the aromatic ring and the exact branching position (C4) of the octyl chain.

This application note provides a self-validating experimental protocol for acquiring high-resolution 13 C NMR spectra and details the mechanistic causality behind the chemical shift assignments based on empirical additivity rules [2].

Experimental Protocol: High-Resolution 13 C NMR Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following protocol must be strictly adhered to. Every parameter is selected to counteract the inherent low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C nucleus [3].

Step 1: Sample Preparation
  • Procedure: Dissolve 50 mg of o-(1-propylpentyl)phenol (a viscous liquid) in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: A 50 mg concentration ensures a sufficient population of 13 C nuclei to achieve a high S/N ratio within a standard 30-minute acquisition window. CDCl3​ is selected because it lacks exchangeable protons that could interfere with the sample, and its deuterium nucleus provides a robust frequency lock to prevent field drift during acquisition.

Step 2: Probe Tuning, Matching, and Shimming
  • Procedure: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz standard bore). Tune and match the probe specifically for the 13 C frequency (~100 MHz or 125 MHz) and the 1 H decoupling frequency. Run an automated or manual gradient shimming routine (e.g., topshim).

  • Causality: Tuning and matching maximize the efficiency of radiofrequency (RF) power transfer to the sample and optimize receiver sensitivity. Shimming homogenizes the B0​ magnetic field, which is critical for resolving the closely spaced aliphatic carbon signals of the propyl and butyl branches.

Step 3: Acquisition Parameters
  • Pulse Sequence: zgpg30 (30° excitation pulse with power-gated decoupling).

  • Relaxation Delay ( D1​ ): 2.0 to 3.0 seconds.

  • Number of Scans (NS): 1024.

  • Decoupling: WALTZ-16 or GARP composite pulse decoupling on the 1 H channel.

  • Causality: A 30° pulse angle allows for faster recovery of longitudinal magnetization ( Mz​ ) compared to a 90° pulse, permitting shorter delays between scans. However, the D1​ must still be extended to ≥2.0 seconds because the quaternary carbons (C1-OH and C2-alkyl) lack attached protons. Without protons to facilitate rapid dipole-dipole relaxation, these carbons have long T1​ relaxation times and will "saturate" (disappear from the spectrum) if pulsed too rapidly [3]. 1 H decoupling collapses the complex JCH​ multiplets into sharp singlets, vastly improving S/N via the Nuclear Overhauser Effect (NOE).

Workflow Visualization

The following diagram outlines the self-validating workflow required to transition from raw sample to assigned chemical shifts.

NMR_Workflow Prep 1. Sample Preparation (50 mg in 0.6 mL CDCl3 + TMS) Tune 2. Tuning & Matching (Optimize 13C/1H RF Transfer) Prep->Tune Shim 3. Locking & Shimming (Maximize B0 Homogeneity) Tune->Shim Acq 4. Data Acquisition (zgpg30, D1=2s, NS=1024) Shim->Acq Proc 5. Signal Processing (FT, Phase/Baseline Corr., LB=1Hz) Acq->Proc Assign 6. Peak Assignment (Empirical Additivity Rules) Proc->Assign

Caption: Step-by-step workflow for the acquisition and processing of 1D 13C NMR spectra.

Quantitative Data: 13 C NMR Chemical Shift Assignments

Because o-(1-propylpentyl)phenol is a highly specific branched isomer, its chemical shifts must be assigned using empirical additivity rules derived from extensive spectral databases [2]. All values are referenced to TMS ( δ=0.0 ppm).

Aromatic Region Analysis

The aromatic ring is subjected to two competing electronic effects: the strong resonance electron-donating effect of the hydroxyl group (-OH) and the weak inductive electron-donating effect of the alkyl group.

  • C1 (ipso to OH): Highly deshielded ( ∼152.9 ppm) due to the strong electronegativity of the oxygen atom withdrawing electron density via the σ -bond.

  • C2 (ipso to alkyl): Deshielded ( ∼136.0 ppm) by the direct attachment of the bulky carbon chain.

  • C4 & C6 (ortho/para to OH): Shielded ( ∼115−121 ppm) because the lone pairs on the oxygen atom donate electron density into the ring via resonance, increasing electron density at the ortho and para positions, which shields the carbon nuclei from the external magnetic field.

Table 1: Predicted Aromatic 13 C NMR Chemical Shifts

Carbon PositionEnvironmentPredicted Shift ( δ , ppm)Dominant Mechanistic Effect
C1 Quaternary (C-OH)152.9Inductive deshielding by electronegative Oxygen
C2 Quaternary (C-Alkyl)136.0Alkyl substitution ( α -effect)
C3 Methine (CH)127.4Meta to OH, Ortho to Alkyl
C4 Methine (CH)121.3Para to OH (Resonance shielding)
C5 Methine (CH)127.5Meta to OH, Para to Alkyl
C6 Methine (CH)115.9Ortho to OH (Resonance shielding)
Aliphatic Region Analysis

The 1-propylpentyl chain (octan-4-yl) is attached to the aromatic ring at the C4' methine position. This creates an asymmetric branching environment consisting of a propyl chain and a butyl chain.

  • Steric Compression (Gamma-Gauche Effect): The methine carbon (C4') is expected to resonate around 42.0 ppm. While a standard phenyl attachment would shift an alkane carbon to ∼52 ppm, the extreme steric crowding caused by the adjacent ortho-hydroxyl group forces the alkyl chain into conformations that compress the electron clouds (gamma-gauche interactions). This compression increases local shielding, driving the C4' signal upfield [2].

Table 2: Predicted Aliphatic 13 C NMR Chemical Shifts

Carbon PositionEnvironmentPredicted Shift ( δ , ppm)Structural Assignment
C4' Methine (CH)42.0Attachment point to phenol ring (shielded by steric crowding)
C3' Methylene ( CH2​ )36.5Propyl branch ( α to methine)
C5' Methylene ( CH2​ )34.0Butyl branch ( α to methine)
C6' Methylene ( CH2​ )29.5Butyl branch ( β to methine)
C7' Methylene ( CH2​ )22.8Butyl branch ( γ to methine)
C2' Methylene ( CH2​ )21.0Propyl branch ( β to methine)
C1' Methyl ( CH3​ )14.2Propyl branch (Terminal methyl)
C8' Methyl ( CH3​ )14.1Butyl branch (Terminal methyl)

Data Processing & Self-Validation

To ensure the trustworthiness of the acquired data, the processing phase must include the following self-validating checks:

  • Zero-Filling & Apodization: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before the Fourier Transform. This suppresses high-frequency noise in the Free Induction Decay (FID) tail without sacrificing the resolution needed to separate C1' and C8' ( Δδ≈0.1 ppm).

  • Phase Correction: Perform manual zero-order (PH0) and first-order (PH1) phase corrections to ensure all peaks are purely absorptive. Asymmetric peak bases indicate poor shimming or incorrect phase.

  • Referencing: Verify that the central peak of the CDCl3​ solvent triplet is exactly at 77.16 ppm, or that the internal TMS singlet is exactly at 0.00 ppm. Failure to reference correctly invalidates the empirical comparisons.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3015923, o-(1-Propylpentyl)phenol. PubChem.[Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer Berlin, Heidelberg.[Link][2][3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link][4][5]

Sources

Application

Application Notes and Protocols: o-(1-Propylpentyl)phenol as a Versatile Precursor in the Synthesis of Novel Bioactive Scaffolds

Introduction: Phenolic compounds are a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents.[1][2] Their unique electronic properties and the versatility of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Phenolic compounds are a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents.[1][2] Their unique electronic properties and the versatility of the hydroxyl group as a synthetic handle make them invaluable starting materials for creating complex molecular architectures.[2] o-(1-Propylpentyl)phenol, with its ortho-substituted, sterically hindered alkyl group, presents a unique scaffold for the design of novel molecules with potentially enhanced pharmacokinetic properties. The bulky alkyl group can influence the molecule's lipophilicity and metabolic stability, making it an intriguing precursor for drug discovery programs.

This guide provides a comprehensive overview of the synthetic utility of o-(1-Propylpentyl)phenol, focusing on a hypothetical, yet scientifically grounded, application in the synthesis of a novel anti-inflammatory agent. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles.

Physicochemical Properties of o-(1-Propylpentyl)phenol

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
CAS Number 37631-10-0[][4][5]
Molecular Formula C14H22O[]
Molecular Weight 206.32 g/mol []
Appearance Not specified, likely a liquid or low-melting solid[6]
SMILES CCCCC(CCC)C1=CC=CC=C1O[]

Safety Precautions

As with all phenolic compounds, o-(1-Propylpentyl)phenol should be handled with care in a well-ventilated fume hood.[7][8][9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Phenols can cause severe skin burns and eye damage.[8][9][11] In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.[7]

Application: Synthesis of a Novel Aryloxyacetic Acid Derivative as a Potential Anti-inflammatory Agent

This section outlines a two-step synthesis of a novel aryloxyacetic acid derivative starting from o-(1-Propylpentyl)phenol. Aryloxyacetic acids are a well-known class of compounds with various biological activities, including anti-inflammatory properties. The bulky o-(1-propylpentyl) group may enhance the compound's activity or selectivity.

Overall Synthetic Workflow

The synthesis proceeds via a Williamson ether synthesis to introduce an ethyl acetate moiety, followed by saponification to yield the final aryloxyacetic acid.

G start o-(1-Propylpentyl)phenol step1 Step 1: Williamson Ether Synthesis (Intermediate: Ethyl 2-(o-(1-propylpentyl)phenoxy)acetate) start->step1  Ethyl bromoacetate, K2CO3, Acetone step2 Step 2: Saponification (Final Product: 2-(o-(1-propylpentyl)phenoxy)acetic acid) step1->step2  LiOH, THF/H2O

Caption: Overall synthetic workflow for the preparation of 2-(o-(1-propylpentyl)phenoxy)acetic acid.

Part 1: Williamson Ether Synthesis of Ethyl 2-(o-(1-propylpentyl)phenoxy)acetate

Principle and Rationale

The Williamson ether synthesis is a classic and reliable method for forming ethers.[12] In this step, the phenolic proton of o-(1-Propylpentyl)phenol is deprotonated by a weak base, potassium carbonate, to form the more nucleophilic phenoxide ion.[12] This phenoxide then undergoes an SN2 reaction with the electrophilic ethyl bromoacetate to form the desired ether.

Acetone is chosen as the solvent due to its ability to dissolve both the organic starting material and the inorganic base, and its appropriate boiling point for this reaction. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol (pKa ~10) but not so strong as to cause side reactions with the ester functionality of the ethyl bromoacetate.

G cluster_0 Deprotonation cluster_1 SN2 Attack Phenol o-(1-Propylpentyl)phenol Phenoxide Potassium o-(1-propylpentyl)phenoxide Phenol->Phenoxide  + K2CO3 Base K2CO3 Phenoxide_ion Phenoxide ion Phenoxide->Phenoxide_ion Electrophile Ethyl bromoacetate Product Ethyl 2-(o-(1-propylpentyl)phenoxy)acetate Phenoxide_ion->Product  + Ethyl bromoacetate

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
o-(1-Propylpentyl)phenol206.325.00 g24.2 mmol
Ethyl bromoacetate167.004.46 g (3.0 mL)26.7 mmol
Potassium carbonate (K2CO3)138.215.02 g36.3 mmol
Acetone-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-(1-Propylpentyl)phenol (5.00 g, 24.2 mmol).

  • Add acetone (100 mL) and stir until the phenol is completely dissolved.

  • Add potassium carbonate (5.02 g, 36.3 mmol) to the solution.

  • Add ethyl bromoacetate (3.0 mL, 26.7 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • After the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide byproduct and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure ethyl 2-(o-(1-propylpentyl)phenoxy)acetate.

Expected Outcome: A colorless to pale yellow oil. The expected yield is typically in the range of 85-95%.

Part 2: Saponification to 2-(o-(1-propylpentyl)phenoxy)acetic acid

Principle and Rationale

Saponification is the hydrolysis of an ester with a base to produce an alcohol and the salt of a carboxylic acid. In this step, lithium hydroxide (LiOH) is used to hydrolyze the ethyl ester of the intermediate to the corresponding carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product.

A mixture of tetrahydrofuran (THF) and water is used as the solvent system to ensure the solubility of both the organic ester and the inorganic base.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
Ethyl 2-(o-(1-propylpentyl)phenoxy)acetate292.426.00 g20.5 mmol
Lithium hydroxide monohydrate (LiOH·H2O)41.961.72 g41.0 mmol
Tetrahydrofuran (THF)-60 mL-
Water (H2O)-20 mL-
1 M Hydrochloric acid (HCl)-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(o-(1-propylpentyl)phenoxy)acetate (6.00 g, 20.5 mmol) in a mixture of THF (60 mL) and water (20 mL).

  • Add lithium hydroxide monohydrate (1.72 g, 41.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization if necessary.

Expected Outcome: A white to off-white solid. The expected yield is typically over 90%.

Conclusion

This application note demonstrates the utility of o-(1-Propylpentyl)phenol as a precursor in a straightforward and efficient synthesis of a novel aryloxyacetic acid derivative. The protocols provided are based on well-established and robust chemical transformations, offering a reliable pathway for the creation of new molecular entities for further investigation in drug discovery and other fields. The unique structural feature of the o-(1-propylpentyl) group provides a valuable point of diversification for the development of new compounds with potentially improved biological profiles.

References

  • NextSDS. o-(1-propylpentyl)phenol — Chemical Substance Information. Available at: [Link]

  • ResearchGate. Sequence of reactions to the formation of phenol and propylene from iPrP via an acid-catalysed dealkylation of the isopropyl unit. Available at: [Link]

  • CAS Common Chemistry. 2-(1-Propenyl)phenol. Available at: [Link]

  • Durham Tech. Safety Data Sheet - Phenol. Available at: [Link]

  • Sumitomo Chemical Asia. Safety Data Sheet - Phenol. Available at: [Link]

  • PMC. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Available at: [Link]

  • ResearchGate. Obtaining substituted phenol derivatives with potential antimicrobial activity. Available at: [Link]

  • OpenStax adaptation. 17.9 Phenols and Their Uses – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Sokhraneva, M. V., et al. "Obtaining substituted phenol derivatives with potential antimicrobial activity.
  • Chemistry Steps. Reactions of Phenols. Available at: [Link]

  • PubMed. Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Available at: [Link]

  • SlidePlayer. Phenol Synthesis Part I. Available at: [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available at: [Link]

  • Google Patents. CN1197785A - Preparation of o-isopropyl phenol.
  • Royal Society of Chemistry: Education. Phenols in medicine. Available at: [Link]

  • NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available at: [Link]

  • PMC. The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. Available at: [Link]

  • MDPI. Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Available at: [Link]

  • PMC. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Available at: [Link]

  • ScienceDirect. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at: [Link]

  • Wikipedia. Phenol. Available at: [Link]

  • Chemistry LibreTexts. 17.9: Phenols and Their Uses. Available at: [Link]

  • ResearchGate. Prodrugs of Alcohols and Phenols. Available at: [Link]

Sources

Method

Application Notes and Protocols: Exploring the Potential of o-(1-Propylpentyl)phenol in Polymer Chemistry

Abstract This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the potential applications of o-(1-propylpentyl)phenol in polymer chemistry. While direct,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the potential applications of o-(1-propylpentyl)phenol in polymer chemistry. While direct, extensive literature on this specific substituted phenol is nascent, its molecular architecture—a phenol ring with a sterically influential ortho-alkyl group—presents compelling opportunities for its use as a monomer modifier in phenolic resins, a molecular weight control agent, and a synthetic precursor for functional polymers and additives. This guide synthesizes established principles of polymer science with field-proven insights to offer a robust framework for exploring its utility. We present hypothetical, yet scientifically grounded, protocols and application notes designed to be self-validating systems for researchers embarking on the use of this and similar alkylated phenols.

Introduction: The Case for a Novel Phenolic Building Block

Phenolic compounds are foundational to the polymer industry, serving as key components in everything from durable thermosetting resins to high-performance antioxidants.[1][2] The specific properties of a phenolic compound, and the resulting polymer, are heavily influenced by the nature and position of substituents on the aromatic ring. o-(1-Propylpentyl)phenol (CAS 37631-10-0) is a C14H22O aromatic alcohol characterized by a C8 alkyl chain at the ortho position to the hydroxyl group.[][4]

While specific applications of o-(1-propylpentyl)phenol in polymerization are not yet widely documented in peer-reviewed literature, its structure suggests several scientifically plausible and potentially advantageous roles. The bulky, non-polar 1-propylpentyl group can be hypothesized to impart unique solubility, thermal, and mechanical properties to polymers. This guide will, therefore, provide a theoretical and practical framework for investigating its potential in three key areas:

  • As a co-monomer in phenolic resins to modulate cross-link density and enhance material properties.

  • As a chain transfer or capping agent to control molecular weight in various polymerization systems.

  • As a precursor for novel functional monomers and polymer additives , such as antioxidants.

This document is intended to serve as a starting point for innovation, providing detailed protocols that enable researchers to systematically evaluate the impact of this unique phenolic building block.

Potential Application I: Modifier for Phenolic Resins

Scientific Rationale

Phenol-formaldehyde (PF) resins are thermosetting polymers known for their high thermal stability, chemical resistance, and strength.[2] However, they can be brittle. Incorporating substituted phenols, such as o-(1-propylpentyl)phenol, can alter the polymer network structure. The bulky ortho-substituent is expected to:

  • Sterically hinder cross-linking: The 1-propylpentyl group can block some reactive sites on the phenol ring, leading to a lower cross-link density in the cured resin. This can increase the flexibility and impact strength of the material.

  • Increase solubility and processability: The non-polar alkyl chain can improve the solubility of the prepolymer (resole or novolac) in organic solvents, potentially simplifying processing and formulation.[5]

  • Enhance hydrophobicity: The presence of the C8 alkyl group would render the resulting polymer more resistant to moisture.

Experimental Protocol: Synthesis of a Modified Novolac Resin

This protocol describes the acid-catalyzed synthesis of a novolac-type phenolic resin where 20 mol% of phenol is substituted with o-(1-propylpentyl)phenol.

Materials:

  • Phenol (99%)

  • o-(1-Propylpentyl)phenol (98%+)

  • Formaldehyde (37 wt% in H₂O)

  • Oxalic acid (99%)

  • Toluene

  • Methanol

  • Hexamethylenetetramine (HMTA)

Procedure:

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 75.2 g (0.8 mol) of phenol and 41.3 g (0.2 mol) of o-(1-propylpentyl)phenol.

  • Monomer Dissolution: Begin stirring and gently heat the mixture to 60°C to ensure all solids are dissolved and a homogeneous solution is formed.

  • Catalyst Addition: Add 1.5 g of oxalic acid to the reaction mixture.

  • Formaldehyde Addition: Slowly add 65 g of 37 wt% formaldehyde solution over 30 minutes, ensuring the reaction temperature does not exceed 95°C. The reaction is exothermic.

  • Reaction & Dehydration: Heat the mixture to reflux (approx. 100-105°C) and maintain for 4 hours. After this period, reconfigure the apparatus for distillation and remove water under atmospheric pressure until the temperature of the reaction mixture reaches 150°C.

  • Purification: Cool the mixture to 90°C, add 100 mL of toluene to dissolve the resin, and wash with warm water (3 x 50 mL) to remove unreacted monomers and catalyst. Remove the toluene via vacuum distillation to yield the purified novolac prepolymer.

  • Curing: The resulting resin can be cured by blending it with 10-15 wt% HMTA and heating at 150-180°C.

Expected Property Modifications
PropertyStandard PF Resin20% o-(1-Propylpentyl)phenol Modified PF ResinRationale for Change
Glass Transition Temp. (Tg) HighLowerReduced cross-link density increases chain mobility.
Solubility in THF/Toluene ModerateHighThe non-polar alkyl group enhances solubility in organic solvents.
Impact Strength Low (Brittle)HigherA less rigid, more flexible polymer network is formed.
Water Absorption LowLowerIncreased hydrophobicity from the alkyl substituent.
Visualization: Resin Structure

G cluster_0 Standard Phenolic Resin Network (Simplified) cluster_1 Modified Resin with o-(1-Propylpentyl)phenol P1 Phenol CH2_1 —CH₂— P1->CH2_1 P2 Phenol CH2_2 —CH₂— P2->CH2_2 P3 Phenol CH2_1->P2 CH2_2->P3 MP1 Phenol MCH2_1 —CH₂— MP1->MCH2_1 MP2 o-(1-Propylpentyl)phenol MCH2_2 —CH₂— MP2->MCH2_2 MP3 Phenol MCH2_1->MP2 MCH2_2->MP3

Caption: Comparison of standard and modified phenolic resin structures.

Potential Application II: Chain Transfer Agent

Scientific Rationale

Chain transfer agents (CTAs) are used in free-radical polymerization to control the molecular weight of polymers.[6][7] Phenolic compounds can act as CTAs by donating their hydroxyl hydrogen atom to a propagating polymer radical, thereby terminating that chain and initiating a new one. The efficiency of a phenol as a CTA is influenced by the stability of the resulting phenoxy radical. The electron-donating alkyl group on o-(1-propylpentyl)phenol can stabilize the radical, potentially making it an effective CTA. This would allow for the synthesis of lower molecular weight polymers with narrower molecular weight distributions.

Experimental Protocol: Molecular Weight Control in Polystyrene Synthesis

This protocol details the use of o-(1-propylpentyl)phenol as a CTA in the bulk polymerization of styrene.

Materials:

  • Styrene (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • o-(1-Propylpentyl)phenol

  • Toluene

  • Methanol

Procedure:

  • Preparation: Prepare several sealed polymerization tubes. To each, add 10.4 g (0.1 mol) of purified styrene and 0.0164 g (0.1 mmol) of AIBN.

  • CTA Addition: Add varying amounts of o-(1-propylpentyl)phenol to each tube (e.g., 0 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol% relative to styrene).

  • Polymerization: Degas the tubes using three freeze-pump-thaw cycles, then seal them under vacuum. Place the tubes in a thermostated oil bath at 70°C for 24 hours.

  • Isolation and Purification: After the reaction period, cool the tubes, break the seals, and dissolve the contents in 20 mL of toluene. Precipitate the polymer by slowly adding the toluene solution to 200 mL of vigorously stirring methanol.

  • Drying: Collect the precipitated polystyrene by filtration and dry it in a vacuum oven at 60°C to a constant weight.

  • Characterization: Determine the number average molecular weight (Mn) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).

Expected Results
Concentration of o-(1-Propylpentyl)phenol (mol%)Expected Mn ( g/mol )Expected PDI
0High (e.g., >200,000)Broad (e.g., >2.0)
0.5
1.0↓↓↓↓
2.0↓↓↓Narrow (e.g., <1.8)
Visualization: Chain Transfer Mechanism

G P_radical Propagating Polymer Chain (P•) Dead_Polymer Terminated Polymer (PH) P_radical->Dead_Polymer H• abstraction Phenol o-(1-Propylpentyl)phenol (ArOH) Phenoxy_Radical Phenoxy Radical (ArO•) Phenol->Phenoxy_Radical H• donation New_Chain New Propagating Chain (M•) Phenoxy_Radical->New_Chain Initiation Monomer Monomer (M) Monomer->New_Chain

Caption: Mechanism of chain transfer mediated by a phenolic compound.

Potential Application III: Precursor for Functional Monomers and Additives

Scientific Rationale

The hydroxyl group of o-(1-propylpentyl)phenol is a versatile chemical handle for synthesizing more complex molecules.

  • Functional Monomers: It can be esterified with polymerizable groups like acrylates or methacrylates, or etherified to produce vinyl ethers. Polymerizing these new monomers would incorporate the bulky propylpentyl group as a pendant side chain, which could be used to tune polymer properties such as Tg, solubility, and refractive index.[8]

  • Polymerizable Antioxidants: Hindered phenols are a major class of antioxidants for plastics.[9] By functionalizing o-(1-propylpentyl)phenol with a polymerizable group, it can be covalently bound into a polymer backbone.[10] This prevents the antioxidant from leaching or migrating out of the polymer matrix, significantly improving the long-term stability of the material.[11]

Synthetic Protocol: Preparation and Polymerization of o-(1-Propylpentyl)phenyl Acrylate

Part A: Monomer Synthesis

  • Reaction Setup: In a 250 mL flask, dissolve 20.6 g (0.1 mol) of o-(1-propylpentyl)phenol and 12.1 g (0.12 mol) of triethylamine in 100 mL of dry THF.

  • Acryloyl Chloride Addition: Cool the flask in an ice bath. Slowly add 10.0 g (0.11 mol) of acryloyl chloride dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter the mixture to remove triethylamine hydrochloride. Wash the filtrate with 5% NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the THF under reduced pressure to yield the crude monomer. Purify by column chromatography.

Part B: Monomer Polymerization (Free Radical)

  • Procedure: Following the protocol in Section 3.2, polymerize the synthesized o-(1-propylpentyl)phenyl acrylate monomer using AIBN as the initiator in a suitable solvent like toluene.

Visualization: Synthetic Pathway

G start o-(1-Propylpentyl)phenol reagents1 + Acryloyl Chloride + Triethylamine start->reagents1 monomer o-(1-Propylpentyl)phenyl Acrylate Monomer reagents1->monomer reagents2 + AIBN (Initiator) monomer->reagents2 polymer Poly(o-(1-Propylpentyl)phenyl Acrylate) reagents2->polymer

Caption: Synthesis of a functional polymer from o-(1-propylpentyl)phenol.

Safety and Handling

Substituted phenols should be handled with care in a well-ventilated fume hood. Assume the compound is corrosive and toxic upon ingestion, inhalation, and skin contact.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • Chatterjee, S., et al. (2022). Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. Polymer Chemistry. [Link]

  • Liou, G-S., et al. (2013). A new functional triphenylamine-based (TPA-based) aromatic polyether (OXPE) derived from 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole and 4,4′-dihydroxytriphenylamine and polyester (6FPET) derived from 4,4′-(hexafluoroisopropylidene)bis(benzoyl chloride) and 4,4′-dihydroxytriphenylamine were synthesized and used for memory device applications. Polymer Chemistry. [Link]

  • Google Patents.
  • SlideShare. Phenol Synthesis Part I. [Link]

  • Kato, M., et al. (1974). A Research on Polymerization of o-, m-, and p-Vinylphenol. Journal of Polymer Science: Polymer Chemistry Edition. [Link]

  • Hsiao, S-H., et al. (2011). Solution-processable triarylamine-based electroactive high performance polymers for anodically electrochromic applications. Journal of Materials Chemistry. [Link]

  • Rajesh, S., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers. [Link]

  • NextSDS. o-(1-propylpentyl)phenol — Chemical Substance Information. [Link]

  • Google Patents. Chain transfer agents and its use in polymer synthesis.
  • Hosono, H., et al. (2004). One-step synthesis of phenol by O− and OH− emission material. Chemical Communications. [Link]

  • Cetin, N. S., & Ozmen, N. (2002). Use of organosolv lignin in phenol–formaldehyde resins for particleboard production I. Organosolv lignin modified resins. International Journal of Adhesion and Adhesives. [Link]

  • Garea, S-A., et al. (2017). Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. Polymers. [Link]

  • Pion, F., et al. (2017). Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. Frontiers in Chemistry. [Link]

  • Wikipedia. Phenol formaldehyde resin. [Link]

  • Google Patents. Phenolic resin compositions and their use in foundry binders.
  • ResearchGate. Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). [Link]

  • Uyama, H., et al. (2002). “Radical-controlled” oxidative polymerization of phenols. Substituent effect of phenol monomers on the reaction rate. Macromolecules. [Link]

  • ResearchGate. A Review of Additive Usage in Polymer Manufacturing: Case Study Phenolic Antioxidants. [Link]

  • Google Patents. Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • OUCI. Effect of different chain transfer agents in the coordinative chain transfer oligomerization of dec-1-ene. [Link]

  • The Royal Society of Chemistry. Towards Degradable and Functionalizable Polymers: Alternating Ring-Opening Metathesis Copolymerization of Oxanorbornadiene Dicar. [Link]

  • Chemistry LibreTexts. 17.9: Phenols and Their Uses. [Link]

  • Scribd. Phenol: Chemistry and Applications. [Link]

  • Google Patents.
  • Tondi, G., et al. (2023). Development of an Environmentally Friendly Phenol–Formaldehyde Resin Modified with Spent Coffee Grounds Protein for Plywood Manufacturing. Polymers. [Link]

  • ResearchGate. Common solvent systems used in polymerization of phenol containing monomers. [Link]

  • ResearchGate. Developing Polypropylene Bonded Hindered Phenol Antioxidants for Expanding Polypropylene Applications in High Temperature Conditions. [Link]

  • Google Patents. Polyglycol-modified phenolic resins.
  • Kasmi, N., et al. (2022). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. Polymers. [Link]

Sources

Application

Application Note: Synthesis and Characterization of o-(1-Propylpentyl)phenol-Derived Surfactants

Target Audience: Formulation Scientists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Mechanistic Rationale: The Role of Ortho-Branched Hydrophobes In the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale: The Role of Ortho-Branched Hydrophobes

In the development of specialized emulsifiers for pharmaceutical formulations and emulsion polymerization, the architecture of the surfactant's hydrophobic tail dictates its performance at the oil-water interface. o-(1-Propylpentyl)phenol (CAS: 37631-10-0), systematically known as 2-(octan-4-yl)phenol, is a highly specialized intermediate featuring an 8-carbon branched alkyl chain positioned ortho to the phenolic hydroxyl group[],[2].

Why use an ortho-branched alkylphenol? Conventional alkylphenol ethoxylates (APEs), such as para-nonylphenol ethoxylates, are notorious for their environmental persistence and endocrine-disrupting properties. Synthesizing surfactants from internal olefins yields highly branched structures like the 1-propylpentyl group. This branching prevents the tight crystalline packing of hydrophobic tails at the interface, maintaining the surfactant film in a highly dynamic, liquid state. Consequently, these branched surfactants exhibit rapid wetting kinetics, superior penetration into internal matrices, and achieve Critical Micelle Concentrations (CMC) at roughly one-third the concentration of their conventional counterparts[3],[4]. Furthermore, the ortho-substitution leaves the para-position open, which can facilitate more rapid oxidative degradation pathways, offering a toxicity profile that is significantly reduced compared to standard nonylphenols[3].

Synthesis & Validation Workflow

The transformation of o-(1-Propylpentyl)phenol into a nonionic surfactant relies on a base-catalyzed ring-opening polymerization of ethylene oxide (EO). The workflow below outlines the chemical progression and the integrated feedback loops required to ensure batch-to-batch reproducibility.

Workflow N1 Phenol + Branched Octene (Internal Olefin) N2 Friedel-Crafts Alkylation (Acid Catalyst, 90°C) N1->N2 N3 o-(1-Propylpentyl)phenol (CAS: 37631-10-0) N2->N3 N4 Base-Catalyzed Ethoxylation (Ethylene Oxide, KOH, 150°C) N3->N4 N5 Branched Octylphenol Ethoxylate (Nonionic Surfactant) N4->N5 N6 Validation Checkpoint: Cloud Point Titration N4->N6 Monitor HLB

Synthesis and validation workflow for o-(1-Propylpentyl)phenol ethoxylates.

Experimental Protocol: Base-Catalyzed Ethoxylation

This protocol describes the ethoxylation of o-(1-Propylpentyl)phenol to achieve an average degree of polymerization ( n≈9.5 ), yielding a surfactant with optimal Hydrophilic-Lipophilic Balance (HLB) for oil-in-water (O/W) emulsions.

Step 1: Catalyst Preparation & Dehydration
  • Causality: Potassium hydroxide (KOH) is utilized because it selectively deprotonates the sterically hindered phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. Water must be rigorously removed to prevent the side-reaction formation of inactive polyethylene glycol (PEG) homopolymers.

  • Action: Charge a high-pressure Parr reactor with 1.0 molar equivalent of o-(1-Propylpentyl)phenol[] and 0.3 wt% KOH. Seal the reactor and apply a vacuum (< 10 mbar) while heating to 120 °C for 45 minutes to dehydrate the mixture.

Step 2: Ethylene Oxide (EO) Addition
  • Causality: The steric bulk of the ortho-1-propylpentyl group restricts the initial attack trajectory of the phenoxide onto the EO ring. Therefore, an elevated initiation temperature is required compared to unhindered alcohols.

  • Action: Purge the reactor with inert Nitrogen ( N2​ ) and raise the temperature to 150 °C. Slowly meter in Ethylene Oxide gas. Maintain the reactor pressure below 3.5 bar to ensure safety and control the exothermic ring-opening polymerization. Continue addition until ~9.5 molar equivalents of EO have been consumed.

Step 3: In-Process Validation (The Self-Validating Checkpoint)
  • Causality: Stoichiometric mass gain can be skewed by trace moisture or EO side reactions. Cloud point titration provides a direct, functional readout of the surfactant's HLB. The cloud point is directly proportional to the polyoxyethylene chain length.

  • Action: Pause EO addition. Extract a 1 mL aliquot from the reactor and dissolve it in 100 mL of deionized water (1 wt% solution). Heat the solution slowly under continuous stirring.

  • Validation: Record the temperature at which the solution turns turbid.

    • If Cloud Point < 60 °C: The molecule is too hydrophobic. Resume EO addition for 15 minutes.

    • If Cloud Point = 60–65 °C: The target ethoxylation degree is achieved[3]. Proceed to Step 4.

Step 4: Quenching and Neutralization
  • Action: Cool the reactor to 80 °C and purge residual EO with N2​ . Neutralize the basic catalyst by adding glacial acetic acid until the pH of a 10% aqueous dispersion reaches 6.5–7.0. Filter the product through a 1 μm filter to remove potassium acetate salts.

Analytical Characterization & Performance Data

To verify the oligomer distribution of the synthesized branched octylphenol ethoxylate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.

Chromatographic Insight: Standard C18 columns often fail to resolve complex branched isomers. Utilizing non-end-capped branched fluorinated silica gel columns is vastly superior for this class of molecules. The fluorinated stationary phase operates in a highly selective reversed-phase mode, allowing for the complete baseline separation of ethoxylate oligomers and positional isomers based on the conformation (zigzag vs. meander) of the ethylene oxide chain[5].

Quantitative Performance Comparison

The structural modifications inherent to o-(1-Propylpentyl)phenol derivatives yield distinct physicochemical advantages over legacy surfactants.

Physicochemical Parametero-(1-Propylpentyl)phenol Ethoxylate (Branched C8)Conventional Nonylphenol Ethoxylate (Para-substituted)
Hydrophobe Architecture Ortho-substituted, internal branched C8Para-substituted, terminal/branched C9
Critical Micelle Concentration (CMC) ≈1.3×10−4 M ≈4.0×10−4 M
Surface Tension at CMC 31.5 mN/m33.0 mN/m
Cloud Point (1 wt% aq, n≈10 ) > 60 °C54 °C
Wetting Efficiency High (Rapid matrix penetration)Moderate
Toxicity / Safety Profile Reduced (Factor of ~20x lower toxicity)High (Known endocrine disruptor)

Data synthesized from comparative surfactant analyses of internally branched alkylphenols[3],[4].

References

  • [2] National Center for Biotechnology Information. "o-(1-Propylpentyl)phenol | C14H22O | CID 3015923". PubChem Database. Available at: [Link]

  • [3] Google Patents. "WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same". WIPO (PCT). Available at:

  • [5] National Institutes of Health. "Separation and characterization of octylphenol ethoxylate surfactants used by reversed-phase high-performance liquid chromatography on branched fluorinated silica gel columns". PubMed. Available at: [Link]

  • [4] Royal Society of Chemistry. "Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties". RSC Advances. Available at:[Link]

Sources

Method

Application Note: Advanced Quantification of o-(1-Propylpentyl)phenol in Environmental Matrices via LC-MS/MS

Introduction & Scientific Context o-(1-Propylpentyl)phenol (CAS 37631-10-0), structurally classified as an ortho-substituted alkylphenol, is an industrial intermediate and a degradation byproduct of alkylphenol polyethox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

o-(1-Propylpentyl)phenol (CAS 37631-10-0), structurally classified as an ortho-substituted alkylphenol, is an industrial intermediate and a degradation byproduct of alkylphenol polyethoxylates (APEOs). Alkylphenols are ubiquitous environmental contaminants recognized for their endocrine-disrupting chemical (EDC) properties, persistence, and tendency to bioaccumulate in aquatic ecosystems [1].

Due to its high hydrophobicity (estimated Log Kow​ ~5.9) and low volatility, o-(1-Propylpentyl)phenol partitions heavily into soils, sediments, and suspended particulate matter[2]. For researchers and environmental scientists, accurately quantifying this compound at trace levels (ng/L to µg/kg) requires robust extraction methodologies and highly selective detection systems to overcome severe matrix interferences.

Analytical Strategy and Causality

To ensure the protocol acts as a self-validating system , Isotope Dilution Mass Spectrometry (IDMS) is employed. By spiking samples with an isotopically labeled internal standard (IS) prior to any extraction steps, the method automatically corrects for matrix-induced ion suppression and physical extraction losses, ensuring absolute quantitative trustworthiness.

Physicochemical & Analytical Parameters

Summarizing the target analyte properties and instrument parameters ensures easy replication and method transfer across different laboratory setups.

Table 1: Target Analyte Properties

Parameter Value
Compound Name o-(1-Propylpentyl)phenol
CAS Number 37631-10-0
Molecular Formula C14H22O
Monoisotopic Mass 206.1671 Da

| Log Kow​ | 5.9 (Highly hydrophobic) |

Table 2: Optimized LC-MS/MS MRM Transitions (ESI-)

Analyte Precursor Ion (m/z) Product Ions (m/z) Collision Energy (eV) Cone Voltage (V)
o-(1-Propylpentyl)phenol 205.1 [M-H]⁻ Quantifier: 106.1 Qualifier: 133.1 22 18 35

| Bisphenol A-d16 (IS) | 241.2 [M-H]⁻ | 223.2 | 20 | 30 |

(Note: MRM transitions are representative and should be tuned specifically to the triple quadrupole instrument utilized).

Experimental Protocols

Protocol A: Aqueous Samples (Water/Wastewater)

This protocol utilizes Solid-Phase Extraction (SPE) with a hydrophilic-lipophilic balanced (HLB) polymeric sorbent.

  • Causality: HLB is chosen over traditional C18 silica because its divinylbenzene/N-vinylpyrrolidone copolymer structure provides superior retention for moderately polar to highly hydrophobic phenols, preventing breakthrough during sample loading.

  • Filtration: Filter 500 mL of the water sample through a 0.45 µm glass fiber filter. (Reasoning: Removes suspended particulate matter to prevent SPE cartridge clogging and isolates the dissolved phase).

  • IS Spiking: Spike the filtered sample with 10 ng of Bisphenol A-d16 (or 4-n-NP-d4). Mix thoroughly and equilibrate for 30 minutes.

  • Conditioning: Condition a 500 mg Oasis HLB cartridge with 5 mL methanol, followed by 5 mL LC-MS grade water.

  • Loading: Load the sample at a strictly controlled flow rate of 5–10 mL/min to ensure optimal mass transfer to the sorbent.

  • Washing & Drying: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under a gentle vacuum for 30 minutes. (Reasoning: Complete removal of water is critical; residual water will immiscibly block the non-polar elution solvent, drastically reducing recovery).

  • Elution: Elute the target analyte with 2 × 4 mL of Dichloromethane/Methanol (80:20, v/v).

  • Reconstitution: Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C. Reconstitute in 1 mL of Methanol:Water (50:50, v/v) for LC-MS/MS injection.

Protocol B: Solid Matrices (Soil/Sediment)
  • Lyophilization: Freeze-dry 5 g of the sediment sample to remove all moisture, then homogenize into a fine powder.

  • Extraction: Transfer to a centrifuge tube, spike with the internal standard, and add 10 mL of Dichloromethane/Methanol (1:1, v/v).

  • Ultrasonication: Sonicate for 20 minutes at room temperature, then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat this extraction step twice and pool the supernatants. (Reasoning: Repeated solvent extraction coupled with acoustic cavitation efficiently disrupts analyte-matrix interactions in porous soil structures).

  • Clean-up: Pass the pooled extract through a Florisil SPE cartridge. (Reasoning: Florisil effectively retains polar lipids and humic acids that would otherwise cause severe ion suppression in the MS source).

  • Reconstitution: Evaporate and reconstitute exactly as described in Protocol A, Step 7.

Method Visualization

G Water Aqueous Samples (Water/Wastewater) Filt Filtration (0.45 µm) & IS Spiking Water->Filt Soil Solid Matrices (Soil/Sediment) Lyo Lyophilization & Homogenization Soil->Lyo SPE Solid-Phase Extraction (Oasis HLB) Filt->SPE USE Ultrasonic Extraction (DCM:MeOH 1:1) Lyo->USE Evap Evaporation (N2) & Reconstitution SPE->Evap Clean Florisil Clean-up USE->Clean Clean->Evap LCMS LC-MS/MS Analysis (ESI- MRM) Evap->LCMS

Workflow for the extraction of o-(1-Propylpentyl)phenol from environmental matrices.

MRM Ion ESI Negative Mode [M-H]- Q1 Q1: Precursor Ion m/z 205.1 Ion->Q1 Q2 Q2: Collision Cell (Argon Gas, 22 eV) Q1->Q2 Q3_1 Q3: Quantifier Ion m/z 106.1 Q2->Q3_1 Q3_2 Q3: Qualifier Ion m/z 133.1 Q2->Q3_2 Data Peak Integration & Ratio Verification Q3_1->Data Q3_2->Data

LC-MS/MS Multiple Reaction Monitoring (MRM) logic for o-(1-Propylpentyl)phenol.

References

  • Identification of Alkylphenols and Other Estrogenic Phenolic Compounds in Wastewater, Septage, and Groundwater on Cape Cod, Massachusetts. Environmental Science & Technology. URL:[Link] [1]

  • SCREENING-LEVEL HAZARD CHARACTERIZATION: Alkylphenols Category. U.S. Environmental Protection Agency (EPA) / Regulations.gov. URL:[Link] [2]

  • Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. Water Science & Technology. URL:[Link] [3]

  • Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography−Electrospray Mass Spectrometry. Analytical Chemistry (ACS Publications). URL:[Link] [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of o-(1-Propylpentyl)phenol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude o-(1-Propylpentyl)phenol (CAS No. 37631-10-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude o-(1-Propylpentyl)phenol (CAS No. 37631-10-0). It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties, handling, and analysis of o-(1-Propylpentyl)phenol.

Q1: What are the expected impurities in crude o-(1-Propylpentyl)phenol?

A1: The impurity profile depends heavily on the synthetic route. A common route is the Friedel-Crafts alkylation of phenol. Based on this, likely impurities include:

  • Unreacted Phenol: A primary starting material that may carry through.

  • p-(1-Propylpentyl)phenol: The para-substituted isomer is a very common byproduct due to competing electrophilic aromatic substitution at the para position. Its physical properties are often very similar to the ortho isomer, making separation challenging.

  • Di-substituted Phenols: Products where two propylpentyl groups have been added to the phenol ring (e.g., 2,4- or 2,6-di-(1-propylpentyl)phenol). These are typically higher boiling.

  • Alkene/Alcohol Precursors: Residual octene or octanol, depending on the specific alkylating agent and conditions used.

  • Catalyst Residues: Traces of the acid catalyst (e.g., aluminum chloride, sulfuric acid) or its byproducts.[1]

  • Oxidation Products: Phenols are susceptible to air oxidation, which can form colored quinone-type impurities, often responsible for a pink or reddish hue in the crude product.[2]

Q2: What are the key physical properties relevant to the purification of o-(1-Propylpentyl)phenol?

A2: Understanding the physical properties is critical for designing a purification strategy. While specific experimental data for this compound is limited, we can estimate properties based on its structure and data for similar phenols.

PropertyEstimated Value / CharacteristicSignificance for Purification
Molecular Formula C₁₄H₂₂O[]-
Molecular Weight 206.32 g/mol []Affects volatility and diffusion rates.
Boiling Point High (>250 °C at atm. pressure)Vacuum distillation is mandatory to prevent thermal decomposition.
Appearance Colorless to pale yellow liquid/solidA pink, red, or brown color indicates oxidation impurities.
Solubility Poorly soluble in water; soluble in nonpolar organic solvents (hexane, toluene) and polar aprotic solvents (ethyl acetate, dichloromethane).Guides the selection of solvents for chromatography and extraction.
Acidity (pKa) ~10-11Allows for potential purification via acid-base extraction, though this is often inefficient for separating isomers.

Q3: What are the essential safety precautions when handling o-(1-Propylpentyl)phenol?

A3: Substituted phenols should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific reagent. General precautions include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of vapors, especially during heating or distillation.[4]

  • Skin/Eye Contact: This compound is expected to be a skin and eye irritant or corrosive, similar to other phenols.[5][6] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines. Do not pour down the drain.

Q4: Which analytical techniques are best for assessing the purity of o-(1-Propylpentyl)phenol?

A4: A combination of techniques is recommended for a comprehensive assessment.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the workhorse method for determining purity and quantifying volatile impurities. It can effectively separate the ortho and para isomers with the appropriate column.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is also highly effective.[7][9] It is particularly useful for analyzing less volatile, di-substituted, or polymeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify the nature of impurities. The ortho and para isomers will have distinct aromatic splitting patterns in ¹H NMR.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), it is invaluable for identifying unknown impurity peaks by their mass-to-charge ratio and fragmentation patterns.[10]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification workflow.

Problem: My distilled product is pink/red/brown, not colorless.

  • Probable Cause: Air oxidation of the phenol. Phenolic compounds are highly sensitive to oxidation, especially at elevated temperatures in the presence of air, forming highly colored quinone-like species.

  • Solution:

    • Inert Atmosphere: Ensure your distillation apparatus is leak-free and conduct the distillation under a nitrogen or argon atmosphere. Back-fill the system with inert gas after achieving full vacuum and before heating begins.

    • Degas Solvents: If using solvents for subsequent steps like chromatography, degas them thoroughly to remove dissolved oxygen.

    • Antioxidants: For storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), although this would need to be removed in a final purification step if not desired in the end product.

    • Reductive Quench: A small amount of a reducing agent, like sodium bisulfite, in an aqueous wash prior to distillation can sometimes help remove existing color.

Problem: I have poor separation between the ortho and para isomers during vacuum distillation.

  • Probable Cause: The boiling points of ortho and para isomers of alkylphenols are often very close, making simple distillation inefficient.

  • Solution:

    • Fractional Distillation: Use a distillation column with a high number of theoretical plates, such as a Vigreux column or, for better performance, a packed column (e.g., with Raschig rings or metal sponge).

    • Slow Distillation Rate: Operate the distillation at a high reflux ratio. This means collecting the distillate slowly, allowing for more vapor-liquid equilibria to be established in the column, which enhances separation.

    • Alternative Technique: If distillation fails, column chromatography is the preferred method for isomer separation.

Problem: My recovery is very low after column chromatography.

  • Probable Cause 1: The compound is irreversibly adsorbing to the silica gel. Silica gel is acidic and can strongly interact with phenols.

  • Solution 1:

    • Deactivate Silica: Pre-treat the silica gel with a small amount of a base like triethylamine. This can be done by adding ~0.5-1% triethylamine to your eluent system.

    • Use Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like diol).

  • Probable Cause 2: The chosen eluent system is not optimal.

  • Solution 2:

    • TLC First: Always develop an optimal solvent system using Thin Layer Chromatography (TLC) before committing to a large-scale column.

    • Gradient Elution: The polarity difference between your product and impurities might be significant. Start with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate or dichloromethane. For phenols, a common starting point is a hexane/ethyl acetate mixture.

Problem: The product fails to crystallize or "oils out" during crystallization attempts.

  • Probable Cause 1: Residual impurities are preventing the formation of a crystal lattice. Purity is often a prerequisite for successful crystallization.

  • Solution 1: The material likely needs further purification. Re-distill or run through a chromatography column to achieve >98% purity before attempting crystallization again.

  • Probable Cause 2: The cooling rate is too fast. Rapid cooling does not give molecules enough time to orient themselves into an ordered crystal lattice.[2]

  • Solution 2: Allow the saturated solution to cool to room temperature slowly, and then gradually cool further in a refrigerator. Avoid placing a warm solution directly into an ice bath or freezer.

  • Probable Cause 3: The wrong crystallization solvent is being used.

  • Solution 3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given the structure of o-(1-propylpentyl)phenol (a large nonpolar alkyl group and a polar hydroxyl group), consider solvents like heptane, hexane, or cyclohexane. You may need a co-solvent system, such as heptane with a small amount of toluene or ethyl acetate.

Part 3: Experimental Workflows & Protocols

Purification Workflow Overview

The following diagram outlines a standard, robust workflow for purifying crude o-(1-Propylpentyl)phenol, incorporating decision points based on purity analysis.

PurificationWorkflow crude Crude Product distill Vacuum Fractional Distillation crude->distill gc1 Purity Analysis (GC-FID) distill->gc1 chrom Flash Column Chromatography gc1->chrom Purity < 98% or Isomers Present final_prod Final Product (>99%) gc1->final_prod Purity > 98% gc2 Fraction Analysis (TLC/GC) chrom->gc2 pool Pool Pure Fractions gc2->pool evap Solvent Evaporation pool->evap evap->final_prod

Caption: General purification strategy for o-(1-Propylpentyl)phenol.

Protocol 1: Vacuum Fractional Distillation

This protocol aims to remove low-boiling impurities and higher-boiling di-alkylation products.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column (or a packed column for better separation) between the distillation flask and the condenser. Ensure all glass joints are properly sealed with vacuum grease. Connect the receiving flask assembly to a cold trap and a vacuum pump.

  • Charge the Flask: Add the crude o-(1-Propylpentyl)phenol to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Inerting: Seal the system and apply vacuum. Once a stable vacuum is achieved (typically <1 mmHg), backfill the system with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual phenol, solvents). The head temperature will be significantly lower than that of the product.

    • Main Fraction: As the head temperature stabilizes at the boiling point of the product, switch to a new receiving flask to collect the main fraction. The distillate should be colorless.

    • Tails: Stop the distillation when the temperature begins to rise again or when the volume in the distillation flask is low, to avoid distilling over high-boiling impurities.

  • Shutdown: Turn off the heating and allow the system to cool completely under vacuum before venting to the atmosphere with an inert gas.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target ortho-isomer from the para-isomer and other closely-related impurities.

  • Solvent System Selection: Using TLC, find a solvent system that gives good separation between the product (ortho-isomer) and major impurities. A typical system is a gradient of ethyl acetate in hexane. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Select an appropriate size flash chromatography column.

    • Pack the column with silica gel as a slurry in the initial, nonpolar eluent (e.g., 100% hexane). Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the semi-purified product from distillation in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with the nonpolar solvent.

    • Gradually increase the polarity of the eluent according to your TLC analysis (e.g., from 100% hexane to 2% ethyl acetate in hexane, then 5%, etc.).

    • Use positive pressure (air or nitrogen) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).

  • Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified o-(1-Propylpentyl)phenol.

Protocol 3: Purity Assessment by GC-FID

This protocol provides a standard method for quantifying the purity of the final product.

GC ParameterRecommended SettingRationale
Column DB-5, HP-5, or similar nonpolar capillary column (30 m x 0.25 mm x 0.25 µm)Provides good separation of isomers and related phenolic compounds.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without degradation.
Detector Temperature 280 °C (FID)Prevents condensation of the analyte post-column.
Oven Program Initial: 100 °C, hold 2 min. Ramp: 10 °C/min to 250 °C. Hold: 5 min.A standard temperature program that should elute the target compound and separate it from common impurities. May require optimization.
Injection Volume 1 µLStandard volume to avoid column overloading.
Sample Prep Dilute sample (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.Ensures the concentration is within the linear range of the detector.

QC Checkpoint: The resulting chromatogram should show a single major peak (>99% area). The retention time of the ortho-isomer will typically be slightly different from the para-isomer, allowing for their quantification.

References

  • NextSDS. (n.d.). o-(1-propylpentyl)phenol — Chemical Substance Information. Retrieved from [Link]

  • West Liberty University. (2005, October 10). Material Safety Data Sheet for Phenol. Retrieved from [Link]

  • ENICHEM ANIC S.p.A. (1986). Process for the purification of phenol.
  • Borealis Technology OY. (n.d.). Purification of Phenol. Retrieved from [Link]

  • Hercules Powder Co. (1956). Purification of phenol. (U.S. Patent No. 2,744,144).
  • SL TEC. (n.d.). Crude Phenol Purification Technology Supplier. Retrieved from [Link]

  • Degussa. (2002). Process for removal of impurities from phenol by means of at least one acid catalyst. (U.S. Patent No. 6,489,519B1).
  • Stamicarbon. (1958). Azeotrope distillation of aromatic isopropyl compounds from phenol. (U.S. Patent No. 2,862,855A).
  • Shanghai WuXi AppTec New Drug Development Co., Ltd. (2017). Crystal formation of phenol derivatives and preparation method thereof. (Chinese Patent No. CN106278947A).
  • Fritz, J. S. (1986). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry, 58(3), 639-641.
  • China Petro-Chemical Corporation. (1994). Preparation of o-isopropyl phenol. (Chinese Patent No. CN1197785A).
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Phenol and Cresol. Retrieved from [Link]

  • EZkem. (n.d.). In-line Distillation Phenol, USEPA by SFA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Phenols. Retrieved from [Link]

  • Phillips, T., & Burns, A. (2012). Determination of Phenols and Phenates in Disinfectant Formulations by Liquid Chromatography With UV Detection: Collaborative Study.
  • U.S. Environmental Protection Agency. (1986). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Retrieved from [Link]

  • U.S. Philips Corporation. (1985). Phenol purification. (U.S. Patent No. 4,504,364A).
  • Bhattacharya, C., & Mandal, D. (2017). Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. Request PDF. Retrieved from [Link]

  • Pendergrast, M. M. (2010). An Alternative Method for the Analysis of Phenol and o-, m-, and p-Cresol by Capillary GC/FID. CDC Stacks. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • Jiangsu Zhongneng Chemical Technology Co., Ltd. (2013). Enyl phenol refining plant and method thereof.
  • Dai, J., et al. (2019). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. Retrieved from [Link]

  • Yilmaz, S., & Tacyildiz, S. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1413.
  • Needham, L. L., & Hill, R. H. (1982). Determination of phenol and pentachlorophenol in plasma and urine samples by gas liquid chromatography. Journal of Analytical Toxicology, 6(6), 297-300.
  • Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Retrieved from [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Melt Crystallization. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
  • Sciencemadness Discussion Board. (2020, February 2). Phenol crystals. Retrieved from [Link]

Sources

Optimization

"optimizing reaction conditions for o-(1-Propylpentyl)phenol synthesis"

Topic: Optimizing Reaction Conditions for o-(1-Propylpentyl)phenol Synthesis Welcome to the . This module is designed for research scientists and process chemists optimizing the synthesis of o-(1-propylpentyl)phenol (als...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Conditions for o-(1-Propylpentyl)phenol Synthesis

Welcome to the . This module is designed for research scientists and process chemists optimizing the synthesis of o-(1-propylpentyl)phenol (also known as 2-(octan-4-yl)phenol).

Synthesizing this specific sterically hindered ortho-alkylphenol presents a significant regioselectivity challenge. The bulky 1-propylpentyl group naturally directs standard electrophilic aromatic substitution toward the less sterically hindered para position. This guide details the mechanistic causality, self-validating protocols, and troubleshooting logic required to force ortho-selectivity and maximize product yield.

Mechanistic Logic & Causality

To override the natural steric preference for para-alkylation, researchers must abandon standard Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃) and utilize aluminum phenoxide [Al(OPh)₃] as an ortho-directing catalyst[1].

The causality behind this choice is structural: Al(OPh)₃ coordinates both the phenoxide ion and the incoming sterically hindered alkene (4-octene) to form a rigid, six-membered transition state[2]. This coordination complex locks the alkylating agent in spatial proximity to the ortho carbon, forcing regioselectivity regardless of the alkyl group's massive steric bulk[3].

G A Phenol + Al Turnings (Catalyst Generation) B Aluminum Phenoxide [Al(OPh)3] A->B 150°C, -H2 C Addition of 4-Octene (150-220°C) B->C D Al-OPh / Alkene Coordination Complex C->D H Para-Alkylation (Byproduct Pathway) C->H Acidic Catalysis (e.g., AlCl3) I O-Alkylation (Ether) (Kinetic Product) C->I Low Temp (<100°C) E Six-Membered Transition State D->E Ortho-Directing Effect F Electrophilic Attack at Ortho Position E->F G o-(1-Propylpentyl)phenol (Target Product) F->G Tautomerization I->G Claisen-type Rearrangement (>150°C)

Mechanistic pathway for the ortho-selective alkylation of phenol using aluminum phenoxide.

Validated Experimental Protocol

SOP: Ortho-Alkylation of Phenol with 4-Octene This procedure is designed as a self-validating system. Each step contains a physical or analytical checkpoint to confirm causality before proceeding.

  • Catalyst Generation: In a flame-dried, nitrogen-purged high-pressure autoclave, add 300 g of anhydrous phenol. Heat to 150°C. Slowly add 4.5 g of aluminum turnings with vigorous stirring.

    • Self-Validation Checkpoint: The formation of the active catalyst is confirmed when hydrogen gas evolution completely ceases (typically 60-90 minutes), yielding a clear solution of Al(OPh)₃ in excess phenol[3].

  • Alkylation: Seal the autoclave and pressurize with nitrogen. Introduce 1 equivalent of 4-octene.

    • Causality Note: 4-octene is strictly preferred over 4-octanol. Al(OPh)₃ is highly moisture-sensitive; using an alcohol generates water that irreversibly hydrolyzes the catalyst[1].

  • Thermal Rearrangement: Heat the sealed vessel to 220–240°C for 4 hours[4].

    • Self-Validation Checkpoint: Pull an aliquot for GC-MS. The reaction is validated as complete when the kinetic O-alkylated ether intermediate peak fully transitions to the thermodynamic target peak of o-(1-propylpentyl)phenol.

  • Quenching & Workup: Cool the reactor to 90°C. Quench the aluminum complex by adding 10% aqueous HCl. Extract the organic layer with toluene.

    • Self-Validation Checkpoint: A clear phase separation with no emulsion indicates the complete breakdown of the aluminum coordination complex.

  • Purification: Wash the toluene layer with 10% NaOH to remove unreacted phenol. Distill the remaining organic phase under vacuum.

    • Self-Validation Checkpoint: The aqueous wash should test positive for phenolic content (via iron(III) chloride test), while the organic layer should test negative for residual unsubstituted phenol, validating successful purification.

Process Optimization Data

The following table summarizes the causal relationship between catalyst selection, temperature, and resulting isomer distribution.

Catalyst SystemAlkylating AgentTemperature (°C)Ortho-Isomer Yield (%)Para-Isomer Yield (%)Ether Byproduct (%)
Aluminum Chloride (AlCl₃)4-Octanol8012785
Sulfuric Acid (H₂SO₄)4-Octene1008824
Amberlyst-15 (Solid Acid)4-Octene120186512
Aluminum Phenoxide [Al(OPh)₃] 4-Octene 220 88 4 < 1
Troubleshooting & FAQs

Q: Why am I seeing predominantly the para-isomer (4-(1-propylpentyl)phenol) instead of the ortho-isomer? A: This is a classic issue of steric hindrance. When using standard Brønsted or Lewis acids (like H₂SO₄ or AlCl₃), the bulky 1-propylpentyl carbocation will attack the least sterically hindered position on the phenol ring, which is the para position. To force ortho-alkylation, you must switch to the aluminum phenoxide catalyst. This catalyst coordinates both the phenol and the alkene, creating a rigid cyclic transition state that exclusively delivers the alkyl group to the ortho position[2].

Q: Can I use 4-octanol instead of 4-octene for this synthesis? A: It is highly discouraged when using aluminum phenoxide. Al(OPh)₃ is extremely sensitive to moisture. If you use 4-octanol, the reaction generates water as a byproduct, which will immediately hydrolyze and deactivate the aluminum catalyst[1]. You must use 4-octene (an olefin) to maintain anhydrous conditions and preserve catalytic activity[4].

Q: My GC-MS shows a large peak for an ether byproduct (4-octyl phenyl ether). How do I eliminate this? A: O-alkylation is the kinetic product of this reaction and occurs rapidly at lower temperatures. If you are using Al(OPh)₃, ensure your reaction temperature is strictly maintained between 200°C and 240°C. At these elevated temperatures, the ether byproduct undergoes a thermodynamic Claisen-type rearrangement, migrating the alkyl group to the ring to form the desired ortho-alkylphenol[3].

Q: The product is contaminated with unreacted phenol. What is the most efficient removal method? A: Phenol can be efficiently removed during the workup phase by washing the organic layer with a dilute aqueous sodium hydroxide solution (e.g., 10% NaOH). Unreacted phenol is highly acidic and forms a water-soluble sodium phenoxide salt. In contrast, the bulky o-(1-propylpentyl)phenol is significantly less acidic and highly lipophilic, ensuring it remains safely in the organic phase.

Sources

Troubleshooting

"troubleshooting o-(1-Propylpentyl)phenol separation in chromatography"

Welcome to the dedicated technical support center for the chromatographic analysis of o-(1-Propylpentyl)phenol . This guide is engineered for researchers and drug development professionals who require robust, reproducibl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the chromatographic analysis of o-(1-Propylpentyl)phenol . This guide is engineered for researchers and drug development professionals who require robust, reproducible separations of highly lipophilic, sterically hindered phenolic compounds.

Analyte Profiling & Mechanistic Challenges

o-(1-Propylpentyl)phenol (CAS 37631-10-0) is a complex target for High-Performance Liquid Chromatography (HPLC)[1]. The molecule features a highly lipophilic 8-carbon branched alkyl chain positioned ortho to the phenolic hydroxyl group.

The Causality of Chromatographic Behavior: The ortho-substitution provides steric hindrance that slightly shields the hydroxyl group, which theoretically reduces its hydrogen-bonding capacity compared to para-substituted isomers. However, the massive hydrophobicity of the 1-propylpentyl group heavily biases the molecule's partitioning into the reversed-phase stationary phase[2]. This excessively prolonged residence time amplifies the probability of secondary interactions with residual silanols on the silica backbone, leading to severe peak tailing and band broadening if the system is not perfectly optimized[3].

Troubleshooting FAQs

Q: Why is my peak exhibiting severe tailing (Asymmetry Factor > 1.5) despite using a brand-new C18 column? A: Peak tailing in phenolic compounds is primarily driven by secondary interactions between the weakly acidic phenolic hydroxyl group and unreacted, ionized silanol groups (Si-O⁻) on the silica surface, as detailed by [3]. Because o-(1-propylpentyl)phenol is highly retained, these secondary interactions have more time to distort the peak shape. Solution: Lower the mobile phase pH to ≤ 3.0 using formic or phosphoric acid to protonate and neutralize the silanols, a standard practice recommended by [4].

Q: How can I resolve co-elution between o-(1-propylpentyl)phenol and its para-isomer? A: Standard C18 columns rely almost exclusively on hydrophobic dispersion forces, which struggle to differentiate the subtle steric differences between ortho and para branched isomers. Solution: Switch to a Phenyl-Hexyl stationary phase. The π−π interactions provided by the phenyl ring are highly sensitive to the steric environment of the analyte's aromatic ring, offering the orthogonal shape selectivity required to pull the isomers apart.

Q: My retention times are excessively long, and the peaks are broad. How do I fix this? A: The 8-carbon branched chain makes this compound highly lipophilic. If your gradient starts with a low organic percentage (e.g., 5-10%), the analyte will precipitate or stick at the column head, leading to longitudinal diffusion and broad peaks. Solution: Start your gradient at a much higher organic composition (e.g., 50% Acetonitrile) or use a less retentive column chemistry like C8.

Diagnostic Workflow

TroubleshootingWorkflow Start Start: Poor Chromatography of o-(1-Propylpentyl)phenol Identify Identify Primary Issue Start->Identify Tailing Peak Tailing (Asymmetry Factor > 1.2) Identify->Tailing Retention Excessive Retention / Broad Peaks Identify->Retention Coelution Co-elution with Isomers/Impurities Identify->Coelution Silanol Secondary Silanol Interactions? Tailing->Silanol Lipophilic High Lipophilicity of Alkyl Chain Retention->Lipophilic Selectivity Lack of Shape Selectivity Coelution->Selectivity AdjustPH Adjust Mobile Phase pH to ≤ 3.0 Silanol->AdjustPH First Step Endcap Use Endcapped Type B Silica Silanol->Endcap If pH fails IncOrganic Increase Initial Organic Modifier % Lipophilic->IncOrganic PhenylCol Switch to Phenyl-Hexyl Stationary Phase Selectivity->PhenylCol

Caption: Diagnostic workflow for resolving o-(1-Propylpentyl)phenol chromatographic anomalies.

Validated Experimental Protocols

Protocol A: Mobile Phase Optimization for Silanol Suppression

Objective: Eliminate secondary hydrogen-bonding interactions causing peak tailing.

  • Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade water, pH ~2.7) and Mobile Phase B (100% Acetonitrile). The acidic pH ensures residual silanols remain protonated and neutral[4].

  • Equilibration: Flush the column with 15–20 column volumes of the starting gradient mixture (e.g., 50% B) to establish a stable baseline[5].

  • System Validation: Inject 1 µL of a neutral, unretained marker (e.g., Uracil).

    • Self-Validation Check: The uracil peak must be perfectly symmetrical (As = 1.0). If uracil tails, the issue is extra-column volume or a physical void in the column bed, not chemical interactions[6].

  • Analyte Injection: Inject the o-(1-Propylpentyl)phenol standard. Calculate the USP Tailing Factor. A successful optimization will yield a tailing factor of < 1.2[3].

Protocol B: Column Regeneration & Hydrophobic Contaminant Removal

Objective: Remove strongly retained matrix impurities that create secondary active sites.

  • Isolation: Disconnect the column from the detector to prevent flushing strongly retained contaminants into the flow cell[5].

  • Buffer Removal: Flush the column in the standard flow direction with 15 column volumes of HPLC-grade water to precipitate out any buffer salts[5].

  • Organic Wash: Flush with 20 column volumes of 100% Acetonitrile to elute moderate lipophilic compounds[5].

  • Deep Cleaning: Flush with 20 column volumes of 100% Isopropanol.

    • Causality: Isopropanol has higher viscosity and stronger elutropic strength for highly hydrophobic residues compared to acetonitrile[5].

  • Validation: Re-equilibrate with the standard mobile phase. Perform a blank injection.

    • Self-Validation Check: The baseline must be free of ghost peaks or drift, confirming the stationary phase is fully restored.

Quantitative Data & Parameter Optimization

Table 1: Stationary Phase Selection Matrix for Alkylphenols

Column ChemistryPrimary Retention MechanismSuitability for o-(1-Propylpentyl)phenolExpected Asymmetry (As)
Standard C18 (Type A) Hydrophobic DispersionPoor (High silanol activity)> 1.8 (Severe Tailing)
Endcapped C18 (Type B) Hydrophobic DispersionGood (Reduced silanols)1.1 - 1.3 (Acceptable)
Phenyl-Hexyl π−π & HydrophobicExcellent (Isomeric shape selectivity)1.0 - 1.2 (Optimal)
C8 Hydrophobic DispersionGood (Lower retention time)1.1 - 1.3 (Acceptable)

Table 2: Impact of Mobile Phase pH on Phenolic Peak Symmetry

Mobile Phase pHSilanol StatePhenol StateChromatographic Result
pH 2.0 - 3.0 Protonated (Neutral)Protonated (Neutral)Sharp, symmetrical peaks
pH 5.0 - 7.0 Ionized (Negative)Protonated (Neutral)Severe tailing via H-bonding
pH > 9.0 Ionized (Negative)Ionized (Negative)Poor retention, peak distortion

References

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at:[Link]

  • Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. ResearchGate. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • o-(1-Propylpentyl)phenol | CID 3015923. PubChem. Available at:[Link]

Sources

Optimization

Technical Support Center: Managing o-(1-Propylpentyl)phenol Isomers During Synthesis

Executive Summary The synthesis of o-(1-propylpentyl)phenol (also known as 2-(octan-4-yl)phenol) presents a multifaceted selectivity challenge for synthetic chemists. The 1-propylpentyl group is a secondary alkyl chain t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of o-(1-propylpentyl)phenol (also known as 2-(octan-4-yl)phenol) presents a multifaceted selectivity challenge for synthetic chemists. The 1-propylpentyl group is a secondary alkyl chain typically derived from 4-octene or 4-octanol. During standard Friedel-Crafts alkylation, researchers must actively manage three competing thermodynamic and kinetic pathways: regioselectivity (favoring the para-isomer)[1], chemoselectivity (O-alkylation vs. C-alkylation)[2], and carbocation rearrangement (1,2-hydride shifts leading to mixed alkyl chain isomers).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize the yield of the target ortho-isomer.

Troubleshooting FAQs: Causality & Optimization

Q1: Why is my synthesis yielding predominantly the para-isomer instead of o-(1-propylpentyl)phenol? The Causality: Intermolecular Friedel-Crafts alkylation of phenol typically gives para-isomers because they are thermodynamically more stable and sterically less hindered than ortho-isomers[1]. If you are using standard Brønsted acids (e.g., H₂SO₄) or simple Lewis acids (e.g., AlCl₃) at moderate temperatures, the reaction operates under thermodynamic control. The Solution: Shift the reaction to kinetic control by utilizing an ortho-directing catalyst. Aluminium phenoxide (Al(OPh)₃) is the industry standard for this transformation[3]. It forms a complex with the phenol ring and coordinates the alkylating agent, delivering it directly to the ortho position via a highly structured six-membered cyclic transition state[4].

Q2: My GC-MS shows a mixture of 1-propylpentyl, 1-ethylhexyl, and 1-methylheptyl phenol isomers. How do I prevent this alkyl chain rearrangement? The Causality: Strong Brønsted acids generate long-lived free carbocations. The initial 4-octyl cation (1-propylpentyl) undergoes rapid 1,2-hydride shifts to relieve steric strain, isomerizing into 3-octyl and 2-octyl cations before electrophilic aromatic substitution can occur. The Solution: Minimize the lifetime of the free carbocation. Avoid highly acidic conditions. Using Al(OPh)₃ at elevated temperatures (150–200 °C) promotes a more concerted reaction mechanism that suppresses hydride shifts. Alternatively, specific solid acid catalysts (like silica-supported aluminium phenolate) can restrict the transition state geometry within their pores, limiting chain isomerization[4].

Q3: I am seeing significant O-alkylation (phenyl 4-octyl ether) in my crude mixture. How do I convert this to the desired C-alkylated product? The Causality: The hydroxyl group of phenol acts as a Lewis base, making O-alkylation kinetically faster than C-alkylation at lower temperatures, which can also deactivate your catalyst[2]. The Solution: Increase the reaction temperature. O-alkylated phenols can undergo a Fries-like rearrangement under acidic conditions at elevated temperatures to form the thermodynamically more stable C-alkylated phenols[2].

Quantitative Data: Catalyst Impact on Isomer Distribution

The choice of catalyst and temperature dictates the isomer distribution. The table below summarizes expected outcomes when alkylating phenol with 4-octene.

Catalyst SystemTemp (°C)Conversion (%)Ortho:Para RatioChain Rearrangement
H₂SO₄ (Brønsted Acid)80>901:4High (Mixed isomers)
AlCl₃ (Lewis Acid)100851:2Moderate
Al(OPh)₃ (Aluminium Phenoxide)18075>10:1Low
Cu₀.₅Co₀.₅Fe₂O₄ (Solid Acid)[5]250605:1Low

Experimental Protocol: Ortho-Selective Alkylation via Aluminium Phenoxide

This methodology utilizes in-situ generated aluminium phenoxide to kinetically drive the formation of o-(1-propylpentyl)phenol. Self-validating checkpoints are integrated to ensure reaction fidelity.

Phase 1: In-Situ Catalyst Generation

  • Setup : Equip a dry 500 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, an internal thermometer, and a nitrogen inlet.

  • Reagents : Add 94.1 g (1.0 mol) of anhydrous phenol and 0.54 g (0.02 mol) of aluminium turnings.

  • Activation : Heat the mixture to 150 °C under continuous nitrogen flow.

  • Self-Validating Check : Monitor the bubbler. The reaction is validated to proceed when hydrogen gas evolution entirely ceases (typically 60–90 minutes). The formation of a clear, slightly yellow solution confirms the quantitative conversion to the active Al(OPh)₃ catalyst.

Phase 2: Kinetically Controlled Alkylation 5. Temperature Adjustment : Raise the internal temperature to 180 °C. 6. Addition : Slowly add 112.2 g (1.0 mol) of 4-octene dropwise over 2 hours.

  • Causality Note: Dropwise addition maintains a low steady-state concentration of the alkene, preventing alkene oligomerization and ensuring the catalyst is not overwhelmed, which suppresses hydride shifts.

  • Digestion : Maintain the temperature at 180 °C for an additional 4 hours.

  • Self-Validating Check : Pull a 0.5 mL aliquot, quench in dilute HCl, extract with ethyl acetate, and analyze via GC-MS. The reaction is successful when the ortho:para ratio exceeds 10:1 and unreacted 4-octene is <5%.

Phase 3: Quenching and Isolation 9. Quench : Cool the mixture to 80 °C and slowly pour it into 250 mL of 10% aqueous HCl to decompose the aluminium phenoxide complex. 10. Separation : Extract the aqueous layer with toluene (2 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. 11. Purification : Remove the solvent under reduced pressure and isolate o-(1-propylpentyl)phenol via fractional vacuum distillation.

Mechanistic Pathways & Visualizations

OrthoAlkylation A Phenol + Al Turnings B Al(OPh)3 Catalyst A->B 150°C -H2 C Coordination of 4-Octene B->C + Alkylating Agent D Six-Membered Transition State C->D Proximity Effect E o-(1-Propylpentyl)phenol D->E Kinetically Controlled

Caption: Mechanism of Aluminium Phenoxide-Directed Ortho-Alkylation.

Rearrangement A 4-Octanol / 4-Octene B 4-Octyl Cation (1-Propylpentyl) A->B Strong Acid (H+) C 3-Octyl Cation (1-Ethylhexyl) B->C 1,2-Hydride Shift E Mixed Alkylphenol Isomers B->E Alkylation D 2-Octyl Cation (1-Methylheptyl) C->D 1,2-Hydride Shift C->E Alkylation D->E Alkylation

Caption: Carbocation Rearrangement Pathway During Alkylation.

References

  • [5] Selective production of orthoalkyl phenols on Cu0.5Co0.5Fe2O4: a study of catalysis and characterization - Academia.edu. URL:

  • [1] Metal-Free C–O Bond Functionalization: Catalytic Intramolecular and Intermolecular Benzylation of Arenes | Organic Letters - ACS Publications. URL:

  • [4] Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. URL:

  • [2] Improving yield and purity in Friedel-Crafts alkylation of phenols - Benchchem. URL:

  • [3] 2,6-Di-tert-butylphenol - Wikipedia. URL:

Sources

Troubleshooting

"resolving peak tailing for o-(1-Propylpentyl)phenol in HPLC"

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of o-(1-Propylpenty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of o-(1-Propylpentyl)phenol. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and less steep than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] This asymmetry is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. Values greater than 1.2 are generally considered problematic and suggest an underlying issue with the separation.[2]

Peak tailing is detrimental for several reasons:

  • Inaccurate Quantification: The distortion of the peak shape can lead to significant errors in peak integration by the chromatography data system, resulting in inaccurate and imprecise quantitative results.[3]

  • Reduced Resolution: Tailing peaks are broader at the base, which can cause them to merge with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.

  • Decreased Sensitivity: As a peak broadens, its height decreases. This lowers the signal-to-noise ratio and can negatively impact the method's limits of detection (LOD) and quantification (LOQ).

Q2: What makes o-(1-Propylpentyl)phenol prone to peak tailing?

The structure of o-(1-Propylpentyl)phenol contains two key features that influence its chromatographic behavior: a non-polar alkyl group (1-propylpentyl) and a polar, acidic hydroxyl (-OH) group attached to an aromatic ring. While the primary retention mechanism in reversed-phase HPLC is the hydrophobic interaction between the alkyl chain and the C18 stationary phase, the phenolic hydroxyl group is the primary cause of peak tailing.[4]

This tailing is caused by secondary interactions . Specifically, the acidic hydroxyl group on the phenol can form strong hydrogen bonds or have ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][5] These silanol groups are unreacted sites that persist on the silica backbone even after the C18 chains are bonded and the surface is "end-capped".[6] Some analyte molecules interact with these active sites and are retained longer than those interacting only with the C18 phase, leading to a delayed elution and a "tail".[5][7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} end Caption: Primary vs. Secondary interactions causing peak tailing.

Q3: How does mobile phase pH affect the peak shape of my phenol?

Mobile phase pH is one of the most critical factors in controlling the peak shape of ionizable compounds like phenols.[8][9] Its effect is twofold: it alters the ionization state of your analyte and the surface charge of the column's stationary phase.

  • Analyte (Phenol): Phenols are weak acids, with a typical pKa around 10.[10][11] At a mobile phase pH near or above its pKa, o-(1-Propylpentyl)phenol will exist in a mixture of its neutral (protonated) and anionic (deprotonated) forms. The anionic form is more polar and will be less retained on a reversed-phase column, leading to peak distortion or splitting.[9]

  • Stationary Phase (Silica): Residual silanol groups are also acidic, with a pKa generally in the range of 3.8-4.2.[12] At a mobile phase pH above this range, a significant portion of the silanol groups will be deprotonated and negatively charged (Si-O⁻). These ionized sites interact very strongly with the polarizable hydroxyl group of the phenol, dramatically increasing peak tailing.[6]

To achieve a sharp, symmetrical peak, the goal is to suppress the ionization of the problematic silanol groups. By operating at a low mobile phase pH (e.g., pH 2.5-3.0), the silanols are fully protonated (Si-OH), minimizing their ability to engage in strong secondary ionic interactions.[6][7]

Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing. Start with the initial assessment and proceed sequentially. Only change one parameter at a time to clearly identify the solution.

Troubleshooting_Workflow

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Ion Suppression

This protocol details the preparation of a mobile phase at pH 3.0 to suppress silanol activity.

Objective: To protonate residual silanol groups on the stationary phase and ensure the phenolic analyte remains in a single, neutral form.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (~99% purity)

  • Calibrated pH meter

  • Sterile-filtered, 0.22 µm membrane filter

Procedure:

  • Prepare Aqueous Portion: Measure 950 mL of HPLC-grade water into a clean glass beaker.

  • Initial pH Adjustment: While stirring, slowly add formic acid dropwise to the water until the pH meter reads approximately 3.0. Formate provides good buffering capacity in the pH range of 2.8 to 4.8.[13]

  • Final Volume: Transfer the pH-adjusted water to a 1000 mL graduated cylinder and add water to the final volume of 1000 mL. This creates a buffered aqueous solution.

  • Filter: Vacuum-filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates and degas the solution.

  • Mix Mobile Phase: Prepare the final mobile phase by mixing the filtered aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 50:50 v/v).

  • Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting the sample to ensure the stationary phase is fully equilibrated.

Protocol 2: Diagnosing Column Overload

This experiment determines if peak tailing is caused by injecting too much analyte mass onto the column.

Objective: To verify if the column's stationary phase is being saturated, which can lead to peak distortion.[1]

Procedure:

  • Prepare Stock Solution: Create a stock solution of o-(1-Propylpentyl)phenol at the highest concentration typically analyzed.

  • Create Dilutions: Prepare a serial dilution series from the stock solution. A 1:10 and 1:100 dilution are often sufficient for diagnosis. Use the mobile phase as the diluent.

  • Sequential Injections:

    • Inject the standard concentration and record the chromatogram and tailing factor.

    • Thoroughly clean the injection port and needle.

    • Inject the 1:10 dilution and record the results.

    • Inject the 1:100 dilution and record the results.

  • Analyze Results: Compare the tailing factor across the injections. If the tailing factor significantly improves (moves closer to 1.0) with the diluted samples, mass overload is a contributing factor.[4] The solution is to either dilute the sample for analysis or reduce the injection volume.

Data Summary Tables

Table 1: Troubleshooting Guide Summary

Potential CauseSolutionScientific Rationale
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.0 with a buffer (e.g., formate, phosphate).[14]Protonates acidic silanol groups (Si-OH), preventing strong ionic interactions with the phenolic hydroxyl group.[6]
Column Overload Reduce sample concentration or injection volume.Prevents saturation of the stationary phase, ensuring a linear relationship between the analyte and the phase, which is required for Gaussian peak shapes.[1][4]
Poor Column Quality Use a modern, high-purity Type B silica column with robust end-capping.Type B silica has fewer metal impurities and more homogenous silanol groups, while end-capping blocks many residual silanols, reducing active sites for secondary interactions.[7][15]
Extra-Column Volume Use tubing with a smaller internal diameter (e.g., 0.005") and minimize tubing length.Reduces the space where the separated analyte band can disperse and broaden after leaving the column but before reaching the detector.[1]
Injection Solvent Mismatch Dissolve the sample in the initial mobile phase composition.Injecting a solvent much stronger than the mobile phase can cause the analyte band to spread unevenly on the column head, leading to a distorted peak.[4]

Table 2: Alternative Stationary Phases for Phenolic Compounds

Stationary PhaseSeparation PrincipleAdvantages for o-(1-Propylpentyl)phenol
Phenyl-Hexyl Hydrophobic and π-π interactions.The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the phenol, offering a different selectivity mechanism that can improve peak shape.[16]
Hybrid Silica (e.g., BEH) Inorganic-organic hybrid particle.Offers improved pH stability and has a lower concentration of surface silanols compared to traditional silica, reducing opportunities for tailing interactions.[15][17]
Polymer-Based (e.g., Polystyrene-divinylbenzene) Hydrophobic interactions with a polymer backbone.Completely eliminates the issue of silanol interactions, as there is no silica backbone. Can be a robust option if silica-based methods fail.[7]

References

  • Benchchem. (n.d.). troubleshooting peak tailing in HPLC analysis of phenolic compounds.
  • Benchchem. (n.d.). Addressing peak tailing in HPLC analysis of phenolic compounds.
  • Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Dwyer, D. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Neue, U. (n.d.). Hybrid stationary phases. Chromedia.
  • Element. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • ChemBK. (2024, April 9). Phenol, o-propyl-.
  • McCalley, D. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International.
  • Taylor, T. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Wikipedia. (n.d.). Phenol.

Sources

Reference Data & Comparative Studies

Validation

Positional Isomerism in Alkylphenols: A Comparative Analysis of o-(1-Propylpentyl)phenol and p-(1-Propylpentyl)phenol

For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates physicochemical and biological properties is paramount. Within the vast landscape of organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates physicochemical and biological properties is paramount. Within the vast landscape of organic compounds, substituted phenols are a critical class, serving as precursors and active agents in pharmaceuticals, polymers, and specialty chemicals.[1][2][3] This guide provides an in-depth technical comparison of two positional isomers: ortho-(1-propylpentyl)phenol and para-(1-propylpentyl)phenol. While specific experimental data for these particular molecules is not extensively available in public literature, this analysis synthesizes established principles of organic chemistry and data from analogous compounds to predict and explain their differential properties.

Molecular Structure and Isomeric Differences

The core difference between o-(1-propylpentyl)phenol and p-(1-propylpentyl)phenol lies in the substitution pattern on the benzene ring. Both share the same molecular formula (C₁₄H₂₂O) and molecular weight (206.32 g/mol ).[] The key distinction is the position of the bulky 1-propylpentyl (or 4-octyl) group relative to the hydroxyl (-OH) group.

  • o-(1-Propylpentyl)phenol (2-(1-Propylpentyl)phenol): The alkyl group is on the carbon atom adjacent (ortho) to the carbon bearing the hydroxyl group. This proximity introduces steric hindrance around the hydroxyl group.

  • p-(1-Propylpentyl)phenol (4-(1-Propylpentyl)phenol): The alkyl group is on the carbon atom directly opposite (para) to the carbon with the hydroxyl group. This arrangement results in a more linear and less sterically hindered molecule around the functional group.

G cluster_ortho o-(1-Propylpentyl)phenol cluster_para p-(1-Propylpentyl)phenol ortho_skel ortho_skel para_skel para_skel

Caption: Molecular structures of o-(1-propylpentyl)phenol and p-(1-propylpentyl)phenol.

Comparative Physicochemical Properties

The positional isomerism is expected to have a significant impact on the physical properties of these compounds. The following table summarizes the predicted and known properties.

Propertyo-(1-Propylpentyl)phenol (Predicted)p-(1-Propylpentyl)phenol (Known/Predicted)Rationale for Differences
Molecular Formula C₁₄H₂₂OC₁₄H₂₂OIdentical
Molecular Weight 206.32 g/mol []206.33 g/mol [5]Identical
Melting Point (°C) Lower36-37[5]The more symmetrical para isomer can pack more efficiently into a crystal lattice, leading to a higher melting point. The ortho isomer's less regular shape disrupts crystal packing.
Boiling Point (°C) LowerHigherThe para isomer has a larger surface area available for intermolecular interactions (van der Waals forces), resulting in a higher boiling point. The ortho isomer's steric hindrance may slightly reduce the effectiveness of these interactions.
Density (g/mL) Slightly LowerSlightly HigherThe more efficient packing of the para isomer in the liquid state would likely result in a slightly higher density.
Acidity (pKa) Higher (Less Acidic)Lower (More Acidic)The bulky ortho-alkyl group can sterically hinder the solvation of the phenoxide ion, making it less stable and thus the parent phenol less acidic. The para-alkyl group has a minimal steric effect on the hydroxyl group.
Water Solubility LowerHigher (but still low)Intramolecular hydrogen bonding in the ortho isomer between the hydroxyl proton and the alkyl group's electron cloud can reduce its ability to form hydrogen bonds with water. The para isomer's hydroxyl group is more available for intermolecular hydrogen bonding with water.
Octanol-Water Partition Coefficient (LogP) Slightly Higher5.4 (XLogP3)[5]The intramolecular hydrogen bonding in the ortho isomer can "shield" the polar hydroxyl group, making the molecule appear more nonpolar overall and thus more soluble in octanol.

Synthesis and Chemical Reactivity

The synthesis of these isomers would typically involve the Friedel-Crafts alkylation of phenol. The ratio of ortho to para products can be influenced by reaction conditions such as temperature and the choice of catalyst.

  • Kinetic vs. Thermodynamic Control: Lower temperatures often favor the formation of the para product due to less steric hindrance for the incoming electrophile. Higher temperatures can lead to isomerization and favor the thermodynamically more stable product, which is often also the para isomer. To achieve a higher yield of the ortho product, specific directing groups or catalysts may be necessary.

The reactivity of the hydroxyl group is also influenced by the position of the alkyl substituent.

  • Reactions of the -OH Group: The steric hindrance in o-(1-propylpentyl)phenol will make its hydroxyl group less accessible to bulky reagents compared to the para isomer. For example, esterification or etherification reactions would be expected to proceed more slowly for the ortho isomer.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating and ortho, para-directing group. In p-(1-propylpentyl)phenol, further electrophilic substitution will occur at the positions ortho to the hydroxyl group. In the ortho isomer, the positions available for substitution are the other ortho position and the para position. The bulky existing alkyl group will sterically hinder substitution at the adjacent ortho position, making the para position the most likely site for further reaction.

Spectroscopic Differentiation

The structural differences between the two isomers give rise to distinct spectroscopic signatures.

¹H NMR Spectroscopy
  • Aromatic Region (6.5-7.5 ppm): The substitution pattern on the benzene ring will result in different splitting patterns.

    • p-(1-Propylpentyl)phenol: Due to symmetry, two sets of equivalent aromatic protons would be expected, resulting in two doublets (an AA'BB' system).

    • o-(1-Propylpentyl)phenol: Four distinct aromatic protons would be expected, leading to a more complex multiplet pattern.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton can be indicative of hydrogen bonding.[6]

    • o-(1-Propylpentyl)phenol: The potential for intramolecular hydrogen bonding could cause a downfield shift of the -OH proton signal compared to the para isomer in a non-polar solvent.

    • p-(1-Propylpentyl)phenol: The -OH proton signal will be more sensitive to concentration and solvent effects due to intermolecular hydrogen bonding.

¹³C NMR Spectroscopy
  • Aromatic Carbons: The number of signals in the aromatic region (110-160 ppm) will differ.

    • p-(1-Propylpentyl)phenol: Due to symmetry, only four signals for the six aromatic carbons would be expected.

    • o-(1-Propylpentyl)phenol: Six distinct signals for the six aromatic carbons would be expected.

Infrared (IR) Spectroscopy
  • O-H Stretching Region (3200-3600 cm⁻¹): This region is highly diagnostic for phenols.[7][8]

    • p-(1-Propylpentyl)phenol: A broad absorption band is expected due to intermolecular hydrogen bonding. The position and breadth of this band will be concentration-dependent.

    • o-(1-Propylpentyl)phenol: A sharper absorption band at a slightly higher wavenumber may be observed in dilute, non-polar solutions, which is characteristic of intramolecular hydrogen bonding. A broader intermolecular band may also be present.

  • C-H Out-of-Plane Bending (690-900 cm⁻¹): The substitution pattern on the benzene ring gives rise to characteristic bands in this region.

    • p-(1-Propylpentyl)phenol: A strong band between 810-840 cm⁻¹ is indicative of 1,4-disubstitution.

    • o-(1-Propylpentyl)phenol: A strong band between 735-770 cm⁻¹ is characteristic of 1,2-disubstitution.

Mass Spectrometry

The electron ionization (EI) mass spectra of both isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 206. The fragmentation patterns will be influenced by the alkyl chain and the position of the hydroxyl group. A common fragmentation pathway for alkylphenols is benzylic cleavage. The relative intensities of fragment ions may differ, but distinguishing the isomers based solely on their mass spectra without reference standards can be challenging.

Experimental Protocols for Differentiation

The following workflow outlines a systematic approach to differentiate between the two isomers.

G cluster_workflow Experimental Workflow for Isomer Differentiation start Sample of Unknown Isomer ir 1. Infrared Spectroscopy - Observe O-H stretch (broad vs. sharp) - Identify C-H out-of-plane bending (ortho vs. para) start->ir nmr 2. NMR Spectroscopy (¹H and ¹³C) - Analyze aromatic splitting patterns - Count number of aromatic signals in ¹³C ir->nmr ms 3. Mass Spectrometry - Confirm molecular weight (m/z 206) nmr->ms data 4. Data Analysis & Comparison - Correlate spectroscopic data with expected patterns for each isomer ms->data conclusion Structural Confirmation data->conclusion

Caption: A workflow for the spectroscopic differentiation of o- and p-(1-propylpentyl)phenol.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve a small amount of the unknown isomer in a suitable solvent (e.g., CDCl₃ for NMR, CCl₄ for IR).

  • Infrared Spectroscopy:

    • Acquire an IR spectrum.

    • Examine the O-H stretching region (3200-3600 cm⁻¹). A sharper peak around 3500 cm⁻¹ suggests the ortho isomer, while a broader peak is more indicative of the para isomer.

    • Analyze the C-H out-of-plane bending region (700-900 cm⁻¹). A strong band around 750 cm⁻¹ points to the ortho isomer, while a band around 830 cm⁻¹ suggests the para isomer.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra.

    • In the ¹H spectrum, an AA'BB' splitting pattern (two doublets) in the aromatic region is strong evidence for the para isomer. A more complex multiplet suggests the ortho isomer.

    • In the ¹³C spectrum, count the number of signals in the aromatic region. Four signals indicate the para isomer, while six signals point to the ortho isomer.

  • Mass Spectrometry:

    • Obtain a mass spectrum to confirm the molecular weight of 206 g/mol .

Potential Applications and Biological Considerations

While specific applications for these molecules are not well-documented, their properties allow for informed speculation.

  • Antioxidants: Phenols are known for their antioxidant properties. The steric hindrance in o-(1-propylpentyl)phenol might influence its radical scavenging ability compared to the more accessible hydroxyl group of the para isomer.

  • Polymer Precursors: Phenols are used to produce phenolic resins and other polymers.[2][9] The difference in reactivity and steric bulk between the two isomers would lead to polymers with different cross-linking densities and physical properties.

  • Drug Development: The lipophilicity (LogP) and acidity (pKa) are critical parameters in drug design. The higher predicted LogP of the ortho isomer suggests it may have better membrane permeability. The difference in acidity will affect its ionization state at physiological pH.

Conclusion

The seemingly subtle difference in the substitution pattern between o-(1-propylpentyl)phenol and p-(1-propylpentyl)phenol leads to predictable and significant variations in their physicochemical properties, spectroscopic signatures, and chemical reactivity. The para isomer is a more symmetrical, less sterically hindered molecule with a higher melting point and greater acidity. In contrast, the ortho isomer is less symmetrical, experiences steric hindrance around the hydroxyl group, and has the potential for intramolecular hydrogen bonding, which influences its boiling point, acidity, and solubility. These differences can be reliably identified through standard spectroscopic techniques, particularly NMR and IR spectroscopy. For researchers in drug development and materials science, understanding these structure-property relationships is crucial for the rational design of new molecules with tailored functionalities.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM007347). Retrieved from [Link]

  • Cheméo. (n.d.). Phenol, 4-(3-methyl-1-propylpentyl) - Chemical & Physical Properties. Retrieved from [Link]

  • NextSDS. (n.d.). o-(1-propylpentyl)phenol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). p,p',p''-(1-Propanyl-3-ylidene)triphenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-4-(1-propenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Sequence of reactions to the formation of phenol and propylene from.... Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). infrared spectrum of phenol. Retrieved from [Link]

  • SlideShare. (n.d.). Phenol Synthesis Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical characteristics of phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-propyl phenol p-propylphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum and fragmentation scheme of phenol, derivatised with MTBSTFA. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of o-phenyl-phenol. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000270. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • University of Victoria. (2017, July 26). Phenol-selective mass spectrometric analysis of jet fuel. Retrieved from [Link]

  • Google Patents. (n.d.). CN1029553C - Preparation method for p-isopropenyl phenol.
  • National Institute of Standards and Technology. (n.d.). Phenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • KROHNE Group. (n.d.). Phenol production in the organic chemical process. Retrieved from [Link]

  • ResearchGate. (2019, April 16). Physical Properties of Phenol Compound: Semi-empirical Calculation of Substituent Effects [Part One]. Retrieved from [Link]

  • Research & Reviews: Journal of Botanical Sciences. (2015, December 17). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra from full scan analysis of phenol extract: (A).... Retrieved from [Link]

  • PENPET. (n.d.). Phenol for Advanced Chemical Synthesis Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Estrogenic Activity of o-(1-Propylpentyl)phenol vs. p-Nonylphenol

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Causality In the development of pharmaceutical formulations and ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Causality

In the development of pharmaceutical formulations and industrial surfactants, the selection of alkylphenolic excipients requires rigorous scrutiny of their endocrine-disrupting potential. This guide provides an objective, data-driven comparison between two structural isomers: p-nonylphenol (p-NP) , a well-documented xenoestrogen [[1]]([Link]), and o-(1-propylpentyl)phenol (o-PPP) , an ortho-substituted alternative [[2]]([Link]).

From a structural biology perspective, the estrogenic activity of an alkylphenol is not merely a function of its molecular weight, but is strictly dictated by the spatial orientation of its alkyl chain. Optimal binding to the human Estrogen Receptor (hER) requires a single tertiary-branched alkyl group of 6 to 9 carbons located at the para position on an otherwise unhindered phenol ring [[3]].

  • p-Nonylphenol (p-NP): The para-substitution perfectly mimics the spatial distance between the A-ring and D-ring of endogenous 17β-estradiol. This allows the phenolic hydroxyl group to establish critical hydrogen bonds with Glu353 and Arg394 within the ER ligand-binding domain (LBD) [[2.1]].

  • o-(1-Propylpentyl)phenol (o-PPP): This molecule features an 8-carbon branched chain located at the ortho position. The proximity of this bulky hydrophobic group to the phenolic hydroxyl creates severe steric hindrance. This structural clash prevents the molecule from properly aligning within the ER pocket, effectively abolishing its ability to trigger receptor dimerization and subsequent gene transcription [[2.1]] [[2.7]].

Mechanistic Pathway Visualization

The following diagram illustrates the causality behind why structural isomerism dictates receptor activation.

ER_Pathway pNP p-Nonylphenol (Para-substituted) ER_Bind ER Ligand-Binding Domain (H-bond at Glu353/Arg394) pNP->ER_Bind Unhindered Binding oPPP o-(1-Propylpentyl)phenol (Ortho-substituted) Steric Steric Hindrance at Phenolic Hydroxyl oPPP->Steric Bulky Ortho Group Activation Receptor Dimerization & ERE Binding ER_Bind->Activation NoResponse No Estrogenic Response Steric->NoResponse Transcription Estrogenic Response (Gene Transcription) Activation->Transcription

Figure 1: ER activation pathway comparing unhindered p-NP binding vs. o-PPP steric hindrance.

Comparative Estrogenic Activity Data

To quantify the structural causality described above, we rely on standardized in vitro assays. The table below summarizes the relative estrogenic potencies derived from Recombinant Yeast Estrogen Screen (YES) and mammalian cell proliferation data [[1.4]] [[2.1]].

ChemicalSubstitution PositionAlkyl Chain StructureRelative Potency (YES Assay)*ER Activation Potential
17β-Estradiol (E2) N/A (Steroid)N/A1.0 (Reference Standard)Maximal (Endogenous)
p-Nonylphenol Para (4-)Branched 9-carbon~3.0 × 10⁻⁵Moderate (Xenoestrogen)
o-(1-Propylpentyl)phenol Ortho (2-)Branched 8-carbonNegligible / Below LODInactive

*Relative potency is calculated as the ratio of the EC50 of 17β-estradiol to the EC50 of the test compound.

Self-Validating Experimental Protocols

As application scientists, we do not merely execute protocols; we engineer validation into every step to ensure data integrity. To definitively prove the lack of estrogenicity in o-PPP compared to p-NP, a dual-assay orthogonal approach is required.

Protocol A: Recombinant Yeast Estrogen Screen (YES) Assay

This assay utilizes Saccharomyces cerevisiae transfected with the human ERα gene and a lacZ reporter plasmid. It isolates direct receptor-ligand binding kinetics from complex mammalian metabolism [[4]].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve p-NP and o-PPP in absolute ethanol to create stock solutions. Perform 1:2 serial dilutions.

    • Causality Check: The final ethanol concentration in the assay medium must strictly not exceed 1% v/v. Higher concentrations disrupt the yeast lipid bilayer, causing false-negative cytotoxicity.

  • Inoculation: Seed the yeast into 96-well microtiter plates containing the test chemicals and the chromogenic substrate CPRG (chlorophenol red-β-D-galactopyranoside).

  • Incubation: Seal plates with breathable membranes and incubate at 30°C for 72 hours under orbital shaking (150 rpm) to ensure uniform aeration.

  • Dual-Wavelength Spectrophotometry (Self-Validation):

    • Read absorbance at 540 nm to quantify the color change from yellow to red (indicating β-galactosidase expression and estrogenic activity).

    • Read absorbance at 620 nm to measure yeast turbidity.

    • Validation Logic: If o-PPP shows no activity at 540 nm, the 620 nm reading proves this is due to a true lack of estrogenicity, rather than compound-induced yeast death [[2.1]].

YES_Assay Step1 1. Compound Preparation (Serial dilution in EtOH) Step2 2. Yeast Inoculation (hER-transfected S. cerevisiae) Step1->Step2 Val1 Positive Control (E2) Validates Dynamic Range Step1->Val1 Step3 3. Incubation (3 days at 30°C) Step2->Step3 Step4 4. Dual-Wavelength Measurement Step3->Step4 Val2 OD 620 nm Checks Yeast Viability Step4->Val2 Val3 OD 540 nm Measures β-galactosidase Step4->Val3

Figure 2: Self-validating workflow of the Recombinant YES Assay.

Protocol B: MCF-7 Cell Proliferation Assay (E-SCREEN)

While the YES assay proves receptor binding, the E-SCREEN assay evaluates whether this binding translates to a downstream physiological response (mitosis) in human breast cancer cells [[3.1]].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in 24-well plates at a density of 10,000 cells/well in DMEM supplemented with 5% fetal bovine serum (FBS). Allow 24 hours for attachment.

  • Steroid Deprivation: Wash cells with PBS and switch to an experimental medium containing 5% charcoal-dextran stripped FBS (CD-FBS).

    • Causality Check: CD-FBS removes endogenous steroid hormones, ensuring that any observed proliferation is strictly driven by the introduced test compounds.

  • Exposure: Treat cells with varying concentrations of p-NP and o-PPP (10⁻⁹ to 10⁻⁵ M) for 144 hours. Refresh media and compounds every 48 hours.

  • Quantification: Lyse cells and quantify total biomass using the Sulforhodamine B (SRB) colorimetric assay. Calculate the Relative Proliferative Effect (RPE) by comparing the test compound's maximal cell yield against the hormone-free negative control and the E2 positive control [[3.1]].

Conclusion & Application Insights

For drug development professionals formulating novel therapeutics or industrial chemists designing biodegradable surfactants, the structural rules of estrogenicity are clear. Para-substituted alkylphenols like p-nonylphenol pose significant endocrine-disrupting risks due to their unhindered affinity for the estrogen receptor [[5]]. Conversely, ortho-substituted isomers such as o-(1-propylpentyl)phenol leverage severe steric hindrance to prevent receptor binding, offering a fundamentally safer structural profile for downstream applications [[1.4]] [[2.1]].

References

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288.[Link]

  • Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Olea Serrano, F. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122.[Link]

  • Danish Environmental Protection Agency. (2016). Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review.[Link]

  • Environmental Protection Agency (EPA). (2005). Ambient Aquatic Life Water Quality Criteria for Nonylphenol - Draft.[Link] (See related EPA grounding data)

  • Iden, C. R., et al. (2004). Contribution to the Structural Elucidation of 10 Isomers of Technical p-Nonylphenol. Analytical Chemistry.[Link]

Sources

Validation

"inter-laboratory comparison of o-(1-Propylpentyl)phenol measurements"

An Inter-Laboratory Comparison of O-(1-Propylpentyl)phenol Measurements: A Guide for Ensuring Analytical Accuracy and Comparability In the landscape of environmental monitoring and chemical safety assessment, the ability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparison of O-(1-Propylpentyl)phenol Measurements: A Guide for Ensuring Analytical Accuracy and Comparability

In the landscape of environmental monitoring and chemical safety assessment, the ability to reliably and accurately measure trace organic compounds is paramount. O-(1-Propylpentyl)phenol, an alkylphenol of emerging interest, presents unique analytical challenges that necessitate a robust framework for ensuring data comparability across different laboratories. This guide provides a comprehensive protocol for establishing and executing an inter-laboratory comparison (ILC) for the measurement of O-(1-Propylpentyl)phenol, designed for researchers, analytical scientists, and professionals in drug development and environmental science. The objective is to empower laboratories to validate their measurement capabilities, identify potential analytical biases, and contribute to a harmonized understanding of this compound's prevalence and impact.

The Analyte: Understanding O-(1-Propylpentyl)phenol

O-(1-Propylpentyl)phenol is an organic compound whose detection in various matrices requires sensitive and specific analytical methods. Its structure, characterized by a phenol group substituted with a propylpentyl group, imparts specific chemical properties that influence the choice of analytical strategy. Key considerations include its moderate polarity and potential for volatility, which guide the selection of extraction and chromatographic techniques.

Recommended Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

While several techniques could be adapted for the analysis of O-(1-Propylpentyl)phenol, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for its high sensitivity, selectivity, and widespread availability in analytical laboratories. The following protocol outlines a validated approach for its quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

A critical step in achieving accurate measurement is the efficient extraction and concentration of O-(1-Propylpentyl)phenol from the sample matrix. Solid-Phase Extraction (SPE) is a robust and widely used technique for this purpose.

Experimental Protocol: SPE

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the aqueous sample, adjusted to pH 6-7, onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes to remove residual water.

  • Elution: Elute the retained O-(1-Propylpentyl)phenol with 5 mL of a 90:10 (v/v) mixture of dichloromethane and methanol.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis: GC-MS Parameters

The concentrated extract is then analyzed by GC-MS. The following parameters provide a starting point for method development and validation.

Table 1: Recommended GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature280 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial 60 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of O-(1-Propylpentyl)phenol
Transfer Line Temp.280 °C
Ion Source Temp.230 °C

Designing the Inter-Laboratory Comparison (ILC)

An ILC, also known as a proficiency test (PT), is a powerful tool for assessing the performance of laboratories and the reliability of analytical methods. The design of the ILC is critical to its success.

Role of the Coordinating Laboratory

A designated coordinating laboratory is responsible for the overall management of the ILC. This includes preparing and distributing the test materials, collecting and analyzing the data, and providing a comprehensive report to all participants.

Preparation and Homogeneity of Test Materials

The coordinating laboratory will prepare a stock solution of O-(1-Propylpentyl)phenol in a suitable solvent. This stock solution will be used to spike a representative sample matrix (e.g., reagent water, environmental water sample) at a known concentration. It is crucial to ensure the homogeneity of the prepared test materials before distribution.

Experimental Protocol: Homogeneity Testing

  • Prepare a batch of spiked samples sufficient for all participating laboratories.

  • Randomly select and analyze at least 10 samples from the batch using the validated GC-MS method.

  • Evaluate the homogeneity of the data using statistical methods such as an F-test or by ensuring the standard deviation of the results is within acceptable limits.

Statistical Analysis of ILC Results

The performance of each participating laboratory is assessed by comparing their reported result to the assigned value, which is typically the known concentration of the spiked sample. The Z-score is a widely accepted statistical tool for this purpose.

Z-Score Calculation:

Z = (x - X) / σ

where:

  • x is the result reported by the participating laboratory

  • X is the assigned value (known concentration)

  • σ is the standard deviation for proficiency assessment (often a predetermined value based on the expected precision of the method)

Interpretation of Z-Scores:

  • |Z| ≤ 2.0: Satisfactory performance

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal)

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal)

ILC_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories cluster_Evaluation Performance Evaluation Prep Preparation of Test Material Homogeneity Homogeneity & Stability Testing Prep->Homogeneity Distribute Distribution to Participants Homogeneity->Distribute Analyze Sample Analysis Distribute->Analyze Report Report Results Analyze->Report Collect Collect & Analyze Data Report->Collect ZScore Calculate Z-Scores Collect->ZScore FinalReport Issue Final Report ZScore->FinalReport FinalReport->Analyze Feedback Loop

Caption: Workflow for the Inter-Laboratory Comparison of O-(1-Propylpentyl)phenol.

Ensuring Trustworthiness: A Self-Validating System

The protocol described in this guide is designed to be a self-validating system. By adhering to the detailed experimental procedures and participating in the ILC, laboratories can gain confidence in their analytical results. The use of a common, well-characterized test material and a standardized statistical evaluation provides an objective measure of performance.

Analytical_Protocol cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis Start Aqueous Sample (100 mL) SPE Solid-Phase Extraction (C18) Start->SPE Elute Elution with Dichloromethane/Methanol SPE->Elute Concentrate Concentration to 1 mL Elute->Concentrate Inject 1 µL Injection Concentrate->Inject GC Gas Chromatography (DB-5ms) Inject->GC MS Mass Spectrometry (EI, SIM) GC->MS Data Data Acquisition & Processing MS->Data

Caption: Recommended analytical workflow for O-(1-Propylpentyl)phenol measurement.

Conclusion

A rigorously designed and executed inter-laboratory comparison is an indispensable tool for achieving and maintaining high standards in the analytical measurement of O-(1-Propylpentyl)phenol. By participating in such a program, laboratories can demonstrate their competence, identify areas for improvement, and contribute to the generation of reliable and comparable data that is essential for informed decision-making in environmental and health sciences.

References

  • ISO 13528:2015(en), Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]

Comparative

Spectroscopic Comparison of o-(1-Propylpentyl)phenol Isomers: A Technical Guide

Executive Summary The precise identification and differentiation of alkylphenol isomers are critical for researchers and drug development professionals working with surfactant precursors, antioxidant formulations, and en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise identification and differentiation of alkylphenol isomers are critical for researchers and drug development professionals working with surfactant precursors, antioxidant formulations, and endocrine disruptor monitoring. While they share the same molecular weight, structural isomers of branched alkylphenols exhibit drastically different steric profiles, reactivities, and application efficacies.

This guide provides an objective, data-driven comparison of o-(1-Propylpentyl)phenol and its key structural isomers, detailing the causality behind specific spectroscopic choices and offering self-validating experimental protocols to ensure absolute data integrity.

Structural Overview of the Isomers

To understand their spectroscopic behavior, we must first define the structural nuances of the target compound and its primary alternatives:

  • o-(1-Propylpentyl)phenol (CAS 37631-10-0) : An ortho-substituted phenol where the alkyl chain is attached at the C4 position of an octane backbone, creating a moderately branched, sterically hindered environment ()[1].

  • p-(1-Propylpentyl)phenol (CAS 3307-01-5) : The para-substituted counterpart. The distance between the bulky alkyl group and the phenolic -OH group drastically reduces steric hindrance, altering its hydrogen-bonding capacity ()[2].

  • o-(1,1,3,3-tetramethylbutyl)phenol (CAS 3884-95-5) : Commonly known as 2-tert-octylphenol. This isomer features an extremely bulky, highly branched tert-octyl group at the ortho position, serving as a high-steric-hindrance reference point ()[3].

Experimental Workflow & Self-Validating Protocols

The structural elucidation of alkylphenols relies on a multi-modal spectroscopic approach. As noted in trace analysis literature, GC-MS is the undeniable method for determining fragmentation patterns ()[4], while high-field NMR and FTIR provide complementary data for resolving alkyl branching and ring substitution ()[5].

G cluster_0 Spectroscopic Workflow Start Alkylphenol Isomer Mixture (o-, p-, tert-octyl) FTIR ATR-FTIR Spectroscopy (Identify Substitution Pattern) Start->FTIR NMR 1H & 13C NMR (CDCl3) (Resolve Alkyl Branching) Start->NMR GCMS GC-MS (70 eV EI) (Determine Fragmentation) Start->GCMS Data Data Integration & Isomer Differentiation FTIR->Data NMR->Data GCMS->Data

Figure 1: Analytical workflow for the spectroscopic differentiation of alkylphenol isomers.

Protocol 1: Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality: Alkylphenols with C8 branched chains are typically viscous liquids or waxy solids at room temperature. ATR-FTIR is chosen over traditional KBr pelleting because it eliminates moisture absorption artifacts (which can mask the critical phenolic O-H stretch) and allows for rapid, neat sample analysis. Step-by-Step Methodology:

  • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Self-Validation Step: Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). The baseline must be flat with <1% variance. The absence of atmospheric water vapor bands confirms a properly purged optical bench.

  • Apply 10 µL of the neat alkylphenol isomer directly to the crystal, ensuring full sensor coverage.

  • Acquire the sample spectrum and process using standard baseline correction.

Protocol 2: High-Resolution Nuclear Magnetic Resonance (NMR)

Causality: ¹H and ¹³C NMR are essential for mapping the exact branching of the alkyl chain. CDCl₃ is selected as the solvent due to its excellent solvation of lipophilic alkyl chains, preventing micelle formation that can broaden spectral lines ()[6]. Step-by-Step Methodology:

  • Dissolve 15 mg of the isomer in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS).

  • Self-Validation Step: Perform automated shimming and check the TMS signal. The TMS peak must appear at exactly δ 0.00 ppm with a line width at half-height (LWHH) of <1.0 Hz. If LWHH > 1.0 Hz, the magnetic field is inhomogeneous and must be re-shimmed to prevent multiplet blurring in the complex alkyl region.

  • Acquire ¹H NMR (400 MHz, 16 scans, 2s relaxation delay) and ¹³C NMR (100 MHz, 512 scans).

  • Phase and baseline correct the spectra, integrating the aromatic protons to confirm the ortho/para substitution pattern.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Because alkylphenols lack highly ionizable functional groups for LC-MS (ESI), GC-MS with Electron Impact (EI) ionization is the gold standard for trace analysis ()[7]. A non-polar DB-5 column effectively separates isomers based on boiling point and steric bulk. Step-by-Step Methodology:

  • Prepare a 100 µg/mL solution of the isomer in GC-grade hexane.

  • Self-Validation Step: Inject a standard tuning mix (e.g., Perfluorotributylamine, PFTBA). Verify that the relative abundances of m/z 69, 219, and 502 meet instrument specifications (typically 100%, >35%, >1%). This ensures the quadrupole mass analyzer is correctly calibrated for the expected m/z 100–250 range.

  • Inject 1 µL of the sample (split ratio 1:50) onto a DB-5MS column (30m x 0.25mm x 0.25µm).

  • Run the temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Acquire mass spectra in full scan mode (m/z 50–300) at 70 eV.

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic divergence among the three isomers based on their structural geometries.

Table 1: Key FTIR Frequencies (cm⁻¹)
IsomerO-H StretchAliphatic C-H StretchAromatic C-H Out-of-Plane Bending
o-(1-Propylpentyl)phenol ~3450 (sharp, sterically hindered)2950–2850 (moderate CH₃/CH₂ ratio)745 (indicates 1,2-disubstitution)
p-(1-Propylpentyl)phenol ~3350 (broad, strong H-bonding)2950–2850 (moderate CH₃/CH₂ ratio)825 (indicates 1,4-disubstitution)
o-(1,1,3,3-tetramethylbutyl)phenol ~3500 (very sharp, highly hindered)2960 (strong CH₃ dominance)750 (indicates 1,2-disubstitution)
Table 2: ¹H NMR Chemical Shifts (δ, ppm in CDCl₃, 400 MHz)
IsomerPhenolic -OHAromatic Protons (Ar-H)Benzylic Methine/MethyleneAlkyl Tail (CH₂, CH₃)
o-(1-Propylpentyl)phenol 4.80 (s, 1H)6.70–7.20 (m, 4H)2.90 (m, 1H, CH)1.10–1.60 (m, 8H), 0.85 (t, 6H)
p-(1-Propylpentyl)phenol 4.60 (s, 1H)6.75 (d, 2H), 7.05 (d, 2H)2.40 (m, 1H, CH)1.10–1.60 (m, 8H), 0.85 (t, 6H)
o-(1,1,3,3-tetramethylbutyl)phenol 4.90 (s, 1H)6.60–7.30 (m, 4H)1.75 (s, 2H, CH₂)1.40 (s, 6H), 0.75 (s, 9H)
Table 3: GC-MS Major Fragments (m/z, 70 eV EI)
IsomerMolecular Ion [M]⁺Base Peak (100%)Key Diagnostic Fragments
o-(1-Propylpentyl)phenol 206 (15%)163 [M - C₃H₇]⁺121 (α-cleavage + H-transfer)
p-(1-Propylpentyl)phenol 206 (20%)163[M - C₃H₇]⁺107 (tropylium derivative)
o-(1,1,3,3-tetramethylbutyl)phenol 206 (5%)149 [M - C₄H₉]⁺191 [M - CH₃]⁺

Application Performance Comparison

The spectroscopic differences outlined above directly correlate with the macroscopic performance of these isomers in industrial and pharmaceutical applications:

  • Antioxidant Precursors: o-(1-Propylpentyl)phenol offers an optimal balance. Its ortho-positioning and moderate branching create just enough steric hindrance around the -OH group to stabilize phenoxy radicals without completely blocking reactivity. This makes it a superior intermediate for specialized, controlled-release antioxidants compared to the overly hindered tert-octyl isomer.

  • Surfactant Ethoxylation: p-(1-Propylpentyl)phenol is the preferred alternative for synthesizing non-ionic surfactants. As evidenced by its broad FTIR O-H stretch (indicating high intermolecular hydrogen bonding), the para-substituted -OH group is highly accessible. This allows for rapid, uniform ethoxylation, a process that is kinetically bottlenecked in ortho-substituted isomers.

  • Extreme-Pressure Additives: o-(1,1,3,3-tetramethylbutyl)phenol excels in environments requiring extreme chemical stability. The massive steric bulk of the tert-octyl group (visible as a dominant 9H singlet in NMR) physically shields the aromatic ring and hydroxyl group, making it highly resistant to thermal degradation in lubricant formulations.

References

  • PubChem Compound Summary for CID 3015923, o-(1-Propylpentyl)phenol. National Center for Biotechnology Information (NIH). URL:[Link]

  • Product Catalog: p-(1-propylpentyl)phenol and o-(1,1,3,3-tetramethylbutyl)phenol. Sagechem. URL: [Link]

  • Alkylphenol Ethoxylates: Trace Analysis and Environmental Behavior. Chemical Reviews, American Chemical Society (ACS). URL:[Link]

  • Characterization of Dissolved Organic Matter in Solar Ponds by Elemental Analysis, Infrared Spectroscopy, Nuclear Magnetic Resonance and Pyrolysis–GC–MS. MDPI. URL:[Link]

Sources

Validation

"o-(1-Propylpentyl)phenol reference standards and materials"

o-(1-Propylpentyl)phenol (CAS 37631-10-0) Reference Standards: A Comprehensive Comparison Guide for Analytical Workflows For drug development professionals and analytical chemists, managing Extractables and Leachables (E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

o-(1-Propylpentyl)phenol (CAS 37631-10-0) Reference Standards: A Comprehensive Comparison Guide for Analytical Workflows

For drug development professionals and analytical chemists, managing Extractables and Leachables (E&L) from polymer-based manufacturing components and packaging is a critical regulatory hurdle. Alkylphenols, including o-(1-Propylpentyl)phenol (also known as 2-(octan-4-yl)phenol), are frequently utilized as precursors for non-ionic surfactants or as antioxidants in plastics and rubbers.

Under EU REACH regulations (Article 57(f)), specific alkylphenols, including o-(1-Propylpentyl)phenol, are heavily scrutinized due to their potent endocrine-disrupting properties[1]. Accurately quantifying this impurity in pharmaceutical matrices or environmental samples requires highly specific analytical workflows and the strategic selection of reference standards. This guide objectively compares available reference materials and provides a self-validating experimental protocol for its quantification.

Comparative Analysis of Reference Materials

The integrity of any quantitative analytical method is fundamentally tethered to the quality of its reference standards. When analyzing trace-level alkylphenols, researchers must balance regulatory compliance, cost, and analytical accuracy (specifically regarding matrix effect correction).

Reference Material TypePurity & TraceabilityMatrix Effect CorrectionRegulatory SuitabilityBest Use Case
Certified Reference Material (CRM) >99%, ISO 17034 / ISO 17025 accreditedNo (Requires pairing with an internal standard)High (GLP/GMP compliant)Final quantitative calibration for regulatory E&L submissions.
Analytical Standard Grade >98%, Certificate of Analysis (CoA) providedNoModerateEarly-stage R&D, routine screening, and qualitative identification.
Stable Isotope-Labeled (SIL) Standard >98% isotopic purity (e.g., 13 C or Deuterium labeled)Yes (Absolute correction for ion suppression/enhancement)High (When used alongside a CRM)Essential internal standard for LC-MS/MS workflows to ensure accurate recovery.

The Causality of Standard Selection: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) critical for this workflow? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is highly susceptible to matrix effects—where co-eluting compounds from the polymer extract or biological matrix suppress or enhance the ionization of the target analyte. Because a SIL-IS shares the exact physicochemical properties of o-(1-Propylpentyl)phenol but differs in mass, it co-elutes perfectly. Any ionization suppression experienced by the target analyte is proportionally experienced by the SIL-IS, allowing for flawless mathematical correction via isotope dilution[2].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

Alkylphenols are ubiquitous in laboratory environments (often leaching from plastic pipette tips, tubes, and solvent lines). Therefore, a robust protocol must be a self-validating system that actively monitors for false positives. Solid-phase extraction (SPE) coupled with LC-MS/MS is the gold standard for isolating alkylphenols from complex matrices[2].

Step-by-Step SPE-LC-MS/MS Workflow

1. Sample Preparation & Quality Control (QC) Setup

  • Causality: To prevent background contamination, strictly use glassware (amber glass vials and pipettes) for all sample handling.

  • Transfer 50 mL of the aqueous sample (e.g., a drug product extract) into a glass flask.

  • Self-Validation Step: Prepare a Procedural Blank (50 mL of LC-MS grade water) to run parallel to the samples.

  • Spike both the sample and the blank with 10 ng of the SIL-IS (e.g., o-(1-Propylpentyl)phenol-d5).

2. Solid-Phase Extraction (SPE)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, which excels at retaining hydrophobic phenols) with 5 mL of Methanol, followed by 5 mL of LC-MS grade water.

  • Load the spiked sample at a controlled flow rate of 2–5 mL/min.

  • Wash the cartridge with 5 mL of 5% Methanol in water. Causality: This specific wash concentration removes highly polar matrix interferences (salts, small organic acids) without prematurely eluting the hydrophobic alkylphenol.

3. Elution and Reconstitution

  • Elute the target analytes using 5 mL of 100% Methanol.

  • Evaporate the eluate to near-dryness under a gentle stream of high-purity nitrogen at 35°C.

  • Reconstitute in 1 mL of the initial mobile phase (e.g., 30:70 Methanol:Water).

4. LC-MS/MS Parameters

  • Chromatography: Inject 10 µL onto a sub-2 µm C18 UPLC column. Utilize a gradient elution of Water (Mobile Phase A) and Methanol (Mobile Phase B), both modified with 0.1% acetic acid to aid in peak shape.

  • Mass Spectrometry: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: The phenolic hydroxyl group of o-(1-Propylpentyl)phenol readily loses a proton to form a highly stable phenoxide anion ( [M−H]− at m/z 205.2), yielding superior sensitivity without the need for the complex chemical derivatization required in GC-MS workflows[3].

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the unlabeled analyte and the SIL-IS.

Workflow Visualization

G N1 Sample Collection (Glassware Only) N2 Spike SIL-IS (Matrix Correction) N1->N2 N3 SPE Load (HLB Cartridge) N2->N3 N4 Wash Interferences (5% MeOH) N3->N4 N5 Elute & Reconstitute (100% MeOH) N4->N5 N6 UPLC Separation (C18 Column) N5->N6 N7 MS/MS Detection (ESI Negative Mode) N6->N7 N8 Data Processing (Isotope Dilution) N7->N8

Analytical workflow for the extraction and LC-MS/MS quantification of o-(1-Propylpentyl)phenol.

References

  • Official Journal of the European Union. "Commission Implementing Regulation (EU) 2021/383 amending Annex III to Regulation (EC) No 1107/2009 (Endocrine disrupting properties of alkylphenols)." EUR-Lex. Available at:[Link]

  • Lu, M., et al. "Analysis of Bisphenol A and Alkylphenols in Cereals by Automated On-line Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

  • DeArmond, P.D., & DiGoregorio, A.L. "Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples." U.S. Environmental Protection Agency (EPA) / Journal of Chromatography A. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Rationale: Why Strict Disposal is Non-Negotiable

Operational Guide: Proper Disposal and Handling Procedures for o-(1-Propylpentyl)phenol As researchers and drug development professionals, our responsibility extends beyond the bench. The handling of specialized reagents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for o-(1-Propylpentyl)phenol

As researchers and drug development professionals, our responsibility extends beyond the bench. The handling of specialized reagents like o-(1-Propylpentyl)phenol (CAS 37631-10-0)—also known as 2-(octan-4-yl)phenol—requires a rigorous, systems-level approach to safety and environmental stewardship[1]. While highly effective in complex chemical syntheses and surfactant development, this compound poses severe environmental and biological risks if mismanaged.

This guide provides field-proven, self-validating protocols to ensure your laboratory remains compliant, safe, and environmentally responsible.

To understand the disposal protocols, we must first understand the chemical's behavior. o-(1-Propylpentyl)phenol belongs to the class of alkylphenols . These compounds are notorious for two critical environmental hazards:

  • Endocrine Disruption: Alkylphenols are highly lipophilic and readily cross cellular membranes. Once inside an organism, they act as estrogen mimics by binding to the estrogen receptor (ER), altering gene expression, and causing profound reproductive toxicity in aquatic species[2][3].

  • Environmental Persistence: If disposed of down the drain, alkylphenols resist complete biodegradation in standard wastewater treatment plants (WWTPs). Due to their high partition coefficients, they heavily sorb into sewage sludge rather than breaking down, eventually leaching into aquatic ecosystems[4][5].

G A Improper Disposal (Down Drain) B Wastewater Treatment (Incomplete Breakdown) A->B Transport C Partitioning to Sewage Sludge B->C Sorption D Release to Aquatic Environment B->D Effluent Discharge C->D Leaching E Bioaccumulation in Aquatic Biota D->E Uptake F Estrogen Receptor (ER) Binding E->F Cellular Entry G Endocrine Disruption (Reproductive Toxicity) F->G Gene Expression Alteration

Pathway of o-(1-Propylpentyl)phenol environmental persistence and endocrine disruption.

Physicochemical & Hazard Data Summary

To design an effective waste management strategy, we must align our operational controls with the compound's physical properties.

ParameterValue / ClassificationOperational Implication
Chemical Class AlkylphenolRequires specialized non-halogenated organic disposal.
Log K_ow ~4.1 - 4.5Highly lipophilic; partitions into solid waste and bioaccumulates.
Aquatic Toxicity Highly Toxic (Acute & Chronic)Strictly prohibit drain disposal; zero-tolerance policy.
Biological Hazard Endocrine Disruptor (ER Agonist)Mandates strict PPE to prevent dermal absorption.
Destruction Method High-Temperature IncinerationEnsures complete thermal cleavage of the stable phenolic ring.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system —meaning each step includes a built-in check to verify safety before proceeding to the next.

Protocol A: Routine Laboratory Waste Disposal

Because alkylphenols cannot be neutralized at the bench, the goal is secure containment and transfer for thermal destruction.

  • Segregation: Isolate o-(1-Propylpentyl)phenol waste from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent unintended exothermic reactions.

  • Containment: Collect liquid waste in chemically compatible, high-density polyethylene (HDPE) or glass carboys. Causality Note: Avoid standard low-density plastics, which lipophilic organic solvents can degrade over time.

  • Validation Check: Before sealing the container, use pH paper to ensure the waste mixture is relatively neutral (pH 6-8). This prevents pressure buildup from unintended side reactions.

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Toxic to Aquatic Life" and "Non-Halogenated Organic Waste."

  • Storage: Transfer the container to a designated Satellite Accumulation Area (SAA) with secondary containment. Do not exceed the 90-day storage limit per standard [4].

  • Final Destruction: Coordinate with a certified hazardous waste vendor for high-temperature incineration. Incineration is the only reliable method to completely oxidize the stable phenolic ring, preventing environmental release.

Workflow Gen Waste Generation: o-(1-Propylpentyl)phenol Seg Segregation: Non-Halogenated Organics Gen->Seg Isolate from oxidizers Cont Secondary Containment & Labeling Seg->Cont Transfer to HDPE/Glass Store Satellite Accumulation (< 90 Days) Cont->Store Log in inventory Disp Certified High-Temp Incineration Store->Disp EPA/RCRA transport

Step-by-step laboratory waste management workflow for alkylphenol compounds.

Protocol B: Emergency Spill Cleanup

In the event of a spill, rapid containment is necessary to prevent the chemical from seeping into floor drains or porous surfaces.

  • Containment: Immediately isolate the spill area. Don appropriate PPE (nitrile gloves, chemical safety goggles, and a lab coat).

  • Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to the spill. Causality Note: Never use combustible absorbents like sawdust, as concentrated phenolic compounds can be reactive and pose a fire risk.

  • Collection: Mechanically sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container (e.g., a poly-lined drum).

  • Decontamination: Wash the affected surface with a strong laboratory detergent or surfactant solution, followed by water. Collect all rinsate into the liquid hazardous waste stream.

  • Validation Check: Visually inspect the area and use pH paper on the final rinse water to ensure no acidic phenolic residue remains on the surface.

Building a Culture of Safety

Integrating these procedures into your daily operational plans does more than maintain compliance; it protects the integrity of your research and the safety of your local ecosystem. By understanding the mechanistic "why" behind waste segregation—specifically the dangers of endocrine disruption and sludge partitioning—laboratories can foster a deeper culture of scientific responsibility.

References

  • Title: o-(1-Propylpentyl)phenol | C14H22O | CID 3015923 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Alkylphenols - Human Toxome Project Source: Environmental Working Group (EWG) URL: [Link]

  • Title: National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges and Chemical Fate in Outdoor Soil Mesocosms Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Toxic Impact of Alkylphenols on the Fish Reproduction and Endocrine Disruption Source: ResearchGate URL: [Link]

Sources

Handling

Advanced Laboratory Safety and Handling Guide: o-(1-Propylpentyl)phenol

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simple compliance checklists. It requires a fundamental understanding of molecular interactions and the causality behind every...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simple compliance checklists. It requires a fundamental understanding of molecular interactions and the causality behind every safety protocol. This guide provides specialized, step-by-step operational and logistical procedures for handling o-(1-Propylpentyl)phenol (CAS: 37631-10-0) [1], a branched alkylphenol utilized in drug development and specialized chemical synthesis.

Mechanistic Basis of Hazards: The "Why" Behind the Protocol

To establish a self-validating safety system, researchers must first understand the dual-hazard profile of branched alkylphenols. The toxicity of o-(1-propylpentyl)phenol is driven by its bipartite molecular structure:

  • The Phenolic Hydroxyl Group: This highly reactive moiety is capable of denaturing epidermal proteins, leading to severe skin irritation, chemical burns, and serious eye damage[2].

  • The Hydrophobic Alkyl Tail: The bulky 1-propylpentyl chain facilitates rapid permeation through the stratum corneum (the skin's lipid bilayer).

Furthermore, branched alkylphenols—including related isomers like p-(1-propylpentyl)phenol—are recognized as endocrine-disrupting chemicals (EDCs) under REACH Article 57(f)[3][4]. Due to their structural similarity to endogenous hormones, they can bind to estrogen receptors, disrupting cellular signaling pathways and causing systemic toxicity[5][6].

ToxicityMechanism Chem o-(1-Propylpentyl)phenol Exposure Skin Lipophilic Absorption (Alkyl Chain) Chem->Skin Dermal Contact Receptor Estrogen Receptor (ER) Binding Skin->Receptor Systemic Circulation Gene Altered Gene Expression Receptor->Gene Agonist/Antagonist Effect Endocrine Disruption & Cellular Toxicity Gene->Effect Phenotypic Change

Mechanistic pathway of o-(1-propylpentyl)phenol dermal absorption and endocrine disruption.

Quantitative PPE Selection

Standard laboratory gloves are grossly insufficient for handling branched alkylphenols. The lipophilicity of o-(1-propylpentyl)phenol allows it to rapidly degrade and permeate standard nitrile or latex. Selection must be based on empirical breakthrough times adhering to ASTM F739 or EN 374 standards[7][8].

Table 1: Glove Material Efficacy for Alkylphenols
Glove MaterialThickness (mm)Breakthrough TimeSuitabilityCausality / Rationale
Butyl Rubber 0.70> 120 minOptimal High resistance to polar/non-polar hybrid molecules like phenols[9].
Neoprene 0.75> 90 minAcceptableGood resistance to corrosive organic compounds.
Heavy Duty Nitrile 0.40~ 60 minShort-term onlyAcceptable only for splash protection; immediate change required upon contact.
Standard Nitrile 0.10 - 0.20< 15 minNOT Recommended Rapid degradation and permeation by lipophilic alkyl chains.

Standard Operating Procedure (SOP): Handling Workflow

Execute the following step-by-step methodology to ensure absolute containment during experimental workflows.

Phase 1: Engineering Controls Verification

Never handle this compound on an open bench. Conduct all operations within a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 linear feet per minute (LFM)[2][10].

Phase 2: PPE Donning Sequence
  • Inspect butyl rubber gloves for micro-punctures using the air-inflation method.

  • Don a chemical-resistant, impermeable Tyvek apron over your lab coat. Alkylphenols will easily penetrate standard woven cotton lab coats.

  • Don tightly fitting, indirect-vented chemical safety goggles (EN 166 or ANSI Z87.1 compliant)[2][11]. If handling volumes >500 mL, add a full face shield.

  • Don the inner layer of standard nitrile gloves, followed by the outer layer of 0.7mm butyl rubber gloves.

Phase 3: Execution of Chemical Transfer
  • Utilize closed-system transfers (e.g., cannula or positive displacement pipettes) to minimize aerosol generation.

  • Keep the vessel tightly closed when not actively dispensing to prevent vapor accumulation.

Phase 4: Doffing and Decontamination
  • Wipe down the exterior of the closed chemical container with a compatible solvent (e.g., isopropanol), followed immediately by a soap-and-water wipe.

  • Remove outer butyl gloves by pulling from the cuff, turning them inside out to contain any residual chemical.

  • Critical Step: Wash hands thoroughly with soap and water. Do not use solvents (like ethanol or acetone) on the skin. Solvents strip the skin's natural lipid barrier and act as a carrier vehicle, driving any residual lipophilic alkylphenol deeper into the systemic circulation[9].

HandlingWorkflow N1 Initiate Handling Protocol: o-(1-Propylpentyl)phenol N2 Verify Engineering Controls (Fume Hood > 100 LFM) N1->N2 N3 Don Primary PPE (Apron, Goggles) N2->N3 N4 Select Glove Material N3->N4 N5 Butyl Rubber (0.7mm) >120 min breakthrough N4->N5 Optimal Choice N6 Standard Nitrile NOT RECOMMENDED N4->N6 Avoid (Rapid Permeation) N7 Execute Chemical Transfer (Closed System) N5->N7 N8 Doffing & Decontamination N7->N8

Step-by-step operational workflow for the safe handling and PPE selection of alkylphenols.

Spill Response and Disposal Logistics

Because branched alkylphenols are highly toxic to aquatic organisms with long-lasting environmental effects[8][9], environmental release must be strictly prevented.

Step-by-Step Spill Response Protocol:
  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood remains operational to exhaust vapors.

  • Protect: Don maximum PPE. If the spill is outside of engineering controls, use a NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges[12]. Causality: While the compound has a low vapor pressure at room temperature, aerosolization or heating makes the phenolic moiety a severe respiratory irritant.

  • Contain: Surround the spill with inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or specialized chemical spill pads). Causality: Do NOT use combustible materials like sawdust, as phenols can be reactive and trigger exothermic reactions[11].

  • Absorb & Collect: Mechanically collect the saturated absorbent using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE)[2].

  • Decontaminate: Wash the spill surface with a strong detergent and water solution to remove lipophilic residues. Collect all wash water as hazardous waste.

Disposal Plan:

Do not discharge into drains, municipal sewers, or watercourses[2]. Label the container clearly as "Hazardous Waste: Toxic/Corrosive Alkylphenol (CAS 37631-10-0)" and arrange for disposal via a licensed hazardous waste management facility for high-temperature incineration.

References

  • NextSDS. o-(1-propylpentyl)phenol Chemical Substance Information. 1

  • EUR-Lex. Consolidated TEXT: 32009R1107.3

  • FAO. URDHËR Nr. 275, datë 5.5.2023. 4

  • Chevron. Safety Data Sheet (Branched alkylphenol). 7

  • ChemPoint. SAFETY DATA SHEET Alkylphenol Ethoxylate.10

  • mktgcdn.com. Safety data sheet (Branched alkylphenol). 8

  • Greenbook. Safety Data Sheet Alkylphenol ethoxylate. 12

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - ALKYLPHENOL DISULFIDE. 11

  • Chevron. Safety Data Sheet Taro 40 XL 40.9

  • Shliluo. SAFETY DATA SHEET Free alkylphenol. 2

  • ResearchGate. Survey of alkylphenols and alkylphenol ethoxylates. 5

  • Miljøstyrelsen. Alkylphenols and alkylphenol ethoxylates. 6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.